Ammonium oxalate monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNVXKYCPHLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |
| Record name | Ammonium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Foundational & Exploratory
Ammonium Oxalate Monohydrate: Properties, Applications, and Analytical Protocols for the Modern Laboratory
An In-depth Technical Guide:
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
Ammonium oxalate monohydrate is an ammonium salt of oxalic acid, presenting as an odorless, white crystalline solid.[1][2] Its hydrated form is crucial for its stability and crystalline structure. The definitive chemical formula for this compound is (NH₄)₂C₂O₄·H₂O .[3][4] This formula represents the ionic composition of two ammonium cations ([NH₄]⁺) and one oxalate anion (C₂O₄²⁻) complexed with a single molecule of water.[4] It is widely known by its synonym, oxalic acid diammonium salt monohydrate.[3][5][6]
This compound is a cornerstone reagent in various scientific disciplines due to its utility as a chelating agent, a buffering agent, and a precipitant for various metal ions, most notably calcium.[7][8] Its applications span from classical wet chemistry to advanced materials science and pharmaceutical formulation.[3][6]
Physicochemical and Structural Properties
A precise understanding of this compound's properties is fundamental to its effective application in experimental design. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | (NH₄)₂C₂O₄·H₂O or C₂H₁₀N₂O₅ | [3][5][8] |
| Molecular Weight | 142.11 g/mol | [3][5][6][9] |
| CAS Number | 6009-70-7 | [3][4][5][6] |
| Appearance | Colorless or white crystalline solid/powder | [1][3][6] |
| Density | ~1.5 g/cm³ | [1][4] |
| Melting Point | Decomposes at ~133 °C | [7][9][10] |
| Solubility in Water | 5.20 g/100 mL (at 25 °C) | [4] |
| Solubility in Ethanol | Slightly soluble | [10] |
The crystal structure of this compound has been investigated through diffraction studies, revealing its specific space group and unit cell parameters.[7] The presence of the water molecule (the monohydrate) is integral to the stability of this crystalline lattice. When heated, the compound first loses its water of hydration before decomposing into oxamide and water.[1]
Synthesis and Purification Pathways
While commercially available in high purity, understanding the synthesis of this compound provides insight into potential impurities and handling considerations.
Laboratory-Scale Synthesis Workflow
The most common laboratory preparation involves the direct neutralization of oxalic acid with an ammonium base, such as ammonium carbonate or aqueous ammonia.[1][11] The causality of this process is a straightforward acid-base reaction, yielding the ammonium oxalate salt.
Caption: Laboratory synthesis workflow for this compound.
Experimental Causality:
-
Warming the Solution: Dissolving the oxalic acid in warm water increases its solubility and the reaction rate with the ammonium base.[11]
-
Hot Filtration: Filtering the solution while hot is a critical step to remove any insoluble impurities before the desired product begins to crystallize.
-
Slow Cooling: Allowing the saturated solution to cool slowly promotes the formation of large, well-defined, and purer crystals.[11]
Core Applications in Scientific Research
This compound's utility stems from the reactivity of the oxalate anion as a chelating and precipitating agent.
Analytical Chemistry and Quality Control
This compound is a primary reagent for the gravimetric or titrimetric determination of various metal ions, most notably calcium, but also lead and rare earth metals.[7] The oxalate ion reacts with calcium ions to form a highly insoluble calcium oxalate precipitate, which can be isolated and quantified.
It also serves as a versatile buffering agent for maintaining pH in analytical procedures.[3][8]
Drug Development and Pharmaceutical Formulation
In the pharmaceutical industry, this compound serves two primary roles:
-
Buffering Agent: It is used in some pharmaceutical formulations to maintain a stable pH, which is often critical for the stability and efficacy of the active pharmaceutical ingredient (API).[6]
-
Synthesis Intermediate: It can be used as a counter-ion or precipitating agent during the synthesis and purification of certain pharmaceutical compounds.[3]
Biochemistry and Structural Biology
The compound is utilized in biochemical research for preparing buffer solutions and in studies of platelet surface interactions.[3][7] A significant application is in the field of protein crystallography, where it can act as a precipitant or a component in crystallization screening cocktails to facilitate the growth of protein crystals for structural analysis.[6]
Validated Analytical Protocols
For researchers, ensuring the quality and identity of reagents is paramount. The following protocols are based on authoritative standards.
Protocol 1: Assay for Purity (Redox Titration)
This protocol, adapted from the ACS Reagent Chemicals standards, provides a self-validating method to determine the purity of this compound.[12]
Principle: In a hot, acidic solution, oxalate ions (C₂O₄²⁻) are quantitatively oxidized by permanganate ions (MnO₄⁻). The endpoint is detected by the first appearance of a persistent pink color from excess permanganate, which acts as its own indicator.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5.0 g of the crushed this compound sample and transfer it to a 500 mL volumetric flask.
-
Dissolution: Dissolve the sample in deionized water, dilute to the mark, and mix thoroughly.
-
Aliquot Preparation: Pipette a 25.0 mL aliquot of this solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add 70 mL of deionized water and 5 mL of concentrated sulfuric acid to the flask.
-
Titration (Initial): Begin titrating slowly with a standardized 0.1 N potassium permanganate (KMnO₄) solution.
-
Heating: After adding about 25 mL of the KMnO₄ solution, heat the mixture to approximately 70 °C.
-
Titration (Final): Complete the titration with the 0.1 N KMnO₄ until a faint, persistent pink color remains for at least 30 seconds.
-
Calculation: The purity is calculated based on the stoichiometry of the reaction. One milliliter of 0.1 N potassium permanganate corresponds to 0.007106 g of (COONH₄)₂·H₂O.[12]
Caption: Workflow for the purity assay of ammonium oxalate via permanganate titration.
Protocol 2: Qualitative Confirmatory Tests
These simple wet chemistry tests can rapidly confirm the presence of the constituent ions.[2]
| Ion to Identify | Procedure | Positive Observation | Inference |
| Ammonium (NH₄⁺) | To the salt solution, add NaOH solution and warm gently. | A gas with a characteristic ammoniacal smell is evolved. | Presence of NH₄⁺ is indicated. |
| Ammonium (NH₄⁺) | Bring a glass rod dipped in conc. HCl to the mouth of the test tube from the previous step. | Dense white fumes of ammonium chloride are formed. | Presence of NH₄⁺ is confirmed. |
| Oxalate (C₂O₄²⁻) | To the salt, add a few drops of conc. H₂SO₄. | Evolution of a colorless, odorless gas (CO + CO₂). | Presence of C₂O₄²⁻ is indicated. |
| Oxalate (C₂O₄²⁻) | To the salt solution, add dilute H₂SO₄ and a drop of KMnO₄ solution and warm. | The purple color of the KMnO₄ is discharged. | Presence of C₂O₄²⁻ is confirmed. |
Safety, Storage, and Handling
This compound is classified as a hazardous substance and requires careful handling.[10]
-
Hazards: Harmful if swallowed or in contact with skin.[9] It can cause irritation to the eyes, skin, and respiratory system.[10]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place between 10°C and 25°C in a tightly sealed container.[7][9] It is incompatible with strong acids.[7]
Conclusion
This compound, with the chemical formula (NH₄)₂C₂O₄·H₂O, is a fundamentally important reagent whose utility is directly tied to its well-characterized physicochemical properties. For professionals in research and drug development, a thorough understanding of its applications in chelation, buffering, and precipitation, combined with rigorous adherence to validated analytical protocols for quality assurance, is essential for achieving reliable and reproducible scientific outcomes.
References
-
Wikipedia. (n.d.). Ammonium oxalate. Retrieved from Wikipedia. [Link]
-
LookChem. (n.d.). Cas 5972-73-6, this compound. Retrieved from LookChem. [Link]
-
PubChem. (n.d.). This compound | C2H10N2O5 | CID 62600. Retrieved from PubChem. [Link]
-
ACS Reagent Chemicals. (2017). This compound. Retrieved from ACS Publications. [Link]
-
Sciencemadness Wiki. (2024). Ammonium oxalate. Retrieved from Sciencemadness Wiki. [Link]
- Google Patents. (n.d.). US4018875A - Ammonium oxalate process.
-
PrepChem.com. (n.d.). Preparation of ammonium oxalate. Retrieved from PrepChem.com. [Link]
-
ACS Publications. (2017). This compound | ACS Reagent Chemicals. Retrieved from ACS Publications. [Link]
-
Salt Analysis Guide. (n.d.). Ammonium Oxalate Analysis. Retrieved from Salt Analysis Guide. [Link]
Sources
- 1. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 2. saltanalysis.com [saltanalysis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 5. This compound | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 6009-70-7 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 10. lookchem.com [lookchem.com]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ammonium Oxalate Monohydrate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium oxalate monohydrate, (NH₄)₂C₂O₄·H₂O, is a diammonium salt of oxalic acid that presents as a white, odorless crystalline solid.[1][2] While seemingly a simple compound, its unique physicochemical properties make it an indispensable reagent in diverse scientific fields, from analytical chemistry to materials science and pharmaceutical development. Its utility is primarily derived from the reactivity of the oxalate anion, which acts as a potent chelating agent for various metal ions, and the buffering capacity conferred by the ammonium ions. This guide provides a comprehensive exploration of its core properties, advanced analytical characterization techniques, and critical applications, with a focus on providing the field-proven insights necessary for its effective use in a research and development setting.
Core Physicochemical Properties
A foundational understanding of this compound begins with its fundamental physical and chemical properties. These constants are critical for everything from solution preparation and storage to predicting its behavior in complex reaction matrices.
The compound is stable under recommended storage conditions but is incompatible with strong acids and strong oxidizing agents.[1][3] Its solubility profile is particularly important; while readily soluble in water, it is only slightly soluble in ethanol and insoluble in non-polar organic solvents like benzene.[4]
| Property | Value | Source(s) |
| Chemical Formula | C₂H₈N₂O₄·H₂O | [5] |
| Molecular Weight | 142.11 g/mol | [2][5] |
| Appearance | White crystalline solid/powder | [1][2] |
| Odor | Odorless | [1][2] |
| Melting Point | Decomposes at ~133 °C | [1][5] |
| Density | 1.5 g/cm³ | [1][4] |
| Water Solubility | 45 g/L at 20 °C | [1] |
| pH | 6.0 - 7.0 (0.1 M solution at 25 °C) | [1][6] |
| CAS Number | 6009-70-7 | [1][2][5] |
Crystal Structure and Solid-State Characteristics
This compound crystallizes in the orthorhombic system with the space group P2₁2₁2.[7][8] Its solid-state architecture is a fascinating network of ions held together by extensive hydrogen bonding. The oxalate ions, ammonium ions, and water molecules are linked through a combination of N-H···O and O-H···O hydrogen bonds.[7] This intricate network is not merely structural; it dictates many of the material's bulk properties.
Interestingly, the crystal structure is responsible for the rare phenomenon of negative linear compressibility (NLC), where the crystal lattice expands along one axis under hydrostatic pressure.[7][9] This behavior is attributed to the "wine-rack" motif formed by the hydrogen bonds, which deforms under pressure in a way that causes expansion in a perpendicular direction.[7][9]
Caption: Intermolecular forces in the this compound crystal.
Chemical Reactivity and Thermal Decomposition
The chemistry of this compound is dominated by two key features: the chelating ability of the oxalate anion and its thermal instability.
Chelation of Metal Ions
The oxalate anion (C₂O₄²⁻) is a bidentate ligand, meaning it can bind to a central metal ion through two of its oxygen atoms simultaneously, forming a stable five-membered ring. This chelating action is the basis for its widespread use in analytical chemistry for the detection and quantitative determination of metals such as calcium, lead, and rare earth elements.[1][10] The reaction with calcium, for instance, produces a highly insoluble precipitate of calcium oxalate, which can be isolated and quantified.
Caption: Chelation of a calcium ion by a bidentate oxalate anion.
Thermal Decomposition
When heated, this compound undergoes a multi-step decomposition process. This property is crucial to understand for applications involving elevated temperatures and for interpreting results from thermal analysis techniques like TGA.
-
Dehydration: The process begins with the loss of the water of hydration to form anhydrous ammonium oxalate. This typically occurs at temperatures just below 100 °C.[11]
-
Formation of Ammonium Hydrogen Oxalate: The anhydrous salt then loses ammonia, forming ammonium hydrogen oxalate.[11]
-
Final Decomposition: Finally, the ammonium hydrogen oxalate decomposes into gaseous products, including ammonia, water vapor, carbon monoxide, and carbon dioxide.[11][12]
The exact decomposition temperatures and products can vary slightly depending on the atmospheric conditions (inert vs. oxidative) and heating rate.[11]
Caption: Thermal decomposition pathway of this compound.
Analytical Characterization Methodologies
For researchers and drug development professionals, verifying the identity, purity, and stability of a substance is paramount. Several analytical techniques are routinely employed to characterize this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is the ideal technique for studying the thermal decomposition of this compound. A typical TGA thermogram will show distinct mass loss steps corresponding to the dehydration and subsequent decomposition stages described above, allowing for a quantitative analysis of the compound's composition and thermal stability.[11]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, typically using standard reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a controlled rate, typically 10 °C/min.
-
Data Acquisition: Record the mass loss and temperature continuously throughout the heating program.
-
Analysis: Analyze the resulting thermogram to identify the temperatures of decomposition events and quantify the percentage mass loss for each step. The first mass loss should correspond to the theoretical mass percentage of water (12.68%).[11]
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule.[2] For this compound, the spectra are characterized by:
-
N-H and O-H Vibrations: Broad absorption bands in the high-frequency region (~3000-3500 cm⁻¹) corresponding to the stretching vibrations of the N-H bonds in the ammonium ions and O-H bonds in the water of hydration.[1][13]
-
Oxalate Vibrations: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching of the C=O bonds (~1600-1700 cm⁻¹) and C-O bonds (~1300-1400 cm⁻¹) of the oxalate group.[13][14]
These techniques provide a molecular fingerprint, allowing for rapid identity confirmation and detection of impurities.
-
Sample Preparation: Mix approximately 1-2 mg of this compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the characteristic absorption bands to confirm the compound's identity.[2][13]
Applications in Research and Drug Development
The unique properties of this compound lend it to several critical applications in the scientific and pharmaceutical arenas.
-
Analytical Reagent: Its most traditional use is as a primary standard and analytical reagent for the gravimetric or titrimetric determination of calcium, lead, and other metals.[1][15] This is relevant in quality control for raw materials and finished products where mineral content must be precisely controlled.
-
Buffering Agent: In pharmaceutical formulations and biochemical assays, it can act as a buffering agent to maintain a stable pH.[1][16] This is crucial for ensuring the stability and efficacy of pH-sensitive active pharmaceutical ingredients (APIs) and enzymes.[16]
-
Protein Crystallization: It is used as a precipitant in protein crystallization screens.[16] By systematically varying the concentration of precipitants like ammonium oxalate, researchers can induce the formation of high-quality protein crystals necessary for determining their three-dimensional structure via X-ray crystallography—a cornerstone of modern drug design.
-
Synthesis of Materials: It serves as a precursor in materials science for the synthesis of metal oxalates, which can then be thermally decomposed to produce fine, high-purity metal oxide powders for use in catalysts, pigments, and ceramics.[17]
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
-
Hazards: The compound is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.[3][18][19] Ingestion can lead to systemic poisoning due to the binding of calcium ions by the oxalate, potentially causing kidney damage.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[18][21]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3] Avoid creating dust during transfer.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong acids and oxidizers.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed contractor.[18][21]
References
-
Title: Crystal structure and hydrogen bonding networks of ammonium oxalate... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: this compound | C2H10N2O5 | CID 62600 - PubChem Source: PubChem, National Institutes of Health URL: [Link]
-
Title: The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate - SciELO Source: SciELO (Scientific Electronic Library Online) URL: [Link]
-
Title: this compound | ACS Reagent Chemicals Source: ACS Publications URL: [Link]
-
Title: Ammonium oxalate - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
-
Title: Thermal Decomposition of this compound Source: J-Stage URL: [Link]
-
Title: Safety Data Sheet: di-Ammonium oxalate monohydrate - Carl ROTH Source: Carl ROTH URL: [Link]
-
Title: this compound AR/ACS - Loba Chemie Source: Loba Chemie URL: [Link]
-
Title: The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate Source: Semantic Scholar URL: [Link]
-
Title: Safety Data Sheet: di-Ammonium oxalate monohydrate - Carl ROTH Source: Carl ROTH URL: [Link]
-
Title: Ammonium oxalate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: FT-IR spectrum of AO crystal. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Structural, spectroscopic, and thermodynamic characterization of this compound mineral using theoretical solid-state methods | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. - SciSpace Source: SciSpace URL: [Link]
-
Title: this compound | High Purity Lab Chemical - Biostring Source: Biostring URL: [Link]
-
Title: Thermal Decomposition of Oxalates of Ammonium and Potassium - ResearchGate Source: ResearchGate URL: [Link]
-
Title: this compound | ACS Reagent Chemicals - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Micro-Raman analysis on the combined use of ammonium oxalate and ammonium phosphate for the consolidation and protection of carb Source: ResearchGate URL: [Link]
-
Title: Ammonium oxalate - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: this compound - ibresco Source: ibresco URL: [Link]
-
Title: (a) Structure of this compound viewed along the a-axis... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: this compound | AMERICAN ELEMENTS ® Source: AMERICAN ELEMENTS URL: [Link]
-
Title: What is Ammonium Oxalate, and What Are Its Uses - Amizara Speciality Chemicals LLP Source: Amizara Speciality Chemicals LLP URL: [Link]
-
Title: Ammonium Oxalate Analysis - Salt Analysis Guide Source: Salt Analysis Guide URL: [Link]
-
Title: Ammonium Titanyl Oxalate Monohydrate: A Key for Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Role of Ammonium Oxalate in Chemical Synthesis and Material Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. This compound | 6009-70-7 [chemicalbook.com]
- 2. This compound | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | ibresco [ibresco.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. What is Ammonium Oxalate, and What Are Its Uses [amizaraspecialitychemicals.co.in]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. fishersci.com [fishersci.com]
- 19. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
ammonium oxalate monohydrate crystal structure and morphology
An In-depth Technical Guide to the Crystal Structure and Morphology of Ammonium Oxalate Monohydrate
This guide provides a comprehensive examination of the crystallographic structure and morphological characteristics of this compound, [(NH₄)₂C₂O₄·H₂O]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with practical insights into the factors governing crystal habit, offering a robust framework for understanding and controlling the crystallization of this compound.
Foundational Crystallographic Analysis
The intrinsic properties of a crystalline material are dictated by its internal atomic arrangement, known as the crystal structure. For this compound, this structure is well-defined and presents unique characteristics that influence its macroscopic behavior.
Crystal System and Space Group
This compound crystallizes in the orthorhombic system .[1][2] This system is characterized by three unequal crystallographic axes (a ≠ b ≠ c) that are mutually perpendicular (α = β = γ = 90°). The specific space group is P2₁2₁2 , a non-centrosymmetric and chiral, or Sohncke, space group.[1][3] The chirality inherent to this space group implies that crystals of this compound can exist in two mirror-image forms, often referred to as "right-handed" and "left-handed" crystals.[3]
The causality for this specific arrangement lies in the energetic favorability of packing the constituent ions (ammonium and oxalate) and water molecules in this particular symmetry. The absence of an inversion center in the P2₁2₁2 space group is a direct consequence of the arrangement of these components, which precludes a simple inversion operation to achieve symmetry.
Unit Cell and Molecular Arrangement
The unit cell is the fundamental repeating block of the crystal structure. For this compound, the unit cell contains four ammonium cations, two oxalate anions, and two water molecules, reflecting the 2:1:1 stoichiometric ratio.[1] The precise dimensions of the unit cell have been determined through X-ray and neutron diffraction studies.
Table 1: Representative Unit Cell Parameters for this compound
| Parameter | Value (Å) at Room Temp. | Value (Å) at 150 K | Source |
| a | 8.035 | 8.017 | [1][2] |
| b | 10.309 | 10.309 | [1][2] |
| c | 3.795 | 3.735 | [1][2] |
A defining feature of the this compound structure is the conformation of the oxalate anion (C₂O₄²⁻). Unlike the planar structure often depicted in two dimensions, the oxalate ion in this crystal is significantly non-planar .[4][5] The two CO₂ groups are twisted relative to each other about the central C-C bond. This twist angle has been measured to be approximately 26.6° at room temperature and 26.9° at 150 K.[1][4] This deviation from planarity is attributed to the complex and extensive network of hydrogen bonds within the crystal lattice, which creates a lower energy state for the twisted conformation compared to a planar one.[4][5]
The structural integrity is further maintained by a robust three-dimensional hydrogen bonding network. This involves interlayer N-H···O hydrogen bonds between the ammonium cations and oxalate anions, as well as intralayer O-H···O bonds involving the water molecules.[2] This network is the primary force governing the packing of the ions and is responsible for many of the material's physical properties.
Crystal Morphology and Habit Modification
While the crystal structure defines the internal order, the crystal morphology or habit describes the external shape of the crystal. The morphology is a direct expression of the underlying crystal structure but is profoundly influenced by the conditions of its formation. Understanding these influences is critical for controlling particle size and shape in industrial applications, from pharmaceuticals to materials science.
The Role of Supersaturation
Crystals grow from a solution when it is supersaturated, meaning it contains more dissolved solute than can be held at equilibrium. The level of supersaturation is a primary driver of crystallization kinetics.
-
Low Supersaturation: Growth occurs slowly, allowing molecules to add to the crystal faces that have the lowest surface energy. This typically results in larger, more well-formed crystals that are closer to the equilibrium morphology.
-
High Supersaturation: Nucleation and growth rates are rapid. This can lead to smaller crystals and the development of less stable, higher-energy faces, sometimes resulting in dendritic or needle-like morphologies.
For this compound, controlled, slow evaporation of a solution with a low supersaturation (e.g., 4%) is used to obtain high-quality single crystals suitable for diffraction studies.[1]
Influence of Impurities
The presence of impurities, even at trace levels, can dramatically alter crystal morphology. Impurities can selectively adsorb onto specific crystal faces, inhibiting their growth. This causes other faces to grow relatively faster, thereby changing the overall shape of the crystal.
For this compound, studies have shown that various cationic impurities have a significant impact:
-
Divalent Cations (Mn²⁺, Co²⁺, Ni²⁺): These ions have been observed to influence the growth rates of different crystal faces.[6]
-
Trivalent Cations (Fe³⁺, Cr³⁺): These ions can also act as habit modifiers.[6]
The mechanism behind this modification is often related to the ability of the impurity ion to form complexes with the oxalate anion at the crystal surface or to disrupt the hydration sphere at the growing interface, thereby blocking the addition of new growth units. The effectiveness of an impurity is often linked to its ionic radius and its ability to integrate into or adsorb onto the crystal lattice.
Visualization of Morphological Control
The relationship between synthesis conditions and the resulting crystal habit can be visualized as a decision-making workflow.
Caption: Workflow of Morphological Control in this compound Crystallization.
Experimental Methodologies
To validate the theoretical framework and provide a practical guide for researchers, the following self-validating protocols are described. These methods are designed to produce and analyze this compound crystals reliably.
Protocol: Single Crystal Growth by Slow Evaporation
This protocol describes a standard method for growing high-quality single crystals.
Objective: To grow single crystals of this compound suitable for X-ray diffraction and morphological analysis.
Materials:
-
This compound powder (analytical grade)
-
Deionized or doubly-distilled water
-
Crystallization dish or beaker (e.g., 250 mL)
-
Filter paper
-
Parafilm or similar cover
Procedure:
-
Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 30-35°C) to ensure complete dissolution. The solubility can be determined from literature data to calculate the required mass.[1]
-
Achieving Supersaturation: Allow the solution to cool to the desired growth temperature (e.g., 30°C).[1] A slight supersaturation (e.g., s = 4%) is ideal for quality crystal growth.[1] The solution is now metastable.
-
Filtration: Filter the solution through a fine filter paper into a clean crystallization dish to remove any dust or undissolved particulates that could act as unwanted nucleation sites.
-
Incubation: Cover the dish with parafilm. Pierce a few small holes in the cover to allow for slow, controlled evaporation of the solvent (water). Place the dish in a location with a stable temperature and minimal vibration.
-
Crystal Growth: Over several days to weeks, as the water slowly evaporates, the concentration of the solute will increase, and crystals will begin to nucleate and grow at the bottom of the dish.
-
Harvesting: Once crystals have reached the desired size, carefully decant the mother liquor and gently remove the crystals. Dry them on a filter paper.
Self-Validation: The success of the protocol is validated by the formation of transparent, well-defined prismatic crystals. The quality can be formally confirmed by single-crystal X-ray diffraction, which should yield sharp diffraction spots and a refined structure consistent with the P2₁2₁2 space group.
Protocol: Morphological Characterization
Objective: To analyze and document the external morphology of the grown crystals.
Materials:
-
Grown this compound crystals
-
Optical microscope with a camera
-
Scanning Electron Microscope (SEM) for high-resolution imaging (optional)
-
Microscope slides
-
Goniometer (for precise interfacial angle measurement)
Procedure:
-
Sample Selection: Select several representative crystals from the harvested batch.
-
Optical Microscopy:
-
Place a crystal on a clean microscope slide.
-
Observe the crystal under transmitted or reflected light at various magnifications.
-
Capture images of the crystals, documenting their overall shape, the different faces present, and their relative sizes.
-
If the microscope is equipped with a goniometer stage, measure the angles between adjacent faces. These interfacial angles are characteristic of the crystal system.
-
-
SEM Analysis (Optional):
-
Mount a crystal onto an SEM stub using conductive carbon tape.
-
Sputter-coat the crystal with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the crystal in the SEM at various magnifications to obtain high-resolution details of the crystal faces, edges, and surface topography.
-
-
Data Analysis: Compare the observed morphologies of crystals grown under different conditions (e.g., pure vs. with impurities). Correlate the changes in the expression of specific crystal faces with the experimental variables.
Self-Validation: The protocol is validated by obtaining clear, reproducible images that allow for the unambiguous identification of crystal habits. For a given set of growth conditions, the resulting crystals should exhibit a consistent and dominant morphology.
References
- Structure data at 150 K for diammonium oxalate monohydr
-
Crystal structure and hydrogen bonding networks of ammonium oxalate... ResearchGate. [Link]
-
This compound crystal with its "mirrored" crystal. Reddit. [Link]
-
The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. SciSpace. [Link]
-
Ammonium oxalate. Wikipedia. [Link]
-
(a) Structure of this compound viewed along the a-axis... ResearchGate. [Link]
-
The Crystal Structure of. Acta Chemica Scandinavica. [Link]
Sources
thermal decomposition of ammonium oxalate monohydrate
An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Oxalate Monohydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the , ((NH₄)₂C₂O₄·H₂O). Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic pathways, analytical methodologies for characterization, and the influence of experimental conditions on the decomposition process. Our focus is on synthesizing fundamental principles with practical, field-proven insights to ensure a thorough and applicable understanding.
Introduction: The Significance of a Seemingly Simple Compound
This compound is a crystalline solid of significant importance in analytical chemistry, where it is commonly used for the detection and quantitative analysis of calcium, lead, and rare earth elements.[1] Beyond the analytical laboratory, its thermal behavior is critical in various industrial processes. Understanding the precise mechanism of its decomposition—the sequence of reactions, the nature of intermediates, and the final products—is paramount for applications ranging from materials science to the manufacturing of catalysts.
The thermal decomposition of this compound is not a simple, single-step event but a multi-stage process involving dehydration, the formation of intermediates, and the evolution of multiple gaseous species.[1][2] This guide will elucidate this complex pathway, providing the necessary theoretical foundation and practical protocols for its study.
Physicochemical Properties
A foundational understanding begins with the basic properties of the material .
| Property | Value |
| Chemical Formula | (NH₄)₂C₂O₄·H₂O |
| Molar Mass | 142.11 g/mol |
| Appearance | Colorless, odorless crystalline solid |
| Common Name | Diammonium ethanedioate monohydrate |
| CAS Number | 6009-70-7 |
The Multi-Stage Thermal Decomposition Pathway
The is a sequential process that is highly dependent on temperature. Investigations using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis with Mass Spectrometry (EGA-MS) have revealed a consistent three-step mechanism in an inert atmosphere.[1]
Stage 1: Dehydration
The initial step is the loss of the water of hydration to form anhydrous ammonium oxalate. This is an endothermic process that occurs at relatively low temperatures.
-
Reaction: (NH₄)₂C₂O₄·H₂O(s) → (NH₄)₂C₂O₄(s) + H₂O(g)
-
Temperature Range: Typically occurs around 93°C.[1]
-
Mass Loss: The theoretical mass loss for this step is 12.68%. Experimental results from TGA show a mass loss of approximately 12.7%, which is in excellent agreement.[1]
-
Evolved Gas: Water vapor (H₂O).[1]
Stage 2: Formation of Ammonium Hydrogen Oxalate
The second stage involves the decomposition of the anhydrous salt. One mole of ammonia is released, leading to the formation of ammonium hydrogen oxalate as an intermediate.
-
Reaction: (NH₄)₂C₂O₄(s) → NH₄HC₂O₄(s) + NH₃(g)
-
Temperature Range: This endothermic event is observed around 181°C in an inert (Helium) atmosphere and shifts to a slightly higher temperature (193°C) in an oxidative one.[1]
-
Mass Loss: The theoretical mass loss for this release of ammonia is 11.98%.[1]
-
Evolved Gas: Ammonia (NH₃).[1]
Stage 3: Final Decomposition
The final stage is the decomposition of the ammonium hydrogen oxalate intermediate into a mixture of gaseous products, leaving no solid residue.
-
Reaction: NH₄HC₂O₄(s) → 2H₂O(g) + NH₃(g) + CO(g) + CO₂(g)
-
Temperature Range: Occurs at approximately 233°C in a Helium atmosphere.[1]
-
Evolved Gas: A simultaneous evolution of ammonia (NH₃), water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
It is important to note that while some older literature suggests the formation of oxamide ((CONH₂)₂) as a decomposition product, more recent studies utilizing advanced analytical techniques like TG-DTA-MS have found no evidence of its formation, proceeding instead through the ammonium hydrogen oxalate intermediate.[1][3]
Below is a diagram illustrating the primary decomposition pathway.
Caption: Primary thermal decomposition pathway of this compound.
Influence of Experimental Conditions
The decomposition mechanism is largely consistent, but the observed temperatures and final products can be influenced by the experimental setup.
-
Atmosphere: The decomposition pathway is little affected by atmospheric differences, but the products can change.[1] In an oxidative atmosphere (e.g., 20% O₂/He), the evolved gases are oxidized. For instance, ammonia can be oxidized to form nitrogen monoxide (NO), and carbon monoxide is fully converted to carbon dioxide, resulting in extra formation of water vapor and CO₂.[1]
-
Heating Rate: The temperature at which each decomposition stage is observed will increase as the heating rate increases. This is a well-understood kinetic effect in thermal analysis.[4] However, the overall mass loss for each step remains independent of the heating rate.
Core Analytical Methodologies
A multi-technique approach is essential for a complete understanding of thermal decomposition. The combination of Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA) is particularly powerful.[5]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques identify the temperatures of decomposition events and quantify the associated mass losses.
Experimental Protocol: TG-DTA
-
Instrument Calibration: Ensure the thermobalance is calibrated for mass and temperature using appropriate standards (e.g., calcium oxalate monohydrate is itself often used as a reference material).[4]
-
Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) into an inert crucible (e.g., aluminum or alumina).[1]
-
Atmosphere and Flow Rate: Purge the furnace with the desired gas (e.g., Helium for inert conditions or a 20% O₂/He mixture for oxidative conditions) at a controlled flow rate (e.g., 300 mL/min).[1]
-
Heating Program: Heat the sample from ambient temperature to approximately 300-400°C at a constant heating rate (e.g., 10°C/min).[1]
-
Data Analysis: Plot the sample mass (%) and the rate of mass loss (DTG curve) as a function of temperature. Identify the onset and peak temperatures for each mass loss step and quantify the percentage mass loss.
Evolved Gas Analysis (EGA) via Mass Spectrometry (MS)
Coupling the outlet of the TGA furnace to a mass spectrometer allows for the real-time identification of the gaseous products evolved during each decomposition step.
Experimental Protocol: TGA-MS
-
Setup: The TGA instrument is connected to the MS via a heated transfer line to prevent condensation of the evolved gases.
-
TGA Program: Run the same TGA program as described above.
-
MS Acquisition: As the sample decomposes, the evolved gases are introduced into the MS. The MS continuously scans a range of mass-to-charge ratios (m/z).
-
Data Analysis: Correlate the TGA/DTG data with the MS data. Plot the ion current for specific m/z values characteristic of the expected products (e.g., m/z 18 for H₂O, m/z 17 for NH₃, m/z 28 for CO, m/z 44 for CO₂) as a function of temperature. The resulting mass chromatogram curves will show peaks at the temperatures where specific gases are evolved.[1]
The following diagram illustrates a typical workflow for a comprehensive thermal analysis experiment.
Caption: Experimental workflow for TG-DTA-MS analysis.
Quantitative Data Summary
The table below summarizes the key quantitative data for the in an inert atmosphere, based on a heating rate of 10°C/min.[1]
| Stage | Decomposition Step | Peak Temp. (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Products (m/z) |
| 1 | Dehydration | ~93 | 12.68 | 12.7 | H₂O (18, 17) |
| 2 | Intermediate Formation | ~181 | 11.98 | ~12.0 | NH₃ (17, 16) |
| 3 | Final Decomposition | ~233 | 75.34 (remaining) | ~75.3 | NH₃ (17), H₂O (18), CO (28), CO₂ (44) |
Conclusion
The is a well-defined, multi-step process that serves as an excellent model for demonstrating the power of modern thermal analysis techniques. The decomposition proceeds via dehydration, followed by the formation of an ammonium hydrogen oxalate intermediate, and culminates in the complete decomposition to gaseous products. While the general pathway is robust, a nuanced understanding requires careful control and consideration of experimental conditions such as atmosphere and heating rate. The methodologies and data presented in this guide provide a solid framework for researchers and scientists to accurately characterize this compound and apply this knowledge within their respective fields.
References
-
Medeiros, F. F. P., Moura, M. F. V., da Silva, A. G. P., Souza, C. P., Gomes, K. K. P., & Gomes, U. U. (2006). The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. Brazilian Journal of Chemical Engineering, 23(4), 531-539. [Link][2][6][7][8][9]
-
Taniguchi, M., & Shiroishi, H. (n.d.). Thermal decomposition of this compound investigated by simultaneous TG-DTA-MS. Journal of the Japan Society for Analytical Chemistry, 21, 21-25. [Link][1]
-
Dollimore, D. (1992). The application of thermal analysis in studying the thermal decomposition of solids. Thermochimica Acta, 203, 7-23. [Link][10]
-
Vyazovkin, S. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 3875-3889. [Link][11]
-
Quora. (2018). What will happen if ammonium oxalate is heated? [Link][12]
-
ResearchGate. (2018). Thermal Decomposition of Oxalates of Ammonium and Potassium. [Link][13]
-
eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. [Link]
-
Mohamed, M. A., & Halawy, S. A. (1994). Preparation, Characterisation & Thermal Stability of Ammonium Trioxalatocobaltate(III) Trihydrate. Indian Journal of Chemistry, 33A, 443-446. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). TGA Measurements on Calcium Oxalate Monohydrate. [Link][4]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scielo.br [scielo.br]
- 3. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. The application of thermal analysis in studying the thermal decomposition of solids | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
solubility curve of ammonium oxalate monohydrate in water
An In-Depth Technical Guide to the Aqueous Solubility of Ammonium Oxalate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the aqueous solubility of this compound ((NH₄)₂C₂O₄·H₂O). Solubility data is fundamental in chemical processing, analytical chemistry, and pharmaceutical sciences, particularly in contexts such as buffer preparation, metal ion chelation, and crystallization studies.[1][2] This document synthesizes critically evaluated data from various sources into a practical solubility curve, details a robust experimental methodology for its determination, and discusses the underlying thermodynamic principles. The content is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required for applications involving this compound.
Introduction: The Significance of this compound
This compound is a diammonium salt of oxalic acid, presenting as a colorless, odorless crystalline solid.[1][3] Its utility in scientific and industrial applications is extensive. It serves as a crucial analytical reagent for the detection and quantitative determination of calcium, lead, fluoride, and rare earth metals.[1][2] In the pharmaceutical and biomedical fields, it is employed as a buffering agent and is used in studies involving platelet interactions.[1] Furthermore, its ability to form complexes with various metal ions makes it valuable in material science and as a component in metal polishing fluids.[1][2]
Given its wide-ranging applications, a precise understanding of its solubility in water—the most common and critical solvent—is paramount. The solubility curve, which delineates the relationship between temperature and the concentration of a saturated solution, is an indispensable tool for designing and optimizing processes such as:
-
Crystallization and purification
-
Formulation of aqueous solutions and buffers
-
Predicting precipitation and scaling in chemical reactors
-
Analytical method development
This guide provides an authoritative overview of this critical physicochemical property.
Physicochemical Properties and Dissolution Fundamentals
This compound ((NH₄)₂C₂O₄·H₂O) has a molar mass of 142.11 g/mol .[4][5] Its dissolution in water is an endothermic process, meaning its solubility increases with temperature. This behavior is governed by the thermodynamics of the system, specifically the enthalpy and entropy of solution. The molar enthalpy of solution for this compound has been determined to be (35.0 ± 4.9) kJ·mol⁻¹ at 296.99 K, confirming the endothermic nature of its dissolution.[6]
When the solid salt is added to water, it dissolves until the solution is saturated. At this point, a dynamic equilibrium is established between the dissolved ions (ammonium, NH₄⁺, and oxalate, C₂O₄²⁻) and the undissolved solid phase:
(NH₄)₂C₂O₄·H₂O(s) ⇌ 2NH₄⁺(aq) + C₂O₄²⁻(aq) + H₂O(l)
The solubility curve represents the concentration of the solute in this equilibrium state as a function of temperature.
Aqueous Solubility Data for this compound
The solubility of this compound has been determined by various researchers. The data compiled from multiple authoritative sources provides a consistent and reliable solubility profile over a broad temperature range.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 0 | 2.36[3][7] |
| 10 | 3.21[3][7] |
| 20 | 4.45[3][7] |
| 25 | 5.21[3][7] |
| 30 | 6.08[3][7] |
| 40 | 8.18[3][7] |
| 50 | 10.8[3][7] |
| 60 | 14.0[3][7] |
| 80 | 22.4[3][7] |
| 100 | 34.6[3][7] |
The positive temperature coefficient of solubility is evident from the data, indicating that significantly more solute can be dissolved in hot water than in cold water. This property is fundamental to purification processes like recrystallization.
Visualization of the Solubility Curve
The relationship between temperature and solubility can be visualized to better understand the saturation states of a solution.
Caption: Isothermal equilibrium method workflow for solubility determination.
Detailed Step-by-Step Protocol
-
System Preparation : Add an excess amount of analytical grade this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor). The presence of excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration : Place the vessel in a thermostat-controlled water bath or shaker set to the desired temperature. Agitate the slurry continuously.
-
Causality Insight: Agitation is critical to increase the surface area of contact between the solid and solvent, accelerating the approach to equilibrium. The time required to reach equilibrium can vary; a 24-hour period is generally sufficient to ensure a true equilibrium state is reached, which is a key component of a self-validating protocol.
-
-
Phase Separation : Cease agitation and allow the undissolved solid to settle for several hours while maintaining the system at the set temperature. This step is vital to ensure the liquid sample taken for analysis is free of solid particles.
-
Sample Withdrawal : Carefully withdraw a sample of the clear supernatant.
-
Trustworthiness: To prevent premature crystallization (if sampling at temperatures above ambient) or dilution from condensation (if sampling below ambient), the sampling apparatus (e.g., glass syringe) must be pre-equilibrated to the same temperature as the system. The syringe should be fitted with a sub-micron filter to exclude any suspended microcrystals.
-
-
Concentration Analysis : Determine the concentration of ammonium oxalate in the withdrawn sample. Two common methods are:
-
Gravimetric Analysis : Accurately weigh the filtered sample solution. Carefully evaporate the water in a drying oven set to a temperature below the decomposition point of the salt (e.g., 70-80°C). Weigh the remaining dry solid. The solubility can be calculated from the mass of the dry salt and the mass of the water (initial solution mass - dry salt mass).
-
Titrimetric Analysis : An alternative is to perform a redox titration. [8]Accurately weigh the sample, dilute it with deionized water and sulfuric acid, heat the solution (e.g., to ~60°C), and titrate the oxalate with a standardized solution of potassium permanganate (KMnO₄) until a faint pink endpoint persists. The concentration can be determined from the stoichiometry of the reaction. This method provides a chemical verification of the solute's concentration.
-
-
Data Point Generation : Repeat the entire process for each temperature point required to construct the solubility curve.
Conclusion
This guide has detailed the critical solubility characteristics of this compound in water. The provided data, summarized in Table 1, offers researchers and professionals a reliable reference for a wide range of applications. The outlined experimental protocol, grounded in the principles of isothermal equilibrium, provides a self-validating framework for laboratories to generate high-quality solubility data. A thorough understanding and application of this solubility curve are essential for the successful design, optimization, and control of chemical and pharmaceutical processes involving this versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Sciencemadness Wiki. (2024). Ammonium oxalate. [Link]
-
Material Properties. (n.d.). Ammonium oxalate ((NH4)2C2O4) properties. [Link]
-
WebQC. (n.d.). This compound. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
Menczel, B., Apelblat, A., & Korin, E. (2004). The molar enthalpies of solution and solubilities of ammonium, sodium and potassium oxalates in water. The Journal of Chemical Thermodynamics, 36(1), 41-44. [Link]
-
Söhnel, O., & Garside, J. (1994). Solubility of ammonium oxalate in water–acetone mixtures and metastable zone width of their solutions. Journal of Crystal Growth, 135(1-2), 205-211. [Link]
-
PubChem. (n.d.). Ammonium oxalate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2004). The molar enthalpies of solution and solubilities of ammonium, sodium and potassium oxalates in water. [Link]
-
Scribd. (n.d.). Solubility and Enthalpy of Fusion of Ammonium Oxalate in Water. [Link]
-
Hill, A. E., & Distler, E. F. (1935). The Solubility of Ammonium Oxalate in Water. Journal of the American Chemical Society, 57(11), 2203-2204. [Link]
Sources
- 1. This compound | 6009-70-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemister.ru]
- 8. datapdf.com [datapdf.com]
Section 1: Chemical Identity and Physicochemical Properties
An In-depth Guide to the Safety Data Sheet for Ammonium Oxalate Monohydrate, ACS Grade
For Researchers, Scientists, and Drug Development Professionals
This compound (C₂H₈N₂O₄·H₂O) is a colorless, crystalline salt frequently utilized in analytical chemistry, biochemistry, and various research applications, including as a chelating agent and for the detection of calcium and rare earth metals.[1][2] In fields like drug development and pharmaceutical sciences, where precision and purity are paramount, the American Chemical Society (ACS) grade is often specified. This designation ensures a high purity of ≥95%, which is critical for the reliability and reproducibility of experimental results.[3][4]
This guide moves beyond a simple recitation of safety data sheet (SDS) sections. As a senior application scientist, the goal is to provide a comprehensive understanding of the causality behind the safety protocols. For researchers handling this substance, knowing why a specific precaution is necessary is as crucial as knowing the precaution itself. This document is structured to provide a deep, actionable understanding of the hazards and safe handling protocols for ACS-grade this compound.
Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics influence its behavior under various laboratory conditions. This compound is the diammonium salt of oxalic acid.[1]
| Property | Value | Source |
| Chemical Formula | C₂H₈N₂O₄·H₂O | [5] |
| Molecular Weight | 142.11 g/mol | [5][6] |
| CAS Number | 6009-70-7 | [7][8] |
| Appearance | Colorless or white crystalline solid/powder | [1][9] |
| Odor | Odorless | [1][10] |
| Melting Point | Decomposes at ~70-133 °C (158-271.4 °F) | [1][5][9] |
| Solubility | Soluble in water; slightly soluble in alcohol | [11] |
| pH | ~6.4 (0.1 M solution) | [11] |
Section 2: Hazard Identification and Toxicological Insights
This compound is classified as a hazardous substance.[11] Its toxicity is primarily attributed to the oxalate anion (C₂O₄²⁻), which poses significant health risks upon exposure.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Mechanism of Toxicity: The Role of Oxalate
The primary toxicological concern with ammonium oxalate is its ability to chelate divalent metal cations, most significantly calcium (Ca²⁺). When ingested or absorbed, oxalate ions bind with calcium in the blood to form insoluble calcium oxalate.[13] This has two major systemic consequences:
-
Hypocalcemia: The depletion of free calcium ions from the blood can disrupt critical physiological functions. Calcium is essential for nerve impulse transmission, muscle contraction, and cardiac function. Severe hypocalcemia can lead to muscle twitching, cramps, tetany, and cardiovascular collapse.[13]
-
Kidney Damage: The insoluble calcium oxalate crystals can precipitate within the renal tubules, causing physical obstruction and damage to kidney cells. This can lead to acute kidney injury and, with chronic exposure, permanent kidney damage.[13][14]
Routes of Exposure and Health Effects
-
Ingestion: This is a primary route of concern. Ingestion can cause ulcerations in the mouth and digestive tract, vomiting, and severe systemic effects as described above. The mean lethal dose for oxalates in adults is estimated to be 10-30 grams.[13]
-
Skin Contact: The substance is harmful if absorbed through the skin.[13] It is a skin irritant and can cause dermatitis. Prolonged contact may lead to cracking of the skin, slow-healing ulcers, and even cyanosis in the fingers.[11][13] Absorption through compromised skin (cuts or abrasions) can lead to systemic toxicity.[11]
-
Eye Contact: As a crystalline powder, it can cause serious mechanical and chemical irritation to the eyes, potentially resulting in corneal injury if not promptly addressed.[12][13]
-
Inhalation: Inhaling the dust can irritate the mucous membranes and respiratory tract.[11][14] While less common for systemic toxicity, chronic inhalation can contribute to respiratory inflammation and may pose a risk if significant amounts are inhaled.[11]
Section 3: Emergency Response and First-Aid Protocols
A rapid and correct response to exposure is critical to mitigate harm. The following protocols are based on established safety data.
Emergency Response Workflow
The following diagram outlines the immediate steps to take following an accidental exposure.
Caption: The hierarchy of controls, from most to least effective.
-
Engineering Controls: The primary line of defense. Always handle this compound powder in a well-ventilated area. [15]Using a chemical fume hood or an enclosure with local exhaust ventilation is highly recommended to keep airborne concentrations low and prevent inhalation. [13][14]Eyewash stations and safety showers must be readily accessible. [13][16]* Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are thoroughly trained on its hazards and safe handling procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or safety glasses with side shields (compliant with OSHA 29 CFR 1910.133 or EN166). [13][16] | Protects against dust particles and splashes. |
| Skin | Nitrile rubber gloves and a lab coat or other protective clothing. [10][12] | Prevents skin contact and subsequent irritation or absorption. |
| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter may be required if dust cannot be controlled by ventilation. [13][16] | Prevents inhalation of harmful dust. |
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container. [13][17]Keep away from foodstuffs and incompatible materials. [17]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [12][18]Oxalates can also slowly corrode steel. [13]
Section 5: Accidental Release and Disposal Procedures
Proper containment and disposal are essential to protect both personnel and the environment.
Spill Cleanup Protocol (Small Spill, <10g)
-
Evacuate: Clear the immediate area of all non-essential personnel. [15]2. Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection. [15]4. Contain: Carefully sweep up the spilled solid material. Avoid generating dust. [17]Use non-sparking tools. [15]5. Collect: Place the swept material into a suitable, labeled container for chemical waste disposal. [17]6. Decontaminate: Clean the spill area with water and wipe dry.
-
Dispose: Dispose of the waste container and contaminated cleaning materials according to local, state, and federal regulations. [15]
Waste Disposal
This compound should not be discharged into sewer systems or the environment. [15]All waste must be disposed of through a licensed chemical waste disposal company. [15]This ensures compliance with environmental regulations and prevents contamination.
Section 6: The Importance of ACS Grade in a Research Context
The "ACS" designation is more than a label; it is a guarantee of purity and quality that is fundamental to scientific integrity. [19][20]
-
Reproducibility: In drug development and analytical research, impurities can act as catalysts, inhibitors, or confounding variables, leading to inconsistent and unreliable results. Using ACS-grade chemicals minimizes this variability, ensuring that experiments can be accurately reproduced. [4][21]* Accuracy: For applications like preparing analytical standards or buffers, the exact concentration is critical. The high purity of ACS-grade reagents ensures that weighing and dissolution calculations translate to accurate final concentrations. [4]* Safety: While all grades of a hazardous chemical should be handled with care, high-purity grades ensure that the documented toxicological data is relevant and not skewed by unknown impurities with their own hazard profiles. [4] By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize ACS-grade this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium Oxalate, Monohydrate, Reagent ACS. Retrieved from [Link]
-
Lab Alley. (n.d.). Ammonium Oxalate Crystal ACS Grade SAFETY DATA SHEET. Retrieved from [Link]
-
Penta chemicals. (2024, November 26). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. This compound. Retrieved from [Link]
-
Loba Chemie. (2024, May 24). This compound AR/ACS - Safety Data Sheet. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 9). Safety Data Sheet this compound. Retrieved from [Link]
-
Techno PharmChem. (n.d.). AMMONIUM OXALATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ScienceLab.com. (2006, August 11). Material Safety Data Sheet this compound. Retrieved from [Link]
-
Tilley Distribution. (2024, July 11). Defining Chemical Grades: An Explainer. Retrieved from [Link]
-
Wikipedia. (n.d.). Reagent Chemicals. Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium oxalate. Retrieved from [Link]
-
The Lab Depot. (n.d.). Chemical Grades Explained. Retrieved from [Link]
-
Aldon Corporation. (2013, June 20). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
DC Fine Chemicals. (2023, July 28). How ACS Reagent Chemicals Define Lab Standards. Retrieved from [Link]
-
Cater Chemicals Corporation. (n.d.). This compound - Safety Data Sheet. Retrieved from [Link]
-
Bio-Grams. (2005, October 10). This compound MSDS. Retrieved from [Link]
Sources
- 1. This compound | 6009-70-7 [chemicalbook.com]
- 2. APC Pure | Product | this compound 99% ACS [apcpure.com]
- 3. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 6. This compound | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. employees.delta.edu [employees.delta.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 18. fishersci.com [fishersci.com]
- 19. Reagent Chemicals - Wikipedia [en.wikipedia.org]
- 20. labdepotinc.com [labdepotinc.com]
- 21. tilleydistribution.com [tilleydistribution.com]
handling and storage of ammonium oxalate monohydrate in the lab
An In-Depth Technical Guide on the Handling and Storage of Ammonium Oxalate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword from a Senior Application Scientist
In the fast-paced environment of research and development, the foundational principles of laboratory safety are paramount to both groundbreaking discovery and the well-being of our scientific community. This compound, a seemingly commonplace reagent, demands our respect and a thorough understanding of its properties. This guide is crafted not as a mere recitation of safety data, but as a technical resource grounded in the principles of causality and self-validating protocols. Our goal is to empower you, the researcher, with the knowledge to handle this chemical with the confidence that comes from a deep understanding of its nature. By integrating expertise with practical, field-proven insights, we aim to foster a culture of safety that is both rigorous and intuitive.
Section 1: Core Principles of this compound
This compound, with the chemical formula (NH₄)₂C₂O₄·H₂O, is the diammonium salt of oxalic acid.[1] It presents as a colorless, odorless, crystalline solid.[2][3] This compound is a staple in many laboratories and finds diverse applications, including:
-
Analytical Chemistry: Used as a reagent for the detection and quantitative analysis of calcium, lead, fluoride, and rare earth metals.[2][3][4]
-
Biochemistry: Employed in protein crystallization studies and as a buffering agent to maintain stable pH in experiments.[3][4][5]
-
Pharmaceutical Development: Acts as a buffering agent in drug formulations and is involved in the synthesis of some pharmaceutical compounds.[4][5]
-
Material Science: Utilized in the synthesis of metal oxalates, which are precursors for advanced materials like catalysts and pigments.[3][4]
A comprehensive understanding of its chemical and physical properties is the first step toward safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈N₂O₄·H₂O | [3][6] |
| Molecular Weight | 142.11 g/mol | [3][6] |
| Appearance | White/colorless crystalline powder | [2][7] |
| Melting Point | Decomposes at approximately 133 °C (271 °F) | [2][6] |
| Solubility in Water | 45 g/L at 20 °C | [8] |
| pH | 6.4 (0.1M solution) | [9] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance.[9] The primary hazards are its acute toxicity if swallowed or in contact with skin, and its potential to cause serious eye irritation.[8][10]
Toxicological Mechanisms:
The toxicity of ammonium oxalate is primarily attributed to the oxalate ion. When ingested or absorbed, oxalate ions can precipitate as calcium oxalate by binding with calcium in the blood.[7][11] This can lead to a dangerous drop in blood calcium levels (hypocalcemia), which can disrupt heart and nerve function.[7][11] The insoluble calcium oxalate crystals can also deposit in the kidney tubules, potentially causing severe kidney damage.[7][12]
Routes of Exposure and Health Effects:
-
Ingestion: Harmful if swallowed.[7][8] Ingestion can cause ulcerations of the mouth, vomiting, and systemic effects such as shock, convulsions, and cardiovascular collapse.[7] The mean lethal dose for oxalates in adults is estimated to be 10-30 grams.[7]
-
Skin Contact: Harmful in contact with skin.[8] The oxalate ion is an irritant and can cause dermatitis.[7] Prolonged contact can lead to skin lesions, cracking, and slow-healing ulcers.[7][9]
-
Eye Contact: Causes serious eye irritation and may cause severe burns.[8][12][13]
-
Inhalation: Inhalation of dust can irritate the respiratory tract.[7][9] Long-term exposure may lead to respiratory tract inflammation and other systemic effects.[9]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls
The first line of defense is to control hazards at their source.
-
Ventilation: Always handle this compound in a well-ventilated area.[9][14] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or an enclosure with local exhaust ventilation should be used.[11][15]
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the hazards identified in Section 2.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[16] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8][13]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved particulate respirator (e.g., N95 or P100) should be used.[7][13][18]
General Handling Procedures
-
Avoid all personal contact, including inhalation.[9]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][14]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[9][14]
Protocol: Preparation of a 0.1 M Ammonium Oxalate Solution
This protocol exemplifies a self-validating system for safely preparing a common laboratory solution.
-
Pre-Experiment Checklist:
-
Confirm the fume hood is operational.
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Locate the nearest eyewash station and safety shower.
-
-
Weighing the Reagent:
-
Place a weigh boat on an analytical balance within the fume hood.
-
Carefully weigh out 14.21 grams of this compound. Avoid creating dust clouds.
-
-
Dissolution:
-
Use a beaker containing approximately 800 mL of deionized water.
-
Slowly add the weighed ammonium oxalate to the water while stirring with a magnetic stir bar.
-
-
Final Volume Adjustment:
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask.
-
Bring the solution to the final volume of 1 L with deionized water.
-
-
Labeling and Storage:
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.
-
Store according to the guidelines in Section 4.
-
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[7][8] The recommended storage temperature is generally between 10°C and 25°C.[6] Keep containers tightly closed to prevent moisture absorption.[8][11]
-
Incompatible Materials: this compound is incompatible with:
Section 5: Emergency Procedures
Rapid and informed action is crucial in an emergency situation.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention.[7]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7][13] If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a spill of this compound.
Minor Spill Protocol:
-
Restrict access to the area.
-
Ensure you are wearing appropriate PPE, including a respirator.[20]
-
Carefully sweep or vacuum the spilled material.[7] Avoid actions that create dust.
-
Place the collected material into a clearly labeled, sealed container for waste disposal.[8][9]
-
Clean the spill area with water.[14]
Major Spill Protocol:
-
Evacuate all personnel from the immediate area and move upwind.[9]
-
Alert your institution's emergency response team.[9]
Fire Response
This compound is not flammable but may decompose in a fire to produce toxic fumes, including nitrogen oxides, carbon monoxide, and ammonia.[7][14]
-
Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]
-
Firefighter Precautions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][14]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material in a suitable, clearly labeled, and sealed container.[16] Do not mix with other waste streams.[16]
-
Disposal: Dispose of the waste through a licensed disposal company.[16][21] Disposal must be in accordance with all applicable federal, state, and local regulations.[8][14] Do not allow the chemical to enter drains or sewer systems.[11][16]
Section 7: Logical Workflow for Safe Use
The following diagram illustrates the lifecycle of this compound in the lab, from procurement to disposal, emphasizing the integration of safety at each step.
Sources
- 1. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 2. This compound | 6009-70-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. westliberty.edu [westliberty.edu]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to Ammonium Oxalate Monohydrate (CAS No. 6009-70-7)
This compound is more than just a white crystalline powder with the CAS number 6009-70-7; it is a cornerstone reagent whose utility spans a remarkable breadth of scientific disciplines. From the precise quantification of calcium in clinical diagnostics to the sophisticated synthesis of advanced materials, its consistent performance is paramount. This guide is structured not as a simple datasheet but as a comprehensive technical narrative. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of not just how to use this compound, but why specific methodologies are chosen and what critical parameters ensure experimental success. We will delve into its fundamental properties, explore its diverse applications with field-proven protocols, and address the critical aspects of quality control and safe handling that underpin reliable and reproducible results.
Fundamental Physicochemical Characteristics
This compound, the diammonium salt of oxalic acid, is a seemingly simple compound whose utility is derived from its specific chemical properties.[1] Its ability to act as a chelating agent and a buffering reagent is central to its widespread use.[2][3]
Core Properties at a Glance
A clear understanding of its physical and chemical properties is the foundation for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 6009-70-7 | [4] |
| Molecular Formula | (NH₄)₂C₂O₄ · H₂O | [4] |
| Molecular Weight | 142.11 g/mol | [4][5] |
| Appearance | Colorless or white crystalline powder/crystals | [2][4][6] |
| Melting Point | Decomposes at ~70°C; also cited as 133°C (with decomposition) | [2][7] |
| Density | 1.5 g/cm³ | [2][8] |
| Solubility in Water | 4.5 g/100 mL at 20°C; 11.8 g/100g at 50°C | [2][9] |
| pH | 6.0 - 7.0 (0.1 M solution at 25°C) | [2] |
| Synonyms | Oxalic acid diammonium salt monohydrate, Dithis compound | [4][10] |
The Crystal Structure: A Network of Hydrogen Bonds
The solid-state structure of this compound is a well-defined orthorhombic crystal system (space group P2₁2₁2).[11][12] Its stability and properties are significantly influenced by a complex, three-dimensional network of hydrogen bonds. These interactions occur between the ammonium cations (N-H), the oxalate anions (C-O), and the water of hydration (O-H).[11] This intricate bonding is not merely a structural curiosity; it dictates the compound's solubility, stability, and even its thermal decomposition pathway. Disruption of this network, for instance by heating, initiates the dehydration process, which is the first step in its thermal breakdown.[13]
Synthesis and Commercial Production
The primary route for both laboratory and industrial synthesis of this compound is a straightforward acid-base neutralization reaction. The causality is simple: the basic ammonium source reacts with the acidic oxalic acid to form the salt, which then crystallizes from the aqueous solution as the monohydrate.
Laboratory Synthesis Protocol
A typical laboratory preparation prioritizes purity and crystal quality.
Methodology:
-
Dissolution: Dissolve 100 g of oxalic acid dihydrate in 800 mL of deionized water. Gentle warming on a hot plate can facilitate this process.[14]
-
Neutralization: While stirring, slowly add a concentrated solution of aqueous ammonia (or solid ammonium carbonate) until the solution is neutral to pH paper (pH ~6.4-7.0).[8][14] The choice to add the base slowly is critical to control the exothermic reaction and prevent excessive heat generation, which could lead to loss of ammonia gas.
-
Filtration: If any insoluble impurities are present, filter the hot solution through a suitable filter paper.[14]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is deliberate; it promotes the formation of larger, well-defined, needle-shaped crystals, which are easier to filter and typically have higher purity than fine powders formed by rapid precipitation.[14]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a low-temperature oven (below 50°C) to constant weight.
Industrial Production Workflow
Industrial production follows a similar principle but is optimized for scale and cost-efficiency. This often involves reacting calcium oxalate with ammonium carbonate.[15]
Caption: Workflow for the synthesis of this compound.
Core Applications in Science and Technology
The versatility of this compound stems from the reactivity of the oxalate anion, which acts as an excellent bidentate chelating ligand for many metal cations.[2]
Analytical Chemistry: The Gold Standard for Calcium Determination
In analytical chemistry, ammonium oxalate is a premier reagent for the gravimetric and titrimetric analysis of calcium, lead, and various rare earth metals.[4][10][16] Its reaction with calcium ions to form the highly insoluble calcium oxalate is a classic and reliable quantitative method.[16]
Mechanism of Chelation: The oxalate anion (C₂O₄²⁻) forms a stable, five-membered ring with divalent metal cations like Ca²⁺. This chelation effect is the thermodynamic driving force behind the formation of a dense, easily filterable precipitate, which is crucial for accurate gravimetric analysis.
Sources
- 1. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Oxalate | C2H8N2O4 | CID 14213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6009-70-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 6009-70-7 | FA46954 [biosynth.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. 草酸铵 一水合物 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. prepchem.com [prepchem.com]
- 15. US4018875A - Ammonium oxalate process - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Theoretical Yield Calculation for Ammonium Oxalate Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and calculating the theoretical yield of ammonium oxalate. Moving beyond simple procedural steps, this document elucidates the core chemical principles, offers field-proven experimental insights, and establishes a self-validating system for ensuring accuracy in synthesis.
Foundational Principles: The Significance of Theoretical Yield
In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[1] Its calculation is not merely an academic exercise; it is a critical benchmark for process validation, optimization, and economic assessment. By comparing the actual yield (the amount of product experimentally obtained) to the theoretical yield, scientists can calculate the percent yield, a key performance indicator of a reaction's efficiency.[2] Understanding this concept is fundamental to troubleshooting synthetic pathways, improving resource allocation, and ensuring the scalability of a chemical process.[3]
The Core Chemistry of Ammonium Oxalate Formation
Ammonium oxalate, with the chemical formula (NH₄)₂C₂O₄, is typically synthesized through a straightforward acid-base neutralization reaction.[4][5] The most common laboratory-scale preparation involves the reaction of oxalic acid (H₂C₂O₄) with an ammonium source, such as aqueous ammonia (ammonium hydroxide, NH₄OH) or ammonium carbonate ((NH₄)₂CO₃).[6][7][8]
The balanced chemical equation when using oxalic acid and aqueous ammonia is:
H₂C₂O₄(aq) + 2 NH₄OH(aq) → (NH₄)₂C₂O₄(aq) + 2 H₂O(l)
This equation reveals a critical stoichiometric relationship: one mole of oxalic acid reacts with two moles of ammonium hydroxide.[9] In most experimental conditions, the final product crystallizes as ammonium oxalate monohydrate, (NH₄)₂C₂O₄·H₂O, a detail that is crucial for accurate mass-based calculations.[4][10]
A Validated Framework for Calculating Theoretical Yield
The following systematic approach ensures an accurate and reproducible calculation of the theoretical yield for this compound.
Step 1: Molar Mass Determination
Accurate molar masses are the bedrock of stoichiometric calculations. The values for the reactants and the final product must be determined first.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 |
| Ammonium Hydroxide | NH₄OH | 35.04 |
| This compound | (NH₄)₂C₂O₄·H₂O | 142.11[10][11] |
Step 2: Calculation of Reactant Moles
Using the masses or solution concentrations, the number of moles for each reactant is calculated.
-
For a solid reactant (e.g., Oxalic Acid Dihydrate): Moles = Mass (g) / Molar Mass ( g/mol )
-
For a liquid reactant (e.g., Ammonium Hydroxide solution): Moles = Volume (L) × Molarity (mol/L)
Step 3: Identification of the Limiting Reactant
The limiting reactant is the substance that is completely consumed first, thereby dictating the maximum amount of product that can be formed.[3][12]
To identify it, we compare the mole ratio of the reactants to the ratio required by the balanced equation (1 mole of oxalic acid to 2 moles of ammonium hydroxide).
-
Calculate the moles of ammonium hydroxide required to react completely with the calculated moles of oxalic acid:
-
Required NH₄OH moles = Moles of H₂C₂O₄·2H₂O × 2
-
-
Compare this required amount to the actual moles of ammonium hydroxide available.
-
If Actual NH₄OH moles < Required NH₄OH moles , then Ammonium Hydroxide is the limiting reactant .
-
If Actual NH₄OH moles > Required NH₄OH moles , then Oxalic Acid is the limiting reactant .
-
Step 4: Calculation of Product Moles
The number of moles of the limiting reactant is used to calculate the maximum moles of this compound that can be produced.
-
If Oxalic Acid is limiting:
-
Moles of Product = Moles of H₂C₂O₄·2H₂O × 1
-
-
If Ammonium Hydroxide is limiting:
-
Moles of Product = Moles of NH₄OH / 2
-
Step 5: Calculation of Theoretical Yield in Grams
Finally, the theoretical yield in moles is converted to a mass value.
Theoretical Yield (g) = Moles of Product × Molar Mass of (NH₄)₂C₂O₄·H₂O (142.11 g/mol ) [13]
This workflow is visually summarized in the diagram below.
Caption: Workflow for Theoretical Yield Calculation.
Field-Proven Experimental Protocol for Synthesis
This protocol describes a reliable method for synthesizing this compound crystals.
4.1 Materials and Equipment
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), ACS Reagent Grade
-
Ammonium hydroxide (NH₄OH), ~28-30% solution, ACS Reagent Grade
-
Deionized water
-
pH indicator strips or calibrated pH meter
-
Glass beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula and watch glass
-
Desiccator
4.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[11][14]
-
Chemical Hazards: Ammonium oxalate is harmful if swallowed or in contact with skin.[15][16] Oxalic acid is corrosive and toxic. Ammonium hydroxide is corrosive and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood.[16]
-
First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[14][17] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] If ingested, rinse the mouth with water and seek immediate medical attention.[17]
4.3 Step-by-Step Methodology
-
Dissolution of Oxalic Acid: Weigh 10.0 g of oxalic acid dihydrate and transfer it to a 250 mL beaker. Add approximately 80 mL of deionized water and a magnetic stir bar. Gently warm the solution on a heating plate while stirring until all the oxalic acid has completely dissolved.[8] Do not boil.
-
Neutralization: Remove the beaker from the heat. While stirring, slowly and carefully add the ammonium hydroxide solution dropwise. The reaction is exothermic; slow addition is crucial to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding ammonium hydroxide until the solution is neutral or very slightly basic (pH 6.5-7.0).[7] This ensures the complete conversion of oxalic acid.
-
Crystallization: Place the beaker in an ice bath and allow it to cool undisturbed for 30-45 minutes. Slow cooling promotes the formation of larger, purer crystals.[8] White, needle-shaped crystals of this compound should precipitate.
-
Isolation of Product: Set up a vacuum filtration apparatus with a Büchner funnel and pre-weighed filter paper. Wet the filter paper with a small amount of cold deionized water to ensure a good seal.
-
Filtration and Washing: Pour the cold slurry into the funnel. Once the mother liquor has passed through, wash the crystals with two small portions (10-15 mL each) of ice-cold deionized water to remove any soluble impurities.
-
Drying: Carefully remove the filter paper with the crystalline product and place it on a pre-weighed watch glass. Allow the crystals to air-dry completely, or for a more rigorous approach, place them in a desiccator until a constant mass is achieved.
-
Final Measurement: Weigh the watch glass, filter paper, and dried crystals. The mass of the product is the actual yield.
Bridging Theory and Practice: Percent Yield
The final step is to assess the efficiency of the synthesis by calculating the percent yield:
Percent Yield = (Actual Yield (g) / Theoretical Yield (g)) × 100%
Factors that can cause the actual yield to be lower than the theoretical yield include incomplete reaction, mechanical loss of product during transfers, and the finite solubility of ammonium oxalate in the wash solvent.[18] A thorough analysis of these factors is essential for process optimization.
References
-
Sciencemadness Wiki. (2024, January 13). Ammonium oxalate. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from [Link]
-
Techno PharmChem. (n.d.). Ammonium Oxalate Material Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ammonium oxalate. Retrieved from [Link]
-
Chemistry For Everyone. (2023, March 25). What Is The Theoretical Yield In Precipitation Reactions? Retrieved from [Link]
- Google Patents. (n.d.). US4018875A - Ammonium oxalate process.
-
BYJU'S. (n.d.). Properties of Ammonium Oxalate – C2H8N2O4. Retrieved from [Link]
-
Vedantu. (n.d.). Ammonium Oxalate: Formula, Properties & Structure Explained. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 27). Equation for salt formation for ammonium oxalate? Retrieved from [Link]
-
Reddit. (2020, September 18). A Hexagonal Single Crystal of Ammonium Ferrioxalate. Retrieved from [Link]
-
YouTube. (2015, July 19). 4.11 Theoretical Yield of a Precipitate. Retrieved from [Link]
-
Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved from [Link]
-
Numerade. (n.d.). Solved: What is the percentage yield of the precipitate? Retrieved from [Link]
-
Wikipedia. (n.d.). Ammonium oxalate. Retrieved from [Link]
-
BYJU'S. (n.d.). The reactant that is entirely used up in a reaction is called limiting reagent. Retrieved from [Link]
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. atlas.org [atlas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ammonium Oxalate: Formula, Properties & Structure Explained [vedantu.com]
- 5. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 6. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound | 6009-70-7 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biosynth.com [biosynth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. technopharmchem.com [technopharmchem.com]
- 18. US4018875A - Ammonium oxalate process - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Precision Gravimetric Determination of Calcium via Oxalate Precipitation
Preamble: The Principle of Gravimetric Analysis for Calcium Quantification
Gravimetric analysis, a cornerstone of quantitative chemical analysis, provides a highly accurate and precise method for determining the mass of an analyte in a sample. The technique relies on the selective conversion of the analyte into a substance of known composition that can be weighed. For the determination of calcium, this is achieved by precipitating calcium ions (Ca²⁺) from solution as calcium oxalate monohydrate (CaC₂O₄·H₂O), a compound that is sparingly soluble in a basic or neutral medium.
The fundamental reaction is: Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)
A critical aspect of this protocol is controlling the precipitation conditions to ensure the formation of a pure, easily filterable precipitate. Calcium oxalate is soluble in acidic solutions because the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid and becomes protonated. This property is exploited to achieve a slow, homogeneous precipitation. By initially mixing the calcium-containing solution with ammonium oxalate in an acidic medium, no precipitate forms. The pH is then gradually increased by the thermal decomposition of urea, which slowly generates ammonia throughout the solution, leading to the formation of large, pure crystals of calcium oxalate monohydrate. This method minimizes co-precipitation of impurities and results in a precipitate that is easily handled in subsequent steps.
The final mass of the pure, dried precipitate is then used to calculate the amount of calcium in the original sample with a high degree of confidence.
Essential Apparatus and Reagents
Required Apparatus
-
Analytical balance (readable to 0.1 mg)
-
Glass beakers (400 mL)
-
Graduated cylinders
-
Volumetric pipettes (e.g., 25.00 mL)
-
Sintered-glass or Gooch crucibles (medium porosity)
-
Vacuum filtration apparatus (filter flask and holder)
-
Drying oven (temperature controlled to 105-110 °C)
-
Muffle furnace (optional, for ignition to CaO)
-
Desiccator with active desiccant
-
Glass stirring rods and rubber policemen
-
Watch glasses
Required Reagents
-
Hydrochloric Acid (HCl): 6 M and 0.1 M solutions.
-
Ammonium Oxalate ((NH₄)₂C₂O₄) Solution: A ~4% (w/v) solution (e.g., 40 g of (NH₄)₂C₂O₄·H₂O per 1 L of deionized water).
-
Urea (CO(NH₂)₂): Solid, analytical grade.
-
Methyl Red Indicator Solution: Dissolve 0.1 g of methyl red in 60 mL of ethanol and dilute to 100 mL with deionized water. The indicator is red below pH 4.8 and yellow above pH 6.0.
-
Deionized Water
Detailed Experimental Protocol
The entire workflow, from sample preparation to final calculation, is a sequential process where precision in each step is paramount to the accuracy of the final result.
Caption: Experimental workflow for the gravimetric determination of calcium.
Step 1: Sample Preparation
-
Accurately weigh, by difference, an appropriate amount of the dried unknown sample into a 400 mL beaker. The sample size should be chosen to yield 100-200 mg of calcium.
-
Add approximately 50 mL of deionized water, followed by 5-10 mL of 6 M HCl to dissolve the sample. If the sample contains carbonates, effervescence will occur. Cover the beaker with a watch glass to prevent loss of sample due to spray.
-
Gently heat the solution on a hot plate to ensure complete dissolution and to expel any dissolved CO₂.
-
Cool the solution and dilute it to approximately 150 mL with deionized water.
-
Add 5-6 drops of methyl red indicator solution. The solution should be acidic and appear red.
-
Expert Rationale: Dissolution in acid is necessary to bring the calcium into an ionic state (Ca²⁺). The initial acidic condition prevents premature precipitation of calcium oxalate when the precipitating agent is added. Boiling expels CO₂ which, if present, could precipitate as calcium carbonate upon basification, leading to a positive error.
Step 2: Homogeneous Precipitation
-
While stirring, add approximately 25-30 mL of the 4% ammonium oxalate solution to the sample solution. If a precipitate forms, add 6 M HCl dropwise until it redissolves.
-
Add approximately 15 g of solid urea to the solution.
-
Cover the beaker with a watch glass and gently heat the solution to just below boiling (80-90°C).
-
Maintain this temperature for 30-60 minutes. As the urea decomposes, the solution will gradually turn from red to yellow, indicating a pH of approximately 5-6. A crystalline precipitate of CaC₂O₄·H₂O will form.
-
Expert Rationale: Urea hydrolyzes in hot water to slowly and uniformly produce ammonia (and CO₂), which neutralizes the acid in the solution. This gradual pH increase ensures that the solubility product of calcium oxalate is exceeded slowly, promoting the growth of large, well-formed crystals (a process known as homogeneous precipitation) rather than a fine, amorphous precipitate that is difficult to filter and often impure.
Step 3: Digestion of the Precipitate
-
Once the indicator has turned yellow, cease heating and allow the beaker to stand undisturbed for at least one hour, or preferably overnight, as it cools to room temperature.
-
Expert Rationale: This "digestion" period allows for Ostwald ripening. Smaller, less perfect crystals, which have higher surface energy and solubility, dissolve and re-precipitate onto the surfaces of larger crystals. This process results in a more easily filterable precipitate with higher purity.
Step 4: Filtration and Washing
-
Prepare a sintered-glass or Gooch crucible by drying it in an oven at 105-110°C for 1-2 hours, cooling it in a desiccator for 30 minutes, and weighing it. Repeat this cycle until a constant weight (±0.3 mg) is achieved.
-
Set up the vacuum filtration apparatus with the pre-weighed crucible.
-
Decant the clear supernatant liquid through the crucible without disturbing the precipitate.
-
Transfer the precipitate to the crucible with the aid of a stirring rod and a stream of ice-cold deionized water from a wash bottle. Use a rubber policeman to ensure all precipitate is transferred from the beaker.
-
Wash the precipitate in the crucible with several small portions (5-10 mL) of ice-cold deionized water. Allow the vacuum to pull the wash liquid through completely between each washing.
-
Test the filtrate for the presence of chloride ions (from the initial HCl) by adding a drop of silver nitrate solution. Continue washing until the test is negative.
-
Expert Rationale: Washing with small portions of ice-cold water is crucial to remove soluble impurities (like excess ammonium oxalate and HCl) that would otherwise cause a positive error. Cold water is used to minimize the loss of the CaC₂O₄·H₂O precipitate, which has a small but non-zero solubility.
Step 5: Drying and Weighing
-
Place the crucible containing the precipitate in a drying oven set to 105-110°C for 1-2 hours.
-
Transfer the crucible to a desiccator to cool to room temperature (this takes about 30 minutes).
-
Weigh the crucible accurately.
-
Repeat the drying, cooling, and weighing cycle until successive weighings agree to within 0.3 mg. This ensures all adsorbed moisture has been removed and the precipitate is weighed as the stable monohydrate, CaC₂O₄·H₂O.
-
Expert Rationale: Drying to a constant weight is a critical self-validating step in gravimetric analysis. It confirms that the weighing form of the precipitate is stable and free of volatile components like water. The monohydrate is stable at this temperature range. Higher temperatures can cause decomposition.
Chemical Reactions and Stoichiometry
The key chemical processes involved in this protocol are summarized below.
Caption: Key chemical reactions in the gravimetric determination of calcium.
Calculations and Data Presentation
The percentage of calcium in the original sample is calculated using the final weight of the precipitate and the gravimetric factor.
-
Mass of Precipitate: Mass of CaC₂O₄·H₂O = (Mass of crucible + precipitate) - (Mass of empty crucible)
-
Gravimetric Factor (GF): This factor converts the mass of the precipitate to the mass of the analyte (Ca). GF = (Atomic Mass of Ca) / (Molar Mass of CaC₂O₄·H₂O) GF = 40.078 / 146.112 = 0.2743
-
Mass of Calcium: Mass of Ca = Mass of CaC₂O₄·H₂O × GF
-
Percentage of Calcium in Sample: % Ca = (Mass of Ca / Mass of original sample) × 100
| Parameter | Symbol | Value/Formula | Unit |
| Atomic Mass of Calcium | AW_Ca | 40.078 | g/mol |
| Molar Mass of CaC₂O₄·H₂O | MW_precipitate | 146.112 | g/mol |
| Gravimetric Factor | GF | AW_Ca / MW_precipitate | dimensionless |
| Mass of Precipitate | m_precipitate | (Final Wt.) - (Crucible Wt.) | g |
| Mass of Sample | m_sample | Initial Sample Weight | g |
| Percent Calcium | % Ca | (m_precipitate × GF) / m_sample × 100 | % |
Interferences and Method Validation
Potential Interferences:
-
Co-precipitation: Cations that form insoluble oxalates under the experimental conditions (e.g., Sr²⁺, Mg²⁺, Ba²⁺) can co-precipitate, leading to positive errors. Magnesium interference is minimized because magnesium oxalate is significantly more soluble than calcium oxalate, especially when precipitation is carried out slowly from a buffered solution.
-
Incomplete Precipitation: If the final pH is too low or insufficient oxalate is added, precipitation will be incomplete, leading to negative errors.
-
Occlusion: Impurities from the mother liquor can be trapped within the growing crystals (occlusion). The slow, homogeneous precipitation method is designed to minimize this.
Method Validation: To ensure the trustworthiness of results, key validation parameters should be assessed:
-
Precision: Analyze replicate samples to determine the repeatability of the method. The relative standard deviation (RSD) should typically be less than 0.5% for this technique.
-
Accuracy: Analyze a Certified Reference Material (CRM) with a known calcium concentration. The measured value should agree with the certified value within an acceptable margin of error. Recovery studies can also be performed.
-
Robustness: The method is generally robust, but critical parameters include final pH, digestion time, and drying temperature, which must be carefully controlled.
References
Application Notes and Protocols for the Precipitation of Rare Earth Elements Using Ammonium Oxalate Monohydrate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ammonium oxalate monohydrate for the precipitation of rare earth elements (REEs). This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into process optimization and troubleshooting.
Introduction: The Significance of Oxalate Precipitation in Rare Earth Element Chemistry
The separation and purification of individual rare earth elements (REEs) are critical for numerous high-technology applications, from permanent magnets in electric vehicles to phosphors in advanced displays and catalysts in industrial processes. Oxalate precipitation is a cornerstone technique in hydrometallurgy for the concentration and purification of REEs from leach solutions.[1][2] The low solubility of rare earth oxalates in acidic solutions makes this method highly effective for separating REEs from more soluble impurity elements.[3]
This compound serves as an excellent precipitating agent, offering good control over the precipitation process and yielding crystalline precipitates that are relatively easy to filter and handle. Subsequent calcination of the separated rare earth oxalates at elevated temperatures provides a straightforward route to obtaining high-purity rare earth oxides.[4][5]
Mechanistic Insights: The Chemistry of Rare Earth Oxalate Precipitation
The precipitation of REEs using ammonium oxalate is governed by a straightforward metathesis reaction where the rare earth cations (RE³⁺) in solution react with oxalate anions (C₂O₄²⁻) to form insoluble rare earth oxalate hydrates.
The overall reaction can be represented as:
2 RE³⁺(aq) + 3 (NH₄)₂C₂O₄(aq) + x H₂O(l) → RE₂(C₂O₄)₃·xH₂O(s) + 6 NH₄⁺(aq)
Several factors critically influence the efficiency and selectivity of this precipitation process.
The Pivotal Role of pH
The solution's pH is a paramount factor in oxalate precipitation.[6] It directly influences the speciation of the oxalate ion and the solubility of the resulting rare earth oxalates.[7][8] At low pH values (typically < 1), the oxalate ion is protonated to form oxalic acid (H₂C₂O₄), which reduces the concentration of free oxalate ions available for precipitation, thereby decreasing the precipitation efficiency.[1] Conversely, as the pH increases, the concentration of oxalate ions (C₂O₄²⁻) rises, leading to a more complete precipitation of REEs.[1][6] However, at excessively high pH, there is a risk of co-precipitating other metal hydroxides, such as iron(III) hydroxide, which would compromise the purity of the final product. Therefore, careful control of pH is essential for achieving both high recovery and selectivity. For most applications, a pH range of 1.5 to 3 is optimal for selective REE oxalate precipitation.[9]
Stoichiometry and Reagent Concentration
The molar ratio of the precipitant (ammonium oxalate) to the total REEs in solution is a critical parameter. While a stoichiometric amount of oxalate is theoretically sufficient, in practice, a slight excess is often employed to drive the precipitation reaction to completion and maximize REE recovery.[10] However, a large excess of oxalic acid can lead to the co-precipitation of impurities, such as iron oxalate, and can also increase the solubility of some rare earth oxalates through the formation of soluble oxalate complexes.[3][7] Therefore, the optimal oxalate concentration must be carefully determined based on the specific composition of the feed solution.
Temperature Effects
Temperature influences both the kinetics of the precipitation reaction and the morphology of the resulting crystals. Operating at elevated temperatures (e.g., 60-80°C) can promote the formation of larger, more easily filterable crystals.[6] However, some studies have indicated that the precipitation of REE oxalates is an exothermic process, suggesting that lower temperatures might favor higher recovery rates.[1] The optimal temperature is often a trade-off between achieving good crystal characteristics and maximizing precipitation efficiency.
Influence of Impurities
The presence of other metal ions in the leach solution can significantly impact the purity of the precipitated rare earth oxalates. Common impurities such as iron, aluminum, and calcium can co-precipitate with the REEs, particularly if the process parameters are not carefully controlled.[1][11] For instance, iron can precipitate as iron(II) oxalate, especially with an excess of the precipitant.[3] Pre-treatment steps to remove major impurities prior to oxalate precipitation are often necessary to achieve high-purity rare earth products.
Experimental Protocols
The following protocols provide a framework for both bulk and selective precipitation of rare earth elements using this compound.
Protocol 1: Bulk Precipitation of Total Rare Earth Elements
This protocol is designed for the recovery of all REEs from a purified leach solution.
Materials:
-
Rare Earth Element solution (e.g., chloride or nitrate)
-
This compound ((NH₄)₂C₂O₄·H₂O)
-
Ammonium Hydroxide (NH₄OH) or Dilute Hydrochloric Acid (HCl) for pH adjustment
-
Deionized Water
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Muffle furnace
Procedure:
-
Solution Preparation: Characterize the REE concentration in the starting solution using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).[12][13]
-
Temperature Adjustment: Heat the REE solution to 60°C with gentle stirring.
-
pH Adjustment: Adjust the pH of the solution to approximately 1.5 - 2.0 using ammonium hydroxide or dilute hydrochloric acid.
-
Precipitant Preparation: Prepare a saturated solution of this compound in deionized water.
-
Precipitation: Slowly add the ammonium oxalate solution to the heated REE solution with continuous stirring. A typical approach is to use a 1.2-fold stoichiometric excess of oxalate relative to the total moles of REEs.
-
Digestion: Continue stirring the mixture at 60°C for at least 1-2 hours to allow for crystal growth and complete precipitation.
-
Filtration: Filter the precipitate using a Buchner funnel with appropriate filter paper. Wash the precipitate several times with warm, dilute oxalic acid solution (to prevent re-dissolution) and then with deionized water to remove soluble impurities.
-
Drying: Dry the filtered rare earth oxalate precipitate in an oven at 110°C overnight.
-
Calcination (Optional): To convert the oxalates to oxides, place the dried powder in a crucible and calcine in a muffle furnace at a temperature above 800°C for 2-4 hours.[4] The exact temperature and time will depend on the specific rare earth elements present.
Workflow for Bulk REE Precipitation:
Caption: Workflow for the bulk precipitation of rare earth elements.
Protocol 2: Towards Selective Precipitation of REE Groups
Achieving sharp separation between individual REEs via oxalate precipitation is challenging due to their similar chemical properties. However, a degree of fractionation between light rare earth elements (LREEs) and heavy rare earth elements (HREEs) can be achieved by carefully controlling the pH and the rate of precipitant addition. The solubility of rare earth oxalates generally increases with atomic number, meaning HREE oxalates are slightly more soluble than LREE oxalates.[4]
Procedure:
-
Initial Precipitation of LREEs:
-
Start with the REE solution at a controlled temperature (e.g., 50°C).
-
Adjust the pH to a lower value, for instance, around 1.0.
-
Slowly add a sub-stoichiometric amount of ammonium oxalate solution. This will preferentially precipitate the less soluble LREEs.
-
Allow the precipitate to digest, then filter and collect the LREE-enriched oxalate fraction.
-
-
Precipitation of HREEs:
-
Take the filtrate from the previous step, which is now enriched in HREEs.
-
Increase the pH of the filtrate to a higher value, for example, 2.5-3.0.
-
Add a further amount of ammonium oxalate solution to precipitate the more soluble HREEs.
-
Filter and collect the HREE-enriched oxalate fraction.
-
Logical Relationship for Selective Precipitation:
Caption: Conceptual workflow for the fractional precipitation of LREEs and HREEs.
Data Presentation and Analysis
Careful monitoring and analysis are crucial for process optimization. The following table provides a summary of key parameters and their typical ranges.
| Parameter | Typical Range | Rationale and Impact |
| pH | 1.5 - 3.0 | Balances high REE recovery with minimizing impurity co-precipitation.[1][6] |
| Temperature | 50 - 80 °C | Influences crystal size and filterability; may affect recovery rates.[6][10] |
| Oxalate Stoichiometry | 1.1 - 1.5 times | Ensures complete precipitation; excess can lead to impurity issues.[3][10] |
| Digestion Time | 1 - 4 hours | Promotes crystal growth, leading to a more easily handled precipitate. |
| Calcination Temperature | > 800 °C | Ensures complete conversion of oxalates to their respective oxides.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low REE Recovery | pH is too low; insufficient oxalate addition; formation of soluble complexes. | Increase pH gradually; ensure a slight stoichiometric excess of oxalate; avoid a large excess of precipitant. |
| Impure Precipitate | Co-precipitation of other metal oxalates (e.g., iron, calcium); pH is too high, leading to hydroxide precipitation. | Implement a pre-purification step to remove major impurities; carefully control the final pH of the precipitation.[3][11] |
| Fine, Difficult-to-Filter Precipitate | Rapid addition of precipitant; insufficient digestion time; low precipitation temperature. | Add the ammonium oxalate solution slowly with vigorous stirring; increase the digestion time and/or temperature. |
Conclusion
The precipitation of rare earth elements using this compound is a robust and widely applicable technique. A thorough understanding of the underlying chemical principles, coupled with careful control of key experimental parameters such as pH, temperature, and reagent stoichiometry, is essential for achieving high recovery rates and product purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and professionals working in the field of rare earth element separation and purification.
References
-
R. S. Santi, et al. (2022). Rare Earth Precipitation from Chloride Solution with Oxalic Acid in Monazite Processing. AIP Conference Proceedings. Available at: [Link]
- S. S. Moosath, J. Abraham, and T. V. Swaminathan. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. Zeitschrift für anorganische und allgemeine Chemie.
-
A. D. T. T. Helgason, et al. (2022). Parametric study and speciation analysis of rare earth precipitation using oxalic acid in a chloride solution system. ResearchGate. Available at: [Link]
-
M. Z. Nuta, et al. (2021). Recovery of Rare Earth Elements from the Leaching Solutions of Spent NdFeB Permanent Magnets by Selective Precipitation of Rare Earth Oxalates. MDPI. Available at: [Link]
-
N. N. Bushuev, et al. (2016). Thermal Decomposition Features of Calcium and Rare-Earth Oxalates. ResearchGate. Available at: [Link]
-
D. Chung, E. Kim, and J. Yoo. (1998). Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media. Semantic Scholar. Available at: [Link]
-
S. S. Moosath. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. Semantic Scholar. Available at: [Link]
-
N. N. Bushuev, et al. (2016). Thermal decomposition features of calcium and rare-earth oxalates. SciSpace. Available at: [Link]
- G. A. Moldoveanu and V. G. Papangelakis. (2018). Direct oxalate precipitation for rare earth elements recovery from aqueous acid solutions. Google Patents.
-
L. A. Sarver and P. H. M.-P. Brinton. (1927). THE SOLUBILITIES OF SOME RARE-EARTH OXALATES. ACS Publications. Available at: [Link]
-
Y. Zhang, et al. (2022). Separation of REs from Ca and Mg Ions by Ammonium Bicarbonate Precipitation and the Influence of Fe and Al Ions. MDPI. Available at: [Link]
-
S. S. Moosath, J. Abraham, and T. V. Swaminathan. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. OSTI.GOV. Available at: [Link]
-
M. S. Sadeghi, et al. (2021). A Hybrid Experimental and Theoretical Approach to Optimize Recovery of Rare Earth Elements from Acid Mine Drainage Precipitates by Oxalic Acid Precipitation. MDPI. Available at: [Link]
-
M. Iwashita, et al. (2009). Determination of Rare Earth Elements in Rainwater Collected in Suburban Tokyo. ResearchGate. Available at: [Link]
-
Frontiers in Environmental Science. (2021). Analytical Chemistry of Rare Earth Elements (REEs). Frontiers Media S.A.. Available at: [Link]
-
K. A. Smith, et al. (2023). Paramagnetic Properties of Rare Earth Hydroxides, Oxalates, and Dibutyl Phosphates. ACS Omega. Available at: [Link]
-
M. E. Ali, et al. (2023). Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. MDPI. Available at: [Link]
-
L. A. P. L. T. de Siqueira, et al. (2019). Selective Precipitation of High-Quality Rare Earth Oxalates or Carbonates from a Purified Sulfuric Liquor Containing Soluble Impurities. ResearchGate. Available at: [Link]
-
Y. Zhang, et al. (2021). Precipitating Rare Earth by NH4HCO3 from a Concentrated Rare Earth and Magnesium Sulfate Solution. MDPI. Available at: [Link]
- J. C. C. Dos Santos, et al. (2015). Selective extraction of rare earth elements by oxalic acid precipitation. Google Patents.
-
G. A. Moldoveanu and V. G. Papangelakis. (2018). WO/2018/195642 DIRECT OXALATE PRECIPITATION FOR RARE EARTH ELEMENTS RECOVERY. WIPO Patentscope. Available at: [Link]
-
S. H. Son. (2020). Characteristics of Precipitation of Rare Earth Elements with Various Precipitants. MDPI. Available at: [Link]
-
J. Tian and J. Q. Yin. (1996). Study on precipitation of oxalic acid from heavy rare earth ore leachate. Biblioteka Nauki. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rare Earth Oxalate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Precipitating Rare Earth by NH4HCO3 from a Concentrated Rare Earth and Magnesium Sulfate Solution | MDPI [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Selective Extraction of Amorphous Iron and Aluminum Oxides from Soils using Acid Ammonium Oxalate
Introduction: The Significance of Amorphous Fe and Al in Soil Biogeochemistry
In the intricate matrix of soil, iron (Fe) and aluminum (Al) oxides are pivotal players in a vast array of biogeochemical processes. These oxides are broadly categorized based on their degree of crystallinity, ranging from highly crystalline forms (e.g., goethite, hematite) to poorly crystalline and amorphous phases (e.g., ferrihydrite). The amorphous fraction, characterized by its high surface area and reactivity, is of particular interest to soil scientists, environmental researchers, and agronomists. These materials are crucial in controlling the mobility and bioavailability of nutrients (such as phosphorus) and contaminants, and they play a significant role in the stabilization of soil organic matter.[1][2][3]
The acid ammonium oxalate extraction method, often referred to as Tamm's reagent, is a widely adopted and robust technique for the selective dissolution and quantification of these amorphous and poorly crystalline Fe and Al oxides.[4][5][6] This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful implementation of this extraction method in a laboratory setting.
Principle of the Method: A Targeted Dissolution
The acid ammonium oxalate extraction operates on the principle of ligand-promoted dissolution. The oxalate anion (C₂O₄²⁻) is a strong chelating agent that forms stable, soluble complexes with Fe and Al ions.[7] The extraction is performed in an acidic solution (pH 3.0) and, critically, in the absence of light.[6][8]
The acidic environment facilitates the protonation of the oxide surfaces, weakening the metal-oxygen bonds and making the Fe and Al more susceptible to chelation by oxalate. The darkness is a crucial parameter to prevent the photoreduction of Fe(III) to Fe(II), which would lead to the dissolution of more crystalline iron oxides and thus an overestimation of the amorphous fraction.[6][8] This method is designed to be selective for amorphous and poorly crystalline forms of Fe and Al, including ferrihydrite, allophane, and imogolite, while having a minimal effect on crystalline oxides like goethite and hematite.[5][9]
Visualizing the Workflow
The following diagram illustrates the key stages of the acid ammonium oxalate extraction protocol.
Caption: A flowchart of the acid ammonium oxalate extraction process.
Detailed Protocol: Step-by-Step Methodology
This protocol is a synthesis of established methods and best practices.[5][7][9] Adherence to these steps is critical for obtaining accurate and reproducible results.
I. Reagent Preparation: Acid Ammonium Oxalate Solution (0.2 M, pH 3.0)
-
Prepare 0.2 M Ammonium Oxalate Solution: Dissolve 28.42 g of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) in approximately 800 mL of deionized water. Stir until fully dissolved and then bring the final volume to 1 L with deionized water. Store in a dark bottle.
-
Prepare 0.2 M Oxalic Acid Solution: Dissolve 25.21 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in approximately 800 mL of deionized water. Stir until fully dissolved and then bring the final volume to 1 L with deionized water. Store in a dark bottle.
-
Prepare the Working Solution: To prepare the final acid ammonium oxalate extracting solution, mix the 0.2 M ammonium oxalate and 0.2 M oxalic acid solutions. A common starting ratio is approximately 4 parts ammonium oxalate to 3 parts oxalic acid (e.g., 400 mL and 300 mL, respectively).[7]
-
pH Adjustment: Carefully monitor the pH of the mixed solution using a calibrated pH meter. The target pH is 3.0 ± 0.05. Adjust the pH by adding small volumes of the 0.2 M oxalic acid solution to lower the pH or the 0.2 M ammonium oxalate solution to raise it.
-
Storage: Store the final working solution in a dark, well-sealed bottle to prevent photodegradation and changes in pH. It is recommended to prepare this solution fresh or to re-check the pH before each use.
II. Soil Sample Preparation
-
Drying: Air-dry or oven-dry the soil samples at a temperature not exceeding 40°C to avoid alterations to the mineral phases.[10]
-
Grinding and Sieving: Gently grind the dried soil samples using a mortar and pestle to break up aggregates. Sieve the ground soil through a 2-mm sieve to remove coarse fragments and ensure homogeneity. For certain applications, a finer sieve (e.g., <150 µm) may be used, but this should be noted and consistently applied.
III. Extraction Procedure
-
Weighing: Accurately weigh approximately 0.25 g to 1.0 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube. The exact mass will depend on the expected concentration of amorphous Fe and Al in the soil.
-
Reagent Addition: Add a precise volume of the acid ammonium oxalate solution to each centrifuge tube. A common soil-to-solution ratio is 1:40 (e.g., 0.5 g of soil in 20 mL of solution).
-
Extraction in Darkness: Tightly cap the centrifuge tubes and immediately wrap them in aluminum foil or place them in a light-proof container. This is a critical step to prevent photochemical reactions.[6][8]
-
Shaking: Place the tubes on a horizontal shaker and agitate for a specified period, typically 2 to 4 hours. The shaking time should be consistent across all samples in a batch.
-
Centrifugation: Immediately after shaking, centrifuge the samples at a sufficient speed and duration to obtain a clear supernatant (e.g., 2000-3000 x g for 15-20 minutes).
-
Supernatant Collection: Carefully decant the clear supernatant into a clean, labeled storage vial. If any particulate matter is present, filtration through a 0.45 µm filter is recommended.[11]
IV. Sample Analysis
The concentrations of Fe and Al in the extracts are typically determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[4][9]
-
Dilution: The extracts may need to be diluted with deionized water or a weak acid solution to fall within the linear range of the analytical instrument.
-
Matrix Matching: It is best practice to matrix-match the calibration standards with the extraction solution to account for any potential matrix effects during analysis.
-
Quality Control: Include method blanks (extraction reagent without soil), duplicate samples, and a certified reference material or a laboratory control sample in each analytical batch to ensure the accuracy and precision of the results.[5]
Data Interpretation and Considerations
The results of the acid ammonium oxalate extraction provide the concentrations of "oxalate-extractable" Fe (Feₒ) and Al (Alₒ). These values are operationally defined and represent the amorphous and poorly crystalline fractions of these elements.
| Parameter | Typical Range in Soils (mg/kg) | Interpretation |
| Feₒ (Oxalate-Extractable Iron) | 100 - 10,000+ | Represents amorphous iron oxides (e.g., ferrihydrite) and organically complexed Fe. High values are common in young soils and those derived from volcanic materials. |
| Alₒ (Oxalate-Extractable Aluminum) | 100 - 20,000+ | Represents amorphous aluminum oxides, allophane, imogolite, and organically complexed Al. High values are characteristic of Andisols and Spodosols. |
For a more comprehensive understanding of soil mineralogy, the results of the acid ammonium oxalate extraction are often compared with those from a dithionite-citrate-bicarbonate (DCB) extraction, which dissolves both amorphous and crystalline iron oxides. The difference between DCB-extractable Fe (Feₐ) and oxalate-extractable Fe (Feₒ) can be used to estimate the crystalline iron oxide content.
Troubleshooting and Best Practices
-
Incomplete Dissolution: Ensure adequate shaking time and a sufficient soil-to-solution ratio.
-
Precipitation in Extracts: Analyze the extracts promptly after preparation. If storage is necessary, acidify the extracts slightly (e.g., with nitric acid) to prevent precipitation.
-
Inconsistent Results: Maintain strict control over the pH of the extraction solution, the shaking time, and the complete exclusion of light.
-
Safety Precautions: Oxalic acid is toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the reagents in a well-ventilated area or a fume hood.
Conclusion
The acid ammonium oxalate extraction method is an indispensable tool in soil science for the selective quantification of amorphous and poorly crystalline iron and aluminum oxides. By understanding the underlying chemical principles and adhering to a rigorous and well-controlled protocol, researchers can obtain reliable and reproducible data that provide valuable insights into soil genesis, nutrient cycling, and the fate of contaminants in the terrestrial environment.
References
-
ResearchGate. (2016). What is the best way to extract Fe,Mn and Al oxides from soil? [Online discussion]. Available at: [Link]
-
CSBP Lab. (n.d.). Iron and Aluminium (Reactive, Oxalate) - Tests | Soil. Retrieved from [Link]
-
AgroEcoLab @ UMD. (2018). Protocol for oxalate and total Al and Fe extraction in Soils. Retrieved from [Link]
-
Canadian Soil Information Service. (1984). Analytical methods manual 1984. Retrieved from [Link]
-
A & L Great Lakes. (n.d.). Fe and Al - Oxalate Extraction. Retrieved from [Link]
-
The Ohio State University. (n.d.). Standard Operating Procedure Ammonium Oxalate Extraction. Soil Environmental Chemistry Program. Retrieved from [Link]
- van Oorschot, I. H. M., & Dekkers, M. J. (2001). Selective dissolution of magnetic iron oxides in the acid–ammonium oxalate/ferrous iron extraction method—I. Synthetic samples.
- Santos, G. V., et al. (2024). Precipitation of amorphous iron and aluminum during the weathering of rock dust in soil columns. Revista Brasileira de Ciência do Solo, 48.
- Parfitt, R. L. (1995). A method for estimating organic‐bound iron and aluminum contents in soils. Communications in Soil Science and Plant Analysis, 24(11-12), 1245-1254.
- Schwertmann, U. (1984). The differentiation of iron oxide in soils by a photochemical extraction with acid ammonium oxalate. Zeitschrift für Pflanzenernährung und Bodenkunde, 105, 194-201.
- Rennert, T., & Lenhardt, K. R. (2022).
- Gauthier, A., et al. (2003). Evaluation of an acid ammonium oxalate extraction to determine fluoride resident concentrations in soils. Journal of Environmental Quality, 32(2), 662-668.
- Childs, C. W., et al. (1983). Estimation of forms of Fe and Al - a review, and analysis of contrasting soils by dissolution and Mossbauer methods. Australian Journal of Soil Research, 21(4), 489-503.
- Farmer, V. C., et al. (1983). Extraction of inorganic forms of translocated Al, Fe and Si from a podzol Bs horizon. Journal of Soil Science, 34(3), 571-576.
- Wenzel, W. W., et al. (2023). Iron Methods of Soil Analysis. Part 3. In Methods of Soil Analysis (pp. 1-36). American Society of Agronomy, Crop Science Society of America, Soil Science Society of America.
- Blakemore, L. C. (1968). Determination of iron and aluminium in Tamm's soil extracts. New Zealand Journal of Agricultural Research, 11(2), 515-520.
- Vodyanitskii, Y. N. (2001). On the Dissolution of Iron Minerals in Tamm's Reagent. Eurasian Soil Science, 34(10), 1109-1116.
-
University of Arkansas. (n.d.). Soil Sample Preparation. Retrieved from [Link]
- Wagai, R., et al. (2020). Iron and aluminum association with microbially processed organic matter via meso-density aggregate formation across soils: organo-metallic glue hypothesis. SOIL, 6(2), 519-538.
- Unknown. (n.d.). ALUMINUM AND IRON ANALYSIS FOR SELECTED SOIL SAMPLES.
- Moore, D. M., & Reynolds, R. C. (1997). Preparing Soils for Mineralogical Analyses. In X-Ray Diffraction and the Identification and Analysis of Clay Minerals (pp. 179-201). Oxford University Press.
- Stoppe, N., et al. (2011). Chemical extraction of sedimentary iron oxy(hydr)oxides using ammonium oxalate and sodium dithionite revisited – an explanation of processes in coastal sediments. Biogeosciences Discussions, 8, 6427-6453.
- Berggren, D., & Mulder, J. (1995). Fractionation and determination of aluminum and iron in soil water samples using SPE cartridges and ICP-AES. Water, Air, and Soil Pollution, 85(2), 925-930.
- Hirata, T. (2001). Methodological drawbacks of the extraction of trace metals from Fe and Mn oxides in soil samples with oxalic acid-ammonium oxalate-ascorbic acid solution. Tohoku Journal of Agricultural Research, 52(1-2), 15-22.
- van Oorschot, I. H. M., & Dekkers, M. J. (2001). Selective dissolution of magnetic iron oxides in the acid–ammonium oxalate/ferrous iron extraction method—I. Synthetic samples.
- Singh, T. B., et al. (2019). Distribution of different forms of iron (Fe) and aluminium (Al) under different land use system in acid soil.
- Hall, S. J., & Thompson, A. (2022). What do relationships between extractable metals and soil organic carbon concentrations mean?. Soil Science Society of America Journal.
-
USDA Natural Resources Conservation Service. (n.d.). Soil Health Testing. Retrieved from [Link]
-
USDA Natural Resources Conservation Service. (n.d.). Soil Quality Test Kit Guide. Retrieved from [Link]
- Thirion-Merle, V. (2014). Chemical analysis of soils. In Archéologie de la Montagne Européenne.
- Soil Survey Staff. (1999). Soil Taxonomy: A Basic System of Soil Classification for Making and Interpreting Soil Surveys. (2nd ed.). Natural Resources Conservation Service, U.S. Department of Agriculture Handbook 436.
- Soil Survey Staff. (2024). Field book for describing and sampling soils, version 4.0.
-
Virginia Cooperative Extension. (n.d.). PART VII Soil Testing and Plant Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. CSBP Labs [csbplab.com.au]
- 5. swel.osu.edu [swel.osu.edu]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sis.agr.gc.ca [sis.agr.gc.ca]
- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 11. Does phase separation quantitatively affect Al, Fe, and Si extraction from soil using acid oxalate? [agris.fao.org]
Application Notes and Protocols: A Guide to Preparing Ammonium Oxalate Buffer for Enzyme Kinetics
Abstract
In the intricate world of enzyme kinetics, the choice of a buffer system is a critical determinant of experimental success. An appropriate buffer maintains a stable pH, a crucial factor for optimal enzyme activity and the generation of reliable kinetic data.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of ammonium oxalate buffer. We will delve into the underlying chemical principles, provide detailed protocols, and discuss the unique considerations and potential pitfalls associated with its use, particularly its chelating properties.
Introduction: The Critical Role of Buffers in Enzyme Assays
Enzymes, the catalysts of biological systems, exhibit maximal activity within a narrow pH range.[1] Deviations from this optimal pH can lead to reduced efficiency or even irreversible denaturation.[1] Buffer solutions are therefore indispensable for maintaining a constant hydrogen ion concentration throughout an enzymatic reaction.
Ammonium oxalate, the ammonium salt of oxalic acid, is a buffer that can be utilized in specific applications.[2] However, its use in enzyme kinetics is not as widespread as buffers like Tris or HEPES due to the strong metal-chelating properties of the oxalate ion.[3][4] This guide will provide the necessary knowledge to make informed decisions about when and how to use ammonium oxalate buffer, ensuring the integrity of your kinetic data.
Physicochemical Properties and Buffering Mechanism
Ammonium oxalate ((NH₄)₂C₂O₄) is a salt of a weak acid (oxalic acid, H₂C₂O₄) and a weak base (ammonia, NH₃).[2] Its buffering capacity arises from the equilibrium between the ammonium ion (NH₄⁺) and ammonia, and the various protonation states of the oxalate ion. Oxalic acid is a dicarboxylic acid with two pKa values, approximately 1.25 and 4.25. The ammonium ion has a pKa of about 9.25. Therefore, ammonium oxalate can theoretically buffer in two acidic pH ranges and one basic pH range. However, for practical purposes in enzyme kinetics, it is most commonly prepared as an acidic buffer by combining ammonium oxalate with oxalic acid.[5]
A key characteristic of the oxalate anion is its ability to act as a chelating agent, forming stable complexes with divalent metal cations such as Ca²⁺, Mg²⁺, Mn²⁺, and Fe²⁺.[3][4] This property is of paramount importance in enzyme kinetics, as many enzymes are metalloenzymes that require such cations for their catalytic activity.[6][7]
Strategic Considerations for Using Ammonium Oxalate Buffer
The decision to use an ammonium oxalate buffer should be made with a clear understanding of its potential interactions with the enzymatic system under investigation.
When to Consider Ammonium Oxalate Buffer:
-
Specific Ion Requirements: In rare cases where the presence of oxalate is required for the reaction or when studying enzymes involved in oxalate metabolism.[8][9]
-
Absence of Divalent Cation Cofactors: For enzymes that do not require divalent metal cations for their activity.
-
Chelation Studies: When the objective is to investigate the effect of metal ion chelation on enzyme activity.
When to Avoid Ammonium Oxalate Buffer:
-
Metalloenzymes: If the enzyme of interest is known to be a metalloenzyme requiring divalent cations like Mg²⁺, Mn²⁺, Zn²⁺, or Ca²⁺ for its function.[6][7] The chelating effect of oxalate can strip these essential cofactors, leading to enzyme inactivation.
-
Assays with Metal-Dependent Substrates: If the substrate or a necessary component of the assay mixture forms a complex with metal ions.
Detailed Protocol for Preparing Ammonium Oxalate Buffer
This protocol provides a step-by-step guide to preparing a 0.2 M ammonium oxalate buffer solution, with the pH adjusted using oxalic acid.
Required Materials and Reagents:
-
Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
High-purity distilled or deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bars
-
Volumetric flasks and graduated cylinders
-
Glass beakers
-
Safety glasses, gloves, and a lab coat
Stock Solution Preparation:
Table 1: Preparation of 0.2 M Stock Solutions
| Stock Solution | Chemical | Molecular Weight ( g/mol ) | Mass for 1 L of 0.2 M Solution |
| A: 0.2 M Ammonium Oxalate | (NH₄)₂C₂O₄·H₂O | 142.11 | 28.42 g |
| B: 0.2 M Oxalic Acid | H₂C₂O₄·2H₂O | 126.07 | 25.21 g |
Protocol for Stock Solution A (0.2 M Ammonium Oxalate):
-
Weigh out 28.42 g of this compound.
-
Transfer the solid to a 1 L beaker containing approximately 800 mL of distilled water.
-
Place the beaker on a stir plate and add a magnetic stir bar. Stir until the solid is completely dissolved.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Bring the final volume to the 1 L mark with distilled water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Protocol for Stock Solution B (0.2 M Oxalic Acid):
-
Follow the same procedure as for Stock Solution A, using 25.21 g of oxalic acid dihydrate.
pH Adjustment and Final Buffer Preparation:
The desired pH of the final buffer solution is achieved by mixing the two stock solutions. The following table provides approximate volumes for achieving a specific pH. However, it is crucial to always verify and fine-tune the pH using a calibrated pH meter.[5]
Table 2: Approximate Volumes for Target pH
| Target pH | Volume of 0.2 M Ammonium Oxalate (mL) | Volume of 0.2 M Oxalic Acid (mL) |
| 3.0 | 4 | 3 |
| 3.25 | Varies, requires titration | Varies, requires titration |
Protocol for Final Buffer Preparation (Example for pH ~3.0):
-
In a suitable container, combine 4 parts of the 0.2 M ammonium oxalate stock solution with 3 parts of the 0.2 M oxalic acid stock solution. For example, mix 400 mL of Stock Solution A with 300 mL of Stock Solution B.[5]
-
Place the solution on a stir plate and immerse the calibrated pH electrode into the solution.
-
Monitor the pH while stirring.
-
To increase the pH, add small increments of the 0.2 M ammonium oxalate solution. To decrease the pH, add small increments of the 0.2 M oxalic acid solution.
-
Once the desired pH is reached, record the final volumes of each stock solution used.
-
Store the buffer in a well-labeled, sealed container. Note that oxalate solutions can be sensitive to UV light, so storage in a dark or amber bottle is recommended.[5]
Experimental Workflow and Validation
The following diagram illustrates the workflow for preparing and validating the ammonium oxalate buffer for use in enzyme kinetics.
Caption: Workflow for preparing and validating ammonium oxalate buffer.
Troubleshooting and Best Practices
-
pH Fluctuation: The pH of ammonium oxalate solutions can sometimes drift.[5] It is advisable to re-check the pH of the buffer before each experiment.
-
Precipitate Formation: If your enzyme preparation or assay mixture contains high concentrations of divalent cations, the addition of ammonium oxalate buffer may cause precipitation of metal oxalates. Perform a preliminary compatibility test by mixing the buffer with all assay components except the enzyme.
-
Enzyme Inactivation: If a loss of enzyme activity is observed upon switching to an ammonium oxalate buffer, it is highly likely due to the chelation of essential metal cofactors. Consider using an alternative, non-chelating buffer.[10]
-
Light Sensitivity: Oxalate solutions can be light-sensitive.[5] Store the buffer in a dark or amber bottle to prevent degradation.
Alternative Buffers for Enzyme Kinetics
Given the potential for interference from oxalate, it is often prudent to consider alternative buffer systems, especially when working with metalloenzymes.
Table 3: Common Alternative Buffers for Enzyme Kinetics
| Buffer | pKa at 25°C | Useful pH Range | Comments |
| Phosphate | 7.21 | 6.2 - 8.2 | Can inhibit some enzymes and precipitate with polyvalent cations.[6] |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent; can interact with some metal ions.[6][7] |
| HEPES | 7.48 | 6.8 - 8.2 | Generally considered non-coordinating and has low metal-binding capacity.[6] |
| MOPS | 7.20 | 6.5 - 7.9 | A "Good's" buffer with minimal metal ion interaction.[6] |
Conclusion
The preparation of an ammonium oxalate buffer for enzyme kinetics requires a careful and considered approach. While it can be a suitable choice in specific, well-defined circumstances, its strong metal-chelating properties present a significant risk of enzyme inhibition for a large number of metalloenzymes. Researchers must critically evaluate the nature of their enzyme and assay conditions before opting for this buffer system. When its use is warranted, the detailed protocols and troubleshooting guidance provided in these application notes will enable the preparation of a reliable and effective buffer solution. In many cases, however, alternative non-chelating buffers such as HEPES or MOPS will be a safer and more appropriate choice to ensure the integrity of enzyme kinetic data.
References
-
ResearchGate. (2014, March 20). How to prepare a 0.2 M NH 4-oxalate buffer solution and the pH adjusted to 3.25 using oxalic acid? Retrieved from [Link]
-
ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved from [Link]
-
MDPI. (2021, May 18). Regulation of Oxalate Metabolism in Spinach Revealed by RNA-Seq-Based Transcriptomic Analysis. Retrieved from [Link]
-
PrepChem.com. Preparation of ammonium oxalate. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
-
Forest Products Laboratory. Assay and Purification of Enzymes-Oxalate Decarboxylase. Retrieved from [Link]
-
ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]
-
Wikipedia. Ammonium oxalate. Retrieved from [Link]
-
SpringerLink. (2024, April 25). Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential. Retrieved from [Link]
-
ResearchGate. (2014, November 18). Is there a non-degradable buffering substance (not phosphate) for a continuous enzymatic reaction (membrane reactor with immobilized enzymes)? Retrieved from [Link]
-
PubMed. (2004). The enzymes of oxalate metabolism: unexpected structures and mechanisms. Retrieved from [Link]
-
iGEM. (2004, June 14). Preparation of Buffers for Use in Enzyme Studies (by G. Gomori). Retrieved from [Link]
-
ThaiScience. purification and characterization of oxalate oxidase from - spiny pigweed. Retrieved from [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
Taylor & Francis. Ammonium oxalate – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. Estimating pH of ammonium solutions containing weak Brønsted-Lowry bases. Retrieved from [Link]
Sources
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The enzymes of oxalate metabolism: unexpected structures and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Ammonium Oxalate in Histological Silver Staining
Introduction: The Principle of Silver Impregnation
Silver staining techniques are a cornerstone of classical histology and pathology, prized for their exceptional sensitivity in visualizing specific tissue components. These methods do not rely on traditional dye-based coloration but on the selective reduction of silver ions (Ag⁺) to opaque, metallic silver (Ag⁰) particles at specific sites within a tissue section[1][2]. This process, known as silver impregnation, can reveal intricate details of neural networks, reticular fibers, basement membranes, and microorganisms that are otherwise invisible[3][4].
The chemical basis for this selectivity lies in two distinct reaction types:
-
Argentaffin Reactions: Occur when the target tissue component itself contains natural reducing agents (e.g., melanin, neuroendocrine granules) that can directly convert silver ions to metallic silver[2].
-
Argyrophilic Reactions: Require an external chemical reducing agent, or "developer," to be applied after the tissue has been impregnated with silver ions. The target structures bind silver ions but cannot reduce them independently[2][3].
It is within the context of these reactions, particularly in developer solutions, that ammonium oxalate has historically found its utility, although its use has been largely superseded in many modern, commercial kits. This guide will explore the chemical principles, applications, and detailed protocols related to the use of ammonium oxalate and analogous reagents in silver staining.
The Chemical Role of Ammonium Oxalate and Related Reagents
Ammonium oxalate ((NH₄)₂C₂O₄) and other oxalate salts are not primary components of most mainstream silver staining kits today, which often favor proprietary or more stable developing agents like formaldehyde, hydroquinone, or methenamine[4][5]. However, understanding its function provides insight into the fundamental chemistry of silver reduction.
When ammonium oxalate is part of a developer solution, its primary role is to act as a reducing agent . The oxalate dianion (C₂O₄²⁻) can donate electrons to silver ions (Ag⁺), causing them to precipitate as black, metallic silver (Ag⁰).
Furthermore, the reaction between silver nitrate and ammonium oxalate can form silver oxalate (Ag₂C₂O₄), an insoluble precipitate[6]. In some historical contexts, this reaction could be leveraged to control the availability of free silver ions. However, the more common and direct role of oxalate is in the reduction step.
In modern neuropathology, the Bielschowsky silver stain is a prime example of an argyrophilic method. While classic protocols may have varied, contemporary versions rely on a carefully balanced ammoniacal silver solution and a formaldehyde-based developer to achieve controlled silver deposition on neural structures like axons, neurofibrillary tangles, and senile plaques[7][8][9]. The ammonium hydroxide in this procedure creates the silver diamine complex [Ag(NH₃)₂]⁺, a key reactive species, rather than using ammonium oxalate as a primary developer[4].
Key Applications & Protocols
While direct use of ammonium oxalate is less common now, we will detail a classic protocol where its principles are relevant and a modern protocol that achieves a similar outcome through different chemistry.
Application I: Visualization of Neural Structures (Bielschowsky Method)
The Bielschowsky method is a powerful tool in neuropathology, particularly for studying neurodegenerative diseases like Alzheimer's[7][10]. It demonstrates axons and pathological protein aggregates. The core principle is the controlled reduction of a silver diamine solution.
This protocol uses a formaldehyde-based developer, which serves the reducing function analogous to historical oxalate-based developers.
A. Reagent Preparation
| Reagent | Components | Preparation Instructions |
| 10% Silver Nitrate | Silver Nitrate: 10 g, Distilled Water: 100 ml | Dissolve silver nitrate in water. Store in a dark, acid-cleaned glass bottle. |
| Ammoniacal Silver | 10% Silver Nitrate Solution, Conc. Ammonium Hydroxide | To the 10% Silver Nitrate, add ammonium hydroxide drop-by-drop while stirring until the initial dark precipitate just dissolves. Avoid excess ammonia[8][11]. Prepare fresh. |
| Developer Solution | Formalin (37%): 0.5 ml, Citric Acid: 0.1 g, Nitric Acid (Conc.): 1-2 drops, Distilled Water: 100 ml | Mix components thoroughly. Prepare fresh before use. |
| 5% Sodium Thiosulfate | Sodium Thiosulfate: 5 g, Distilled Water: 100 ml | Dissolve and store at room temperature. Used for fixing the stain. |
| 0.2% Gold Chloride | Gold Chloride Solution (1%): 2 ml, Distilled Water: 8 ml | Dilute stock solution. Used for toning, which turns the brown silver deposits to a more stable black/purple. |
B. Staining Procedure
-
Deparaffinize and Hydrate: Bring 8-10 µm paraffin-embedded sections to distilled water.
-
Sensitization: Incubate slides in 10% Silver Nitrate in a 37°C oven for 30 minutes in the dark[8].
-
Wash: Rinse thoroughly in 3 changes of distilled water.
-
Impregnation: Incubate in the freshly prepared Ammoniacal Silver solution at 37°C for 15-30 minutes, or until sections turn dark brown[10][11].
-
Wash: Briefly rinse in 0.1% ammonium hydroxide.
-
Development: Place slides directly into the Developer Solution for 1-10 minutes. Monitor development microscopically. The reaction can be fast[11]. Axons should appear black against a yellow-brown background.
-
Stop Reaction: Dip slides in 0.1% ammonium hydroxide to halt development[11].
-
Wash: Rinse well in distilled water.
-
Toning (Optional but Recommended): Treat with 0.2% Gold Chloride for 5 minutes to stabilize the stain and improve contrast[8].
-
Fixation: Place in 5% Sodium Thiosulfate for 1-2 minutes to remove unreacted silver halides[8].
-
Wash, Dehydrate, and Mount: Wash in running tap water, dehydrate through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.
C. Expected Results
-
Axons, Neurofibrillary Tangles, Senile Plaques: Black[10]
-
Background: Yellow to light brown
Caption: Workflow for the Modified Bielschowsky Silver Staining method.
Application II: Demonstration of Fungi (Grocott-Gomori Methenamine Silver)
The Grocott-Gomori Methenamine Silver (GMS) stain is the gold standard for visualizing fungi and certain other organisms like Pneumocystis jirovecii in tissue sections[5][12]. The principle involves oxidation of polysaccharides in the fungal cell wall to aldehydes, which then reduce a methenamine-silver complex to black metallic silver.
A. Reagent Preparation
| Reagent | Components | Preparation Instructions |
| 5% Chromic Acid | Chromium Trioxide: 5 g, Distilled Water: 100 ml | Dissolve chromium trioxide in water. This is the oxidizing agent. |
| 1% Sodium Bisulfite | Sodium Bisulfite: 1 g, Distilled Water: 100 ml | Used to remove residual chromic acid. |
| Methenamine Silver | Stock: 3% Methenamine (100 ml), 5% Silver Nitrate (5 ml). Working: Stock Methenamine Silver (50 ml), 5% Borax (2-4 ml) | Prepare stock by adding silver nitrate to methenamine; a white precipitate will form and redissolve. Store at 4°C. Prepare working solution fresh by adding borax to the stock solution[13]. |
| 0.1% Gold Chloride | Gold Chloride Solution (1%): 10 ml, Distilled Water: 90 ml | Dilute stock solution for toning. |
| 2% Sodium Thiosulfate | Sodium Thiosulfate: 2 g, Distilled Water: 100 ml | For fixing the stain. |
| Light Green Counterstain | Light Green SF (Yellowish): 0.2 g, Distilled Water: 100 ml, Glacial Acetic Acid: 0.2 ml | Dissolve light green in water and add acid. |
B. Staining Procedure
-
Deparaffinize and Hydrate: Bring sections to distilled water.
-
Oxidation: Incubate in 5% Chromic Acid for 1 hour. This creates aldehyde groups on fungal walls[5][12].
-
Wash: Rinse in running tap water for 5-10 minutes.
-
Bleaching: Place in 1% Sodium Bisulfite for 1 minute to remove any yellow discoloration from the oxidizer[13].
-
Wash: Rinse thoroughly in tap water, followed by several changes of distilled water.
-
Impregnation: Place slides in pre-heated (60°C) working Methenamine Silver solution. Incubate for 45-60 minutes or until sections turn a paper-bag brown[14]. Fungi will be dark brown to black.
-
Wash: Rinse thoroughly in distilled water.
-
Toning: Treat with 0.1% Gold Chloride for 2-5 minutes[13].
-
Fixation: Place in 2% Sodium Thiosulfate for 2-5 minutes[13].
-
Wash: Rinse well in tap water.
-
Counterstain: Stain with Light Green solution for 30-45 seconds.
-
Dehydrate and Mount: Quickly dehydrate through graded alcohols, clear in xylene, and mount.
C. Expected Results
-
Fungi, Pneumocystis: Sharply delineated in black[15]
-
Mucin: Dark gray/taupe
-
Background: Green
Caption: Oxidation-Reduction principle of the GMS stain.
Troubleshooting and Technical Insights
The success of any silver stain hinges on meticulous technique and the purity of reagents.
-
High Background Staining: This is the most common issue. It can be caused by contaminated glassware, impure water, or overly aggressive development (time or temperature)[16]. Using acid-washed glassware and analytical-grade reagents is critical.
-
No Staining: Can result from expired reagents, incomplete oxidation (in GMS), or improper pH of the silver solution. Always use a positive control tissue to validate the run[17].
-
Precipitate on Tissue: Often occurs if the ammoniacal silver solution is prepared incorrectly (too much ammonia) or if solutions are not filtered[10]. The solution should be clear or have a slight opalescence before use.
Expert Tip: Development is the most critical step to control. For manual methods, visual inspection under a microscope every minute is recommended to stop the reaction precisely when the target is stained without excessive background[16]. Slowing the reaction by diluting the developer or performing the step at a lower temperature can provide a wider window for optimal results[16].
References
-
Silver staining. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
-
Gallyas, F. (2009). Physicochemical mechanisms of histological silver staining and their utilization for rendering individual silver methods selective and reliable. Stains and Biotechnic, 74(3), 123-141. [Link]
-
Uchihara, T. (2017). Silver diagnosis in neuropathology: principles, practice and revised interpretation. Acta Neuropathologica, 134(5), 685-701. [Link]
-
What is silver staining and how does it work? (2021, September 24). [Video]. YouTube. [Link]
-
Types of Silver Stains. (2020, October 30). National Society for Histotechnology. [Link]
-
Which salt precipitates from a solution of ammonium oxalate and silver nitrate? (2014, April 4). Chemistry Stack Exchange. [Link]
-
Kiernan, J. A. (2002). Silver Staining for Spirochetes in Tissues: Rationale, Difficulties, and Troubleshooting. Laboratory Medicine, 33(9), 715-719. [Link]
-
Grocott's methenamine silver stain. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
-
Thibodeau, R., & Knipe, H. (2023). Grocott-Gomori methenamine silver stain. Radiopaedia.org. [Link]
-
Bielschowsky Technique - Senile Plaques. (n.d.). WebPath, University of Utah. Retrieved January 7, 2026. [Link]
-
Bielschowsky's Silver Staining Protocol for Nerve Fibers... (n.d.). IHC WORLD. Retrieved January 7, 2026. [Link]
-
Grocott-Gomori's Methenamine Silver Staining. (2022, February 8). Microbe Notes. [Link]
-
SPECIAL STAINS von Kossa Stain. (2020, June 30). BioGenex. [Link]
-
Troubleshooting histology stains. (n.d.). Semantic Scholar. Retrieved January 7, 2026. [Link]
-
Silver Stains. (2016, March 4). Rankin Biomedical. [Link]
-
Gomori's Methenamine Silver for Glycogen and Fungi. (n.d.). StainsFile. Retrieved January 7, 2026. [Link]
-
Silver impregnation using methenamine silver. (2021, January 27). [Video]. YouTube. [Link]
-
Von Kossa Staining Protocol for Calcium. (n.d.). Scribd. Retrieved January 7, 2026. [Link]
-
von Kossa and Alcian Blue Staining Protocol. (n.d.). IHC WORLD. Retrieved January 7, 2026. [Link]
-
Silver Staining. (n.d.). [PowerPoint presentation]. Slideshare. [Link]
-
von Kossa Staining Protocol for Calcium. (n.d.). IHC WORLD. Retrieved January 7, 2026. [Link]
-
Silver Stain Classifications. (2021, November 16). National Society for Histotechnology. [Link]
-
Solved u 1om silver oxalate and ammonium nitrate. (2017, October 30). Chegg.com. [Link]
-
Silver Nitrate || Problem Solving for IITJEE & NEET || By Gurpreet Sir. (2022, August 25). [Video]. YouTube. [Link]
-
Silver Impregnation. (n.d.). StainsFile. Retrieved January 7, 2026. [Link]
-
Elias, J. M. (1996). Theory and Practice of Silver Staining in Histopathology. Journal of Histotechnology, 19(3), 241-252. [Link]
-
What is the chemical equation for ammonium chloride and silver nitrate? (n.d.). Quora. Retrieved January 7, 2026. [Link]
-
How to Write the Net Ionic Equation for NH3 + AgNO3 + H2O = AgOH + NH4NO3. (2020, October 1). [Video]. YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Types of Silver Stains [nsh.org]
- 3. Silver staining - Wikipedia [en.wikipedia.org]
- 4. Silver diagnosis in neuropathology: principles, practice and revised interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grocott's methenamine silver stain - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bielschowsky’s silver stain protocol | Abcam [abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. webpath.med.utah.edu [webpath.med.utah.edu]
- 10. VitroView™ Bielschowsky's Silver Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 11. Bielschowsky's Silver Staining Protocol for Nerve Fibers, Axons, Neurofibrillary Tangles and Senile Plaques - IHC WORLD [ihcworld.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. stainsfile.com [stainsfile.com]
- 14. VitroView™ Grocott-Gomori’s Methenamine Silver (GMS) Stain Kit - [vitrovivo.com]
- 15. microbenotes.com [microbenotes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biogenex.com [biogenex.com]
Application Note: The Role of Ammonium Oxalate Monohydrate in the Qualitative Analysis of Kidney Stone Composition
Introduction: Contextualizing Kidney Stone Analysis
Nephrolithiasis, or kidney stone disease, is a prevalent urological condition characterized by the formation of hard mineral and salt deposits within the kidneys. The composition of these stones, known as renal calculi, provides critical insights into the underlying metabolic or pathological conditions responsible for their formation. Accurate analysis is therefore paramount for guiding patient-specific treatment, dietary recommendations, and strategies to prevent recurrence.
Globally, calcium-containing stones are the most common, with calcium oxalate being the predominant component in approximately 80% of all cases. These can exist as calcium oxalate monohydrate (COM) or calcium oxalate dihydrate (COD), with the monohydrate form often being associated with hyperoxaluria and the dihydrate form with hypercalciuria. Other common stone types include struvite (magnesium ammonium phosphate), uric acid, and cystine.
This application note focuses on the specific use of Ammonium Oxalate Monohydrate as a reagent in the qualitative chemical analysis of kidney stones, detailing the principles, protocols, and safety considerations for its application in identifying calcium, a primary constituent of the most common kidney stones.
Principle of Detection: The Chemistry of Calcium Identification
This compound ((NH₄)₂C₂O₄·H₂O) serves as a key analytical reagent for the qualitative detection of calcium ions (Ca²⁺). The underlying principle is a classic precipitation reaction. When a solution containing calcium ions is treated with a solution of ammonium oxalate, a white, crystalline precipitate of calcium oxalate is formed.
The reaction is as follows:
Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) → CaC₂O₄(s)↓ + 2NH₄⁺(aq)
This reaction is highly specific for calcium in the context of typical kidney stone components. The formation of the distinct, insoluble white precipitate provides a clear visual confirmation of the presence of calcium in the stone sample. This test is foundational in wet chemical analysis schemes for calculi.
Workflow for Kidney Stone Analysis
The following diagram illustrates the position of the qualitative chemical test within a comprehensive kidney stone analysis workflow.
Application Note: Strategic Application of Ammonium Oxalate Monohydrate in Protein Crystallization Screening
Abstract
The process of protein crystallization is a pivotal yet often challenging step in structural biology and the development of new pharmaceuticals. The empirical nature of identifying initial crystallization conditions necessitates the screening of a diverse array of chemical agents. Among these, ammonium oxalate monohydrate has emerged as a highly effective precipitant, contributing to the successful crystallization of a wide range of proteins. This application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the methodical use of this compound for protein crystallization screening. This document will explore the fundamental chemical principles, provide comprehensive protocols for screening and optimization, and offer strategies for troubleshooting common experimental hurdles.
Introduction: The Critical Role of Precipitants in Protein Crystallization
The formation of protein crystals is a thermodynamic process in which a protein in a supersaturated solution organizes into a well-ordered crystalline lattice. This transition is governed by several factors, including pH, temperature, the concentration of the protein, and the presence of various chemical compounds. Precipitants are essential components in crystallization screens as they effectively decrease the solubility of the protein, thereby inducing nucleation and subsequent crystal growth.[1][2]
This compound ((NH₄)₂C₂O₄·H₂O) is a salt that has demonstrated significant utility as a precipitant in the field of protein crystallization.[3] Its efficacy is largely attributed to its function as a "salting-out" agent, which sequesters water molecules and encourages the protein-protein interactions necessary for crystallization. The oxalate dianion may also engage with the protein surface, potentially stabilizing the contacts within the crystal lattice.
Properties and Mechanism of Action of this compound
This compound is a salt derived from a weak acid (oxalic acid) and a weak base (ammonia).[4] When dissolved, it dissociates into ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions. The high charge density of the oxalate ion allows it to effectively structure water molecules within its hydration shell, thus reducing the amount of "free" water available to keep the protein in solution. This "salting-out" effect, which is consistent with the principles of the Hofmeister series, facilitates the protein-protein interactions that are fundamental to both nucleation and the growth of crystals.
Moreover, the oxalate ion, as a dicarboxylate, can form specific interactions with the surfaces of proteins. It has the ability to create salt bridges with positively charged amino acid residues like lysine and arginine, or to coordinate with divalent cations that might be present as cofactors or incidentally bound to the protein. These targeted interactions can provide additional stability to the crystal lattice, resulting in the formation of well-ordered crystals.[5][6]
Strategic Considerations for Screening with this compound
The successful application of this compound in crystallization screening hinges on a systematic and well-planned approach. The following are key factors to consider when designing initial screening experiments and subsequent optimization efforts.
Concentration Range
The ideal concentration of this compound can differ substantially based on the specific protein being studied. For initial screening purposes, a concentration range of 0.1 M to 2.0 M is typically recommended. It is highly advisable to test a spectrum of concentrations to pinpoint the most effective conditions for the protein of interest.
pH Dependence
The pH of the crystallization solution is a paramount parameter that affects the charge state of the protein as well as the protonation state of the oxalate ion. Oxalic acid possesses two pKa values (pKa₁ ≈ 1.25, pKa₂ ≈ 4.25), meaning the dominant form of oxalate in solution will vary with pH. Therefore, screening a broad pH range, generally from 4.0 to 9.0, is crucial for exploring the different charge interactions that could lead to crystallization.[6]
Synergy with Other Reagents
This compound can be effectively used in conjunction with other chemical agents to refine crystallization conditions.
-
Buffers: A diverse selection of buffers should be employed to maintain the desired pH. Commonly used buffers include citrate, acetate, MES, HEPES, and Tris.
-
Polymers: Polyethylene glycols (PEGs) of varying molecular weights (e.g., PEG 400, PEG 3350, PEG 8000) can function as crowding agents, which further encourages protein-protein interactions.[1]
-
Additives: The inclusion of small molecules such as salts (e.g., NaCl, MgCl₂), detergents, or specific ligands in the screening process can lead to an improvement in the quality of the crystals.[7]
Experimental Protocols
Preparation of Stock Solutions
Protocol 1: Preparation of 2.0 M this compound Stock Solution
-
Weigh out 28.42 g of this compound (Molecular Weight = 142.11 g/mol ).[4]
-
In a volumetric flask, add deionized water to reach a final volume of 100 mL.
-
Gently heat the solution while stirring until the salt has completely dissolved.
-
Let the solution cool down to room temperature.
-
To remove any particulate matter, filter the solution using a 0.22 µm filter.
-
Store the prepared stock solution at room temperature.
Initial Screening using the Hanging Drop Vapor Diffusion Method
The hanging drop vapor diffusion technique is a prevalent method for the initial screening of protein crystallization conditions.[8][9]
Protocol 2: Hanging Drop Vapor Diffusion Screening
-
Into each well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution, which contains this compound, a buffer, and any other reagents.
-
On a siliconized coverslip, combine 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.
-
Incubate the plate at a stable temperature, for instance, 4 °C or 20 °C.
-
Over a period of several days to weeks, regularly check the drops for the formation of crystals using a microscope.
Workflow for Initial Crystallization Screening
Caption: Workflow for protein crystallization screening with this compound.
Data Presentation: Example Screening Conditions
The table below illustrates an example of a sparse matrix screen that incorporates this compound.
| Condition # | Ammonium Oxalate (M) | Buffer (0.1 M) | pH | Additive |
| 1 | 0.2 | Sodium Citrate | 4.5 | None |
| 2 | 0.8 | Sodium Acetate | 5.5 | 2% v/v PEG 400 |
| 3 | 1.4 | MES | 6.5 | 0.1 M NaCl |
| 4 | 2.0 | HEPES | 7.5 | None |
| 5 | 0.5 | Tris | 8.5 | 0.01 M MgCl₂ |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate | Protein concentration is too high; Precipitant concentration is too high; pH is at or near the protein's pI. | Decrease protein and/or precipitant concentration; Screen a wider pH range.[10] |
| Phase Separation (Oiling Out) | High protein and precipitant concentrations; Presence of flexible regions in the protein. | Lower protein and precipitant concentrations; Add detergents or other additives to increase solubility; Consider limited proteolysis to remove flexible regions. |
| No Crystals or Precipitate | Protein concentration is too low; Precipitant concentration is too low. | Increase protein and/or precipitant concentration.[2] |
| Small, Poorly Diffracting Crystals | Suboptimal growth conditions; Presence of impurities. | Optimize conditions by fine-tuning precipitant concentration, pH, and additives; Further purify the protein.[11][12] |
Conclusion
This compound stands out as a potent and adaptable precipitant for the screening of protein crystallization. For optimal results, a systematic methodology that investigates a broad spectrum of concentrations, pH levels, and co-solvents is imperative. The protocols and troubleshooting guide detailed in this application note provide a robust framework for researchers, enabling them to proficiently integrate this compound into their crystallization workflows and thereby hasten the journey towards structure determination.
References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. - SciSpace. (n.d.). Retrieved from [Link]
-
This compound crystal with its "mirrored" crystal. : r/crystalgrowing - Reddit. (2022, July 25). Retrieved from [Link]
- McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules.
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC - NIH. (n.d.). Retrieved from [Link]
- US4018875A - Ammonium oxalate process - Google Patents. (n.d.).
-
Crystal structure and hydrogen bonding networks of ammonium oxalate... - ResearchGate. (n.d.). Retrieved from [Link]
-
How to optimize protein crystals like this? - ResearchGate. (2024, January 11). Retrieved from [Link]
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation - NIH. (n.d.). Retrieved from [Link]
-
Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction - Hampton Research. (n.d.). Retrieved from [Link]
-
Protein Crystallization For X-ray Crystallography l Protocol Preview - YouTube. (2022, June 7). Retrieved from [Link]
- Protein XRD Protocols - Crystallization of Proteins - Google Sites. (n.d.).
-
Homogeneous batch micro-crystallization of proteins from ammonium sulfate - White Rose Research Online. (n.d.). Retrieved from [Link]
-
High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to optimize my protein crystallization conditions? - ResearchGate. (2021, June 17). Retrieved from [Link]
-
Calcium oxalate crystallization in the presence of amino acids, proteins and carboxylic acids | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
Sources
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. US4018875A - Ammonium oxalate process - Google Patents [patents.google.com]
- 4. This compound [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. youtube.com [youtube.com]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Serum Calcium Using Ammonium Oxalate Precipitation
Introduction: The Enduring Relevance of a Classic Method
The accurate measurement of calcium in serum is a cornerstone of clinical diagnostics and biomedical research, providing critical insights into endocrine function, bone metabolism, and a host of physiological processes. While modern automated methods, such as those employing ion-selective electrodes or colorimetric assays with agents like o-cresolphthalein complexone, are now commonplace, the classical precipitation method developed by Clark and Collip in 1925 remains a fundamentally important technique.[1][2][3] Understanding this method offers profound insight into the principles of analytical chemistry and serves as a reference point for evaluating newer technologies.
This application note provides a detailed protocol and scientific rationale for the quantitative analysis of total calcium in serum using ammonium oxalate precipitation followed by redox titration with potassium permanganate. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this robust analytical technique.
Principle of the Method: A Two-Step Stoichiometric Analysis
The Clark-Collip method is a classic example of gravimetric principles adapted to a titrimetric finish. The analysis unfolds in two primary stages:
-
Selective Precipitation: Calcium ions (Ca²⁺) in the serum sample are quantitatively precipitated as insoluble calcium oxalate (CaC₂O₄) by the addition of ammonium oxalate ((NH₄)₂C₂O₄). The reaction is governed by the low solubility product of calcium oxalate.[4][5]
Ca²⁺ (aq) + C₂O₄²⁻ (aq) → CaC₂O₄ (s)
-
Redox Titration: The isolated and purified calcium oxalate precipitate is dissolved in sulfuric acid (H₂SO₄), which liberates oxalic acid (H₂C₂O₄). This oxalic acid is then titrated with a standardized solution of a strong oxidizing agent, potassium permanganate (KMnO₄).[6][7][8] In the acidic medium, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the oxalic acid is oxidized to carbon dioxide (CO₂). The endpoint is signaled by the first persistent pink color from a slight excess of unreacted permanganate, making KMnO₄ a self-indicator.[7]
5 H₂C₂O₄ (aq) + 2 MnO₄⁻ (aq) + 6 H⁺ (aq) → 10 CO₂ (g) + 2 Mn²⁺ (aq) + 8 H₂O (l)
By knowing the stoichiometry of both reactions, the amount of potassium permanganate consumed in the titration can be directly related to the amount of calcium present in the original serum sample.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantitative analysis of serum calcium by the ammonium oxalate precipitation method.
Caption: Experimental workflow for the quantitative analysis of serum calcium.
Detailed Experimental Protocol
Reagents and Materials
-
Ammonium Oxalate Solution (4% w/v): Dissolve 4 g of ammonium oxalate monohydrate in deionized water and make up to a final volume of 100 mL.
-
Ammonium Hydroxide Solution (2% v/v): Dilute 2 mL of concentrated ammonium hydroxide (specific gravity 0.88-0.90) with deionized water to a final volume of 100 mL.
-
Sulfuric Acid (1 N): Carefully add 28 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and then dilute to a final volume of 1 L.
-
Standard Oxalic Acid Solution (0.01 N): Accurately weigh 0.063 g of pure oxalic acid dihydrate, dissolve in 1 N sulfuric acid, and make up to a final volume of 100 mL in a volumetric flask.
-
Potassium Permanganate Stock Solution (0.1 N): Dissolve approximately 3.16 g of potassium permanganate in 1 L of deionized water. Boil for 10-15 minutes, cool, and store in a dark, stoppered bottle for at least 48 hours to allow for the oxidation of any organic matter. Filter through a sintered glass funnel before use.
-
Potassium Permanganate Working Solution (0.01 N): Prepare fresh before use by diluting the 0.1 N stock solution 1:10 with deionized water. This solution must be standardized.
-
Equipment: Conical centrifuge tubes (15 mL), micropipettes, microburette (graduated to 0.02 mL), water bath, centrifuge.
Standardization of 0.01 N Potassium Permanganate
Rationale: Potassium permanganate is not a primary standard, meaning its concentration can change over time due to reactions with impurities and decomposition.[9] Therefore, it must be standardized against a primary standard, such as pure oxalic acid, to determine its exact normality.
-
Pipette 5.0 mL of the 0.01 N standard oxalic acid solution into a clean conical flask.
-
Add 5 mL of 1 N sulfuric acid.
-
Heat the mixture in a water bath to 60-70°C. Heating is necessary because the reaction between permanganate and oxalate is slow at room temperature.[6]
-
Titrate the hot solution with the 0.01 N KMnO₄ solution from a microburette until the first appearance of a faint, permanent pink color that persists for at least 30 seconds.
-
Record the volume of KMnO₄ used. Repeat the titration to obtain concordant values.
-
Calculate the exact normality of the KMnO₄ solution using the formula: N₁V₁ = N₂V₂ Where:
-
N₁ = Normality of Oxalic Acid (0.01 N)
-
V₁ = Volume of Oxalic Acid (5.0 mL)
-
N₂ = Normality of KMnO₄ (to be determined)
-
V₂ = Volume of KMnO₄ used
-
Sample Preparation and Precipitation
-
Pipette 2.0 mL of serum into a 15 mL conical centrifuge tube.
-
Add 2.0 mL of deionized water.
-
Add 1.0 mL of 4% ammonium oxalate solution.
-
Mix the contents thoroughly by inversion or gentle vortexing.
-
Allow the tube to stand for at least 30 minutes (or overnight at 4°C for optimal precipitation) to ensure complete precipitation of calcium oxalate.[10]
Isolation and Washing of the Precipitate
-
Centrifuge the tube at 2000-3000 rpm for 15 minutes to pellet the calcium oxalate precipitate.
-
Carefully decant and discard the supernatant without disturbing the pellet. Invert the tube on a piece of filter paper for 5 minutes to drain the last traces of liquid.
-
Washing Step: Add 3 mL of 2% ammonium hydroxide solution to the pellet. Resuspend the pellet by gently tapping the tube.
Causality of Washing: The precipitate is washed to remove excess ammonium oxalate and other soluble impurities (e.g., urea, chlorides) that would otherwise react with KMnO₄ in the final titration, leading to falsely elevated calcium results. A dilute ammonium hydroxide solution is used as the wash fluid because calcium oxalate is insoluble in this slightly alkaline medium.[10][11] Using pure water could lead to a slight dissolution of the precipitate (peptization), while an acidic wash would dissolve it completely.
-
Centrifuge again for 10 minutes. Decant and discard the supernatant as before.
-
Repeat the washing step (steps 3 and 4) at least once more to ensure complete removal of interfering substances.
Dissolution and Titration
-
Add 2.0 mL of 1 N sulfuric acid directly to the washed precipitate in the centrifuge tube.
-
Gently agitate the tube to ensure the precipitate dissolves completely, liberating oxalic acid.
-
Warm the tube in a water bath to 60-70°C.
-
Titrate the hot solution directly in the tube with the standardized 0.01 N KMnO₄ solution using a microburette until a faint pink color persists for at least 30 seconds.
-
Record the volume of KMnO₄ used (Test Titre).
-
Blank Titration: Perform a blank titration by taking 2.0 mL of 1 N sulfuric acid, warming it to 70°C, and titrating with the same KMnO₄ solution to the same endpoint. This accounts for any trace impurities in the reagents. Record the volume (Blank Titre).
Data Analysis and Calculations
The concentration of calcium in the serum is calculated based on the stoichiometry of the reactions.
Stoichiometric Relationship:
-
1 mole of Ca²⁺ ↔ 1 mole of CaC₂O₄ ↔ 1 mole of H₂C₂O₄
-
5 moles of H₂C₂O₄ ↔ 2 moles of KMnO₄
Therefore, 5 moles of Ca²⁺ are equivalent to 2 moles of KMnO₄.
Calculation Formula:
Calcium (mg/dL) = ( (Test Titre - Blank Titre) × Normality of KMnO₄ × Equivalent weight of Ca × 100 ) / Volume of Serum
Where:
-
Test Titre & Blank Titre are in mL.
-
Normality of KMnO₄ is the value determined during standardization (approx. 0.01 N).
-
Equivalent weight of Ca = (Atomic weight of Ca) / 2 = 40.08 / 2 = 20.04 mg/mEq.
-
100 is the factor to convert the result to dL.
-
Volume of Serum is 2.0 mL.
Simplified Calculation:
Calcium (mg/dL) = (Test Titre - Blank Titre) [mL] × Normality of KMnO₄ [N] × 100.2
Method Validation and Quality Control: Ensuring Trustworthiness
For any analytical method used in research or clinical settings, rigorous validation is essential to ensure the reliability of the results.[12][13] The following parameters should be assessed.
Method Validation Protocol
-
Specificity: The ability of the method to measure only calcium. This is assessed by analyzing samples known to be free of calcium but containing potentially interfering substances (e.g., magnesium, phosphate). The primary specificity of this method is conferred by the highly insoluble nature of calcium oxalate at the precipitation pH.
-
Linearity: The method's ability to provide results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of calcium standards of known concentrations (e.g., 5, 7.5, 10, 12.5, 15 mg/dL) by diluting a stock calcium standard. Analyze each standard in triplicate using the full protocol.
-
Acceptance Criteria: Plot the average titre volume versus the calcium concentration. The coefficient of determination (R²) should be ≥ 0.995.[14]
-
-
Accuracy: The closeness of the measured value to the true value.
-
Procedure: Analyze certified reference materials (CRMs) with known calcium concentrations. Alternatively, perform a spike-recovery study by adding known amounts of calcium to a pooled serum sample at low, medium, and high concentrations within the linear range.
-
Acceptance Criteria: The mean recovery should be within 98-102% for regulated environments, or a slightly wider range (e.g., 95-105%) for research purposes.[14][15]
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least six replicates of low, medium, and high concentration control samples within the same analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the same control samples on different days, with different analysts, and/or with different batches of reagents.
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 5%. For clinical assays, stricter criteria (e.g., ≤ 2-3%) may be required.[12][15]
-
Quality Control (QC) System
A robust QC system is a self-validating mechanism that ensures the method performs consistently over time.
-
Control Materials: At least two levels of quality control materials (e.g., normal and abnormal/pathological ranges) should be included in every analytical run.[16]
-
Levey-Jennings Charts: Plot the daily QC results on Levey-Jennings charts to visually monitor trends, shifts, and random errors.
-
Westgard Rules: Apply a set of statistical rules (e.g., Westgard rules) to the QC data to determine if an analytical run is "in-control" or "out-of-control." An out-of-control run requires investigation and corrective action before patient or study results can be reported.
Data Presentation and Interpretation
Typical Validation Data Summary
| Validation Parameter | Acceptance Criterion | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95% - 105% | 99.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5% | 2.1% |
| - Intermediate Precision | ≤ 5% | 3.5% |
Reference Ranges for Serum Calcium
The interpretation of results requires comparison to established reference ranges. It is crucial to note that these ranges can vary slightly between laboratories and populations.[17]
| Population | Reference Range (mg/dL) | Reference Range (mmol/L) |
| Adults | 8.6 - 10.2 | 2.15 - 2.55 |
| Children | 8.8 - 10.8 | 2.20 - 2.70 |
| Critical Values | < 6.0 or > 13.0 | < 1.50 or > 3.25 |
| Sources:[1][12] |
Limitations and Troubleshooting
While robust, the Clark-Collip method is technically demanding and susceptible to errors if not performed with meticulous care.
| Potential Problem | Possible Cause(s) | Corrective Action / Prevention |
| Falsely High Calcium Result | - Incomplete removal of excess oxalate during washing.- Contamination of glassware with calcium.- Titrating with KMnO₄ that is more concentrated than calculated.- Presence of other reducing agents in the sample. | - Ensure at least two thorough washing steps.- Use acid-washed glassware or disposable plasticware.- Standardize KMnO₄ carefully before each set of analyses.- Ensure proper sample handling. |
| Falsely Low Calcium Result | - Incomplete precipitation of calcium oxalate.- Loss of precipitate during decanting/washing.- Dissolution of precipitate due to acidic wash water.- Titration performed at too low a temperature. | - Allow sufficient time for precipitation (≥30 min).- Decant carefully; avoid disturbing the pellet.- Use the specified 2% ammonium hydroxide wash solution.- Ensure the solution is heated to 60-70°C before titration. |
| Endpoint Fades Quickly or is Unstable | - Insufficient sulfuric acid, leading to the formation of brown manganese dioxide (MnO₂).- Titration performed too slowly in a hot solution, allowing for side reactions. | - Ensure 2.0 mL of 1 N H₂SO₄ is added and the precipitate is fully dissolved.- Titrate at a steady pace once the solution is heated. |
| High Variability in Replicate Measurements | - Inconsistent technique in washing or decanting.- Poor pipetting technique.- Inconsistent heating during titration. | - Standardize all procedural steps.- Calibrate and verify pipette performance.- Use a thermostatically controlled water bath. |
Interfering Substances:
-
Anticoagulants: EDTA, citrate, and oxalate must not be used for sample collection as they chelate calcium.[18] Heparinized plasma is acceptable.
-
Hemolysis: Significant hemolysis can interfere with some modern colorimetric methods, but its primary impact here is the potential release of intracellular substances that could act as reducing agents.[10][17][19]
-
Other Cations: High levels of magnesium can potentially co-precipitate with calcium oxalate, though this is generally not a significant issue at physiological concentrations.
-
Other Reducing Agents: Substances that can be oxidized by permanganate (e.g., high levels of ascorbic acid) can interfere if not removed. The precipitation and washing steps are designed to minimize this.
References
-
ClearChem Diagnostics. (n.d.). CALCIUM. Retrieved from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
University of Technology, Department of Chemical Engineering. (2025). Experiment No.5: Determination of Calcium as Ca – Oxalate. Retrieved from [Link]
-
Quora. (2018). Why do errors occur in oxalic acid potassium permanganate titration? Retrieved from [Link]
- Shehyn, H., & Vodra, T. H. (1934). The Solubility of Calcium Oxalate in Various Salt Solutions. Journal of the American Chemical Society, 56(2), 352-354.
- Gowda, S., Desai, P. B., Kulkarni, S. S., Hull, V. V., Math, A. A., & Vernekar, S. N. (2005). Serum calcium measurement: Total versus free (ionized) calcium. Indian Journal of Clinical Biochemistry, 20(2), 159-163.
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptance Criteria of Accuracy and Precision. Retrieved from [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2018). Serum Total Calcium Laboratory Procedure Manual. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2015). The determination of calcium and magnesium in blood serum and urine. Retrieved from [Link]
-
Quora. (2016). Why titration of oxalic acid with KMnO4 fails when HCl is used? Retrieved from [Link]
-
Quora. (2015). What role does sulfuric acid play in the titration of oxalic acid and potassium permanganate? Retrieved from [Link]
- Eldjarn, L., Nygaard, O., & Sveinsson, S. L. (1955). The determination of serum calcium: a comparison between the method of Clark and Collip and the titration with ethylenediamine tetra-acetate.
-
Linear Chemicals. (n.d.). CALCIUM Reagent Set. Retrieved from [Link]
-
Erba Lachema. (n.d.). CALCIUM. Retrieved from [Link]
- Chan, K. M., Arriaga, C., Landt, M., Smith, C. H., & Ng, R. H. (1984). Interference by Hemolysis With Various Methods for Total Calcium and Its Correction by Trichloroacetic Acid Precipitation. Clinical Chemistry, 30(1), 178-180.
-
Oxford Academic. (1984). Interference by hemolysis with various methods for total calcium and its correction by trichloroacetic acid precipitation. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Serum Calcium by KMnO4 (Clark and Collip Method). Retrieved from [Link]
- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).
- Google Patents. (n.d.). US4018875A - Ammonium oxalate process.
-
Moodle@UOH. (n.d.). Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O). Retrieved from [Link]
- Fowler, R. M., & Bright, H. A. (1935). Standardization of permanganate solutions with sodium oxalate.
-
Semantic Scholar. (n.d.). determination of serum calcium by precipitation with oxalate a comparative study of factors affecting the results of several procedures. Retrieved from [Link]
-
Quora. (2017). Why is sulphuric acid added to oxalic acid when titrate is mixed with potassium permanganate? Retrieved from [Link]
-
Science.gov. (n.d.). ammonium oxalate solution: Topics by Science.gov. Retrieved from [Link]
- Flanders, F. F. (1906). A New Qualitative Test for Calcium. Journal of the American Chemical Society, 28(10), 1509-1512.
-
Study.com. (n.d.). What is the total ionic equation of calcium ion and ammonium oxalate? Retrieved from [Link]
-
Linear Chemicals. (n.d.). CALCIUM OCC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ammonium oxalate – Knowledge and References. Retrieved from [Link]
- Glick, M. R., Ryder, K. W., & Jackson, S. A. (1975). Evaluation of the revised serum calcium procedure used with the Du Pont automatic clinical analyzer. Clinical Chemistry, 21(7), 850-852.
-
U.S. Food and Drug Administration. (n.d.). 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY DEVICE ONLY TEMPLATE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The determination of serum calcium: a comparison between the method of Clark and Collip and the titration with ethylenediamine tetra-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. ammonium oxalate solution: Topics by Science.gov [science.gov]
- 10. Interference by hemolysis with various methods for total calcium and its correction by trichloroacetic acid precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. scribd.com [scribd.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Serum Calcium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-precipitation of Magnesium with Calcium Oxalate
Welcome to the technical support center for addressing the common challenge of magnesium co-precipitation during the gravimetric analysis of calcium as calcium oxalate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity calcium oxalate precipitates. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Introduction: The Challenge of Iso-structural Contamination
The gravimetric determination of calcium by precipitation as calcium oxalate is a well-established analytical technique. However, in matrices containing significant concentrations of magnesium, the co-precipitation of magnesium oxalate can lead to erroneously high results. This phenomenon occurs due to the similar ionic radii and crystal lattice parameters of calcium and magnesium oxalates, allowing for the incorporation of magnesium into the calcium oxalate crystal structure. Understanding and mitigating this interference is critical for accurate quantification of calcium.
This guide will provide a comprehensive overview of the factors influencing magnesium co-precipitation and practical strategies to minimize its impact.
Frequently Asked Questions (FAQs)
Q1: Why does magnesium co-precipitate with calcium oxalate?
A1: Magnesium co-precipitates with calcium oxalate primarily through a process called occlusion. During the rapid formation of calcium oxalate crystals, magnesium ions present in the solution can be physically trapped within the growing crystal lattice. The likelihood of this occurring is influenced by the relative concentrations of magnesium and calcium, the rate of precipitation, and the solubility of magnesium oxalate under the experimental conditions.
Q2: What is the fundamental difference in solubility between calcium oxalate and magnesium oxalate?
A2: Calcium oxalate is significantly less soluble in water than magnesium oxalate. This difference in solubility is the basis for the gravimetric separation of calcium. However, if the concentration of magnesium and oxalate ions is sufficiently high, the solubility product of magnesium oxalate can be exceeded, leading to its precipitation.
Q3: How does pH affect the co-precipitation of magnesium?
A3: pH plays a crucial role in the selective precipitation of calcium oxalate. In acidic solutions (pH < 4), the oxalate ion concentration is reduced due to the formation of bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), increasing the solubility of both calcium and magnesium oxalates. As the pH is raised, the concentration of the oxalate ion (C₂O₄²⁻) increases, favoring precipitation. The optimal pH for selective calcium oxalate precipitation is a delicate balance. A pH that is too high can increase the likelihood of magnesium hydroxide precipitation if the magnesium concentration is substantial. Research suggests that the highest risk for calcium oxalate crystallization occurs between pH 4.5 and 5.5.[1] Maintaining the pH in a weakly acidic to neutral range (around 4-5) is a common strategy to minimize magnesium co-precipitation.[2]
Q4: Can temperature be used to control co-precipitation?
A4: Yes, temperature influences the solubility of both calcium and magnesium oxalates. Generally, their solubilities increase with temperature.[3] Performing the precipitation at an elevated temperature, followed by a controlled cooling and digestion period, can promote the formation of larger, more perfect crystals with fewer entrapped impurities. A common practice is to add the precipitating agent to a hot solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| High and non-reproducible calcium results. | Co-precipitation of magnesium oxalate. | 1. Optimize pH: Ensure the pH of the solution is adjusted to the optimal range of 4-5 after the addition of the oxalate precipitant. Use a calibrated pH meter for accurate measurement. This minimizes the supersaturation of magnesium oxalate. 2. Control Precipitation Rate: Add the ammonium oxalate solution slowly and with constant stirring. This promotes the formation of larger, purer crystals and reduces the chances of magnesium occlusion. 3. Increase Digestion Time: Allow the precipitate to digest (stand in the mother liquor) for a longer period (e.g., overnight) at room temperature.[4] This process, known as Ostwald ripening, allows smaller, less pure crystals to dissolve and re-precipitate onto larger, more perfect crystals, expelling impurities like magnesium. 4. Employ a Masking Agent: For samples with a very high magnesium-to-calcium ratio, consider using a masking agent like triethanolamine to complex the magnesium ions and prevent their precipitation. |
| Precipitate appears gelatinous or is difficult to filter. | Precipitation of magnesium hydroxide. | 1. Verify and Adjust pH: This is a strong indicator that the pH is too high (alkaline). Immediately check the pH of your solution. If it is above 7, carefully acidify with dilute HCl to bring it back into the 4-5 range. 2. Re-dissolve and Re-precipitate: If the precipitate is already significantly contaminated with magnesium hydroxide, it is best to dissolve the entire precipitate in dilute HCl, readjust the pH to the acidic side, and then slowly raise the pH to the optimal range with dilute ammonia to re-precipitate the calcium oxalate. |
| Low recovery of calcium. | Incomplete precipitation. | 1. Check for Sufficient Precipitant: Ensure that a sufficient excess of ammonium oxalate has been added to quantitatively precipitate all the calcium. A slight excess is necessary to drive the equilibrium towards precipitation. 2. Verify pH: If the pH is too acidic (below 4), the solubility of calcium oxalate increases, leading to incomplete precipitation. Re-adjust the pH to the 4-5 range. 3. Allow Adequate Digestion Time: Ensure the precipitate has been allowed to digest for a sufficient amount of time to ensure complete precipitation. |
| Suspected magnesium contamination in the final weighed precipitate. | Ineffective removal of magnesium during the precipitation process. | 1. Confirmatory Analysis: The most definitive way to confirm magnesium contamination is to analyze the final precipitate using Atomic Absorption Spectroscopy (AAS). Dissolve a known weight of the final calcium oxide (after ignition) in acid and analyze for magnesium content.[5] 2. Double Precipitation: If contamination is confirmed and significant, a double precipitation is recommended. After the initial precipitation and filtration, dissolve the impure calcium oxalate precipitate in dilute HCl. Dilute the solution and then re-precipitate the calcium oxalate by adding a small amount of ammonium oxalate and adjusting the pH. This significantly reduces the concentration of magnesium in the mother liquor during the second precipitation, leading to a much purer final precipitate. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Calcium as Calcium Oxalate in the Presence of Magnesium
This protocol is designed to minimize the co-precipitation of magnesium.
1. Sample Preparation: a. Accurately weigh a suitable amount of the dried sample to provide approximately 50-150 mg of calcium. b. Dissolve the sample in a minimal amount of dilute hydrochloric acid. If the sample is an alloy, a mixture of hydrochloric and nitric acids may be necessary.[6] c. Dilute the sample to approximately 150 mL with deionized water in a 400 mL beaker.
2. Initial pH Adjustment: a. Add a few drops of methyl red indicator to the solution. b. Add dilute ammonium hydroxide dropwise until the solution turns yellow (pH ~6). c. Make the solution just acidic by adding dilute hydrochloric acid dropwise until the solution turns pink (pH ~4-5).
3. Precipitation: a. Heat the solution to 70-80°C. b. Slowly, and with constant stirring, add a solution of 5% ammonium oxalate. Add a sufficient excess to ensure complete precipitation of the calcium. c. Continue stirring and add dilute ammonium hydroxide dropwise until the solution is neutral or very faintly alkaline (the color just changes from red to yellow). This should be done very slowly to avoid a localized high pH. A burette is recommended for this addition.[2]
4. Digestion: a. Cover the beaker with a watch glass and digest the precipitate on a steam bath for at least one hour. b. For samples with a high magnesium content, it is advisable to let the precipitate stand overnight at room temperature to promote the formation of purer crystals.[4]
5. Filtration and Washing: a. Filter the hot solution through a pre-weighed sintered glass crucible (medium porosity). b. Wash the precipitate several times with small portions of a dilute (0.1%) ammonium oxalate solution. c. Finally, wash the precipitate with a small amount of cold deionized water to remove the excess ammonium oxalate.
6. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 110°C to a constant weight. b. Alternatively, for higher accuracy, the precipitate can be ignited in a muffle furnace at 500°C to convert the calcium oxalate to calcium carbonate, or at 900-1000°C to convert it to calcium oxide. Calcium oxide is the preferred weighing form as it is not hygroscopic. c. Cool the crucible in a desiccator before each weighing.
7. Calculation: a. Calculate the percentage of calcium in the original sample based on the weight of the final precipitate (CaC₂O₄·H₂O, CaCO₃, or CaO).
Protocol 2: Use of Triethanolamine as a Masking Agent for Magnesium
This protocol is an adaptation for samples with a very high magnesium to calcium ratio.
1. Sample Preparation and Initial pH Adjustment: a. Follow steps 1a-c and 2a-c from Protocol 1.
2. Masking of Magnesium: a. Before adding the ammonium oxalate, add triethanolamine to the solution. The exact amount will depend on the concentration of magnesium. As a starting point, a 1:1 (v/v) solution of triethanolamine can be added. For a solution containing 50 mg of aluminum (as an example of a common interfering ion), 20 mL of a 1:1 triethanolamine solution is often sufficient.[6] A similar volume can be used as a starting point for high magnesium concentrations. b. Stir the solution thoroughly to ensure complete complexation of the magnesium.
3. Precipitation, Digestion, Filtration, and Weighing: a. Proceed with steps 3 through 7 from Protocol 1. The triethanolamine-magnesium complex will remain in solution during the precipitation of calcium oxalate.
Visualizing the Process
The Mechanism of Co-precipitation and Mitigation Strategies
Caption: Mitigation strategies for magnesium co-precipitation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high calcium results.
References
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. (2020). MDPI. Retrieved from [Link]
-
The Single Precipitation of Calcium Oxalate in the Presence of Magnesium. (n.d.). UNI ScholarWorks. Retrieved from [Link]
- Redmond, J. C. (1933). The precipitation and titration of magnesium oxyquinolate in the presence of calcium oxalate, and its application in the analysis of portland cement and similar silicates. Bureau of Standards Journal of Research, 10(6), 823.
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. (2020). ResearchGate. Retrieved from [Link]
-
The determination of calcium and magnesium in blood serum and urine. (2015). Agilent. Retrieved from [Link]
-
Laboratory Experiment 2. Gravimetric Determination of Calcium as CaC2O4×H2O. (n.d.). University of Houston. Retrieved from [Link]
-
CHM 212 Experiment 5 - Gravimetric Determination of Calcium As... (n.d.). Scribd. Retrieved from [Link]
-
Gravimetric Analysis. (n.d.). Mustaqbal University College. Retrieved from [Link]
-
Experiment No. 1 Gravimetric Determination of Calcium: Objectives. (n.d.). Scribd. Retrieved from [Link]
-
Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Separation of Calcium from Magnesium by Oxalate Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Calcium from Magnesium by Oxalate Method in Samples of High Magnesium-Calium Ratio. (n.d.). ResearchGate. Retrieved from [Link]
-
Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O). (n.d.). University of Human Development. Retrieved from [Link]
- Berg, C., & Tiselius, H. G. (1986). The effect of pH on the risk of calcium oxalate crystallization in urine. European urology, 12(1), 59–61.
- Firdiyono, F., Lalasari, L. H., Tarmizi, E., & Yunita, F. E. (2020). The Degree of Lithium (Li) Stability Compared To Calcium (Ca) and Magnesium (Mg) From Low Lithium Grade Brine Water with Addition of Limestone and Oxalic Acid. Jurnal Rekayasa Proses, 14(1), 69-78.
- Method for performing complexometric titration on magnesium ions. (2014). Google Patents.
-
Magnesium, atomic absorption spectrometric, direct. (n.d.). U.S. Geological Survey. Retrieved from [Link]
- Effect of Magnesium on Calcium and Oxalate Ion Binding. (2012). Journal of Endourology, 26(1), 80-86.
- Timing of magnesium supplementation in patients with nephrolithiasis: A randomized controlled trial. (2021). Urology, 156, 73-77.
- Influence of magnesium on the absorption and excretion of calcium and oxalate ions. (1983). Urological Research, 11(4), 177-180.
-
Process Optimization on Brine Pre-treatment to Enhance Magnesium and Calcium Recovery. (2022). AIDIC - Italian Association of Chemical Engineering. Retrieved from [Link]
- Effects of calcium and magnesium on urinary oxalate excretion after oxalate loads. (1999). The Journal of Urology, 162(5), 1584-1589.
- Determination method of magnesium content in aluminium alloy. (2014). Google Patents.
-
COMMISSION. (n.d.). EUR-Lex. Retrieved from [Link]
- Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. (2012). Crystal Growth & Design, 12(1), 324-331.
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 5. nemi.gov [nemi.gov]
- 6. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the completeness of calcium oxalate precipitation
Welcome to the technical support guide for optimizing calcium oxalate precipitation. This document is designed for researchers, scientists, and drug development professionals who encounter challenges or seek to deepen their understanding of this critical process. Here, we address common issues through a detailed question-and-answer format, grounding our advice in fundamental chemical principles and field-proven insights.
Part 1: Fundamental Principles & Core Questions
This section delves into the core chemical principles governing the effect of pH on the precipitation of calcium oxalate. Understanding this foundation is crucial for effective troubleshooting and experimental design.
Q1: Why is pH the most critical parameter for achieving complete calcium oxalate precipitation?
A1: The pH of the solution directly controls the chemical form, or speciation, of oxalate. Oxalic acid (H₂C₂O₄) is a weak diprotic acid, meaning it can donate two protons in a stepwise manner.[1] This creates a pH-dependent equilibrium between three different oxalate species in solution:
-
Oxalic Acid (H₂C₂O₄): Predominant at very low pH (pH < 1.25).
-
Bioxalate or Hydrogen Oxalate (HC₂O₄⁻): Predominant in the acidic pH range (pH 1.25 - 4.28).
-
Oxalate ion (C₂O₄²⁻): Predominant in solutions with pH > 4.28.
Calcium oxalate (CaC₂O₄) is a sparingly soluble salt formed from the reaction between calcium ions (Ca²⁺) and the oxalate ion (C₂O₄²⁻).[2] For precipitation to occur, the ion activity product of [Ca²⁺] and [C₂O₄²⁻] must exceed the solubility product constant (Ksp).[3][4]
Crucially, only the fully deprotonated oxalate ion (C₂O₄²⁻) effectively precipitates with calcium. At low pH, the concentration of the C₂O₄²⁻ ion is minimal because the equilibrium is shifted towards H₂C₂O₄ and HC₂O₄⁻. As the pH increases, the concentration of the reactive C₂O₄²⁻ ion rises dramatically, which, according to Le Chatelier's principle, drives the precipitation of CaC₂O₄ forward, leading to greater completeness.[5][6] Therefore, controlling the pH is synonymous with controlling the concentration of the key reactant required for precipitation.
Caption: Oxalate Speciation as a Function of pH.
Q2: What is the ideal pH range for maximizing the yield of calcium oxalate precipitate?
A2: The optimal pH range is generally between 6.0 and 8.0.[7] Within this slightly acidic to neutral/slightly alkaline range, the concentration of the oxalate ion (C₂O₄²⁻) is maximized, ensuring that the solubility product (Ksp) is exceeded even with low concentrations of calcium.
-
Below pH 5.5: The risk of incomplete precipitation increases significantly. Studies related to kidney stone formation, which is essentially pathological calcium oxalate precipitation, indicate the highest risk of stone formation (implying maximum precipitation) occurs at pH values above 5.5.[8][9] As pH drops, the increasing protonation of C₂O₄²⁻ to HC₂O₄⁻ raises the overall solubility of calcium oxalate, leading to lower yields.[10]
-
Above pH 9: While precipitation of calcium oxalate remains effective, very high pH levels can introduce the risk of precipitating other metal hydroxides, such as calcium hydroxide (Ca(OH)₂), if the calcium concentration is sufficiently high, potentially contaminating the final product.[5] However, for typical experimental concentrations, this is less of a concern. Some studies show that the largest colloid aggregates are formed around pH 9.[11]
For most applications requiring high purity and completeness, a target pH of 6.5 to 7.5 is a reliable and effective starting point.[12]
| Parameter | Value | Source |
| Oxalic Acid pKa₁ | ~1.25 | [13] |
| Oxalic Acid pKa₂ | ~4.28 | [13][14][15] |
| CaC₂O₄ Ksp (25 °C) | ~2.7 x 10⁻⁹ | [2] |
| Optimal Precipitation pH | 6.0 - 8.0 | [7] |
| High-Risk pH (Incomplete Ppt.) | < 5.5 | [8][9] |
Table 1: Key Physicochemical Constants for Calcium Oxalate Precipitation.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Q3: My calcium oxalate precipitation is incomplete, and the yield is consistently low. What is the most likely cause?
A3: The most probable cause is a suboptimal pH, specifically a pH that is too acidic (likely below 6.0).
-
Causality: As explained in Q1, if the solution is too acidic, the majority of the total oxalate exists as the bioxalate ion (HC₂O₄⁻) or undissociated oxalic acid (H₂C₂O₄). The concentration of the reactive oxalate ion (C₂O₄²⁻) is too low to exceed the solubility product (Ksp) with the available calcium ions. This results in a significant portion of the calcium and oxalate remaining in the solution, leading to poor yields.[10] The solubility of calcium oxalate is demonstrably higher in acidic solutions.[10][16]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to measure the pH of your supernatant after the precipitation reaction has occurred. Do not rely solely on the initial pH of the reactant solutions.
-
Adjust pH: Before mixing your calcium and oxalate solutions, adjust the pH of the oxalate solution to the target range (e.g., 7.0) using a suitable base like dilute NaOH or NH₄OH.[6]
-
Re-evaluate Buffers: If you are using a buffer system, ensure it is effective in the target pH range and does not contain components that could chelate calcium ions (e.g., high concentrations of citrate can interfere with precipitation).[17]
-
Q4: I observe a precipitate, but it appears to be dissolving over time. Why is this happening?
A4: This phenomenon, known as precipitate redissolution, is almost always due to a downward shift in pH after initial precipitation.
-
Causality: The precipitation reaction itself can sometimes alter the solution's pH. If the initial solutions are not adequately buffered, the equilibrium can shift. More commonly, subsequent processing steps (e.g., adding an acidic wash solution) can cause the pH to drop. As the pH decreases into the acidic range, the equilibrium shown in the diagram above shifts to the left. The solid CaC₂O₄ dissolves as the C₂O₄²⁻ ions on the crystal surface react with H⁺ ions to form the more soluble HC₂O₄⁻ and H₂C₂O₄ species.[6]
-
Troubleshooting Steps:
-
Use a Buffer: Conduct the precipitation in a buffered solution (e.g., a phosphate or HEPES buffer) set to your target pH. This will resist pH fluctuations.
-
Check Wash Solutions: Ensure that any solutions used to wash the precipitate are also pH-adjusted to the optimal range. Washing with deionized water can sometimes cause a pH shift if the water has absorbed atmospheric CO₂. A pH-adjusted wash solution is preferable.
-
Minimize Time: Process the precipitate promptly after formation. Leaving it in an unbuffered solution for extended periods increases the risk of pH-driven changes.
-
Caption: Experimental Workflow for Controlled Precipitation.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M calcium chloride (CaCl₂) solution in deionized water.
-
Prepare a 0.1 M sodium oxalate (Na₂C₂O₄) solution in deionized water.
-
-
pH Adjustment (Critical Step):
-
Place the sodium oxalate solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
Slowly add dilute (0.1 M) NaOH dropwise while stirring until the pH is stable at 7.0 ± 0.1. This ensures the oxalate is predominantly in the C₂O₄²⁻ form before reaction.
-
-
Precipitation Reaction:
-
While continuing to stir the pH-adjusted sodium oxalate solution, slowly add an equimolar amount of the calcium chloride solution using a burette or syringe pump. A slow addition rate promotes the growth of larger, more easily filterable crystals. [9] * After the addition is complete, allow the suspension to stir for a designated "aging" period (e.g., 60 minutes) to ensure the reaction goes to completion. [12]4. Separation and Washing:
-
Filter the suspension through a pre-weighed 0.22 µm membrane filter.
-
Wash the collected precipitate with several small aliquots of deionized water that has been pre-adjusted to pH 7.0.
-
Retain the combined filtrate and washings for validation.
-
-
Drying and Yield Calculation:
-
Dry the filter paper with the precipitate in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
Calculate the mass of the dried CaC₂O₄ precipitate and determine the reaction yield.
-
-
Validation (Trustworthiness Step):
-
Analyze the concentration of residual calcium ions in the combined filtrate using a suitable analytical technique (e.g., ICP-OES, Atomic Absorption Spectroscopy, or titration with EDTA).
-
A very low residual calcium concentration (<1% of initial) validates that the precipitation was near-complete.
-
Frequently Asked Questions (FAQs)
-
Q5: Can I just use oxalic acid instead of sodium oxalate and adjust the pH upwards?
-
A: Yes, this is a common and perfectly acceptable method. You would dissolve oxalic acid (H₂C₂O₄) in water and then add a base (like NaOH) to raise the pH to your target range (e.g., 7.0). This process neutralizes the acid, converting it in-situ to the sodium oxalate salt before you add the calcium.
-
-
Q6: Does temperature affect the completeness of precipitation?
-
A: Yes, but its effect is generally less pronounced than that of pH. The solubility of calcium oxalate does increase slightly with temperature. [8]Therefore, for maximum yield, conducting the precipitation at room temperature (e.g., 25°C) or slightly below is generally preferred over elevated temperatures. [12]However, some protocols may use higher temperatures to influence crystal morphology.
-
-
Q7: My sample contains high levels of magnesium. Will this interfere with calcium oxalate precipitation?
-
A: Potentially, but typically only at higher pH values. Magnesium oxalate is more soluble than calcium oxalate. However, at a sufficiently high pH, magnesium can start to precipitate as magnesium hydroxide or co-precipitate with calcium oxalate. If magnesium contamination is a concern, it is best to maintain the pH in the slightly acidic to neutral range (6.0-7.0) to maximize the selectivity for calcium oxalate precipitation. [18]
-
References
-
Kettler, R., Wesolowski, D. J., & Palmer, D. A. (2001). Dissociation Constants of Oxalic Acid in Aqueous Sodium Chloride and Sodium Trifluoromethanesulfonate Media to 175 °C. Journal of Chemical & Engineering Data, 46(4), 995-1003. [Link]
-
Kettler, R., Wesolowski, D. J., & Palmer, D. A. (2001). "Dissociation Constants of Oxalic Acid in Aqueous Sodium Chloride and S" by Richard Kettler, David J. Wesolowski et al. UNL Digital Commons. [Link]
-
National Center for Biotechnology Information (n.d.). Oxalic Acid. PubChem Compound Summary for CID 971. [Link]
-
BYJU'S (n.d.). Oxalic Acid. [Link]
-
Chemistry LibreTexts (2023). E1: Acid Dissociation Constants at 25°C. [Link]
-
Scribd (n.d.). Calcium Oxalate Solubility in Acid. [Link]
-
Boonen, K., et al. (2021). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. MDPI. [Link]
-
Kralj, D., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega. [Link]
-
Kontrec, J., et al. (2021). Precipitation of Calcium Oxalate Monohydrate Under Nearly the Same Initial Supersaturation. Journal of the Serbian Chemical Society. [Link]
-
Chemistry Stack Exchange (2017). When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. [Link]
-
ResearchGate (n.d.). Solubility of calcium oxalate at different pH values. [Link]
-
Wikipedia (n.d.). Calcium oxalate. [Link]
-
Goldschmidt Conference (n.d.). Calcium oxalate precipitation: Implications for kidney stone formation. [Link]
-
ResearchGate (2020). Effect of pH and addition of oxalic acid on Ca content in solution. [Link]
-
Kralj, D., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega. [Link]
-
Chemistry LibreTexts (2019). 16: Solubility and Precipitation Equilibria. [Link]
-
Mustaqbal University College (n.d.). Precipitation Equilibria: The Solubility Product. [Link]
-
Chemistry LibreTexts (2023). Solubility and Precipitation. [Link]
-
eCampusOntario Pressbooks (n.d.). 17.6 Precipitation and Dissolution. [Link]
-
Atlas: School AI Assistant (n.d.). Calcium Oxalate Precipitation Analysis. [Link]
-
ResearchGate (n.d.). Precipitation Reactions and Equilibria. [Link]
-
Chemistry LibreTexts (2023). 18.5: Criteria for Precipitation and its Completeness. [Link]
-
Mayo Clinic (2023). Hyperoxaluria and oxalosis. [Link]
-
Ruiz-Agudo, E., et al. (2017). A non-classical view on calcium oxalate precipitation and the role of citrate. Nature Communications. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. 17.6 Precipitation and Dissolution – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. atlas.org [atlas.org]
- 7. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 8. mdpi.com [mdpi.com]
- 9. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "Dissociation Constants of Oxalic Acid in Aqueous Sodium Chloride and S" by Richard Kettler, David J. Wesolowski et al. [digitalcommons.unl.edu]
- 16. researchgate.net [researchgate.net]
- 17. A non-classical view on calcium oxalate precipitation and the role of citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
how to prevent incomplete precipitation of calcium oxalate
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the completeness of calcium oxalate precipitation?
The efficiency of calcium oxalate precipitation is governed by a delicate interplay of several physicochemical factors. Understanding and controlling these variables is paramount to achieving complete precipitation. The key factors include:
-
pH: The pH of the solution is a critical determinant. Calcium oxalate solubility increases in acidic conditions.[1][2][3] Maintaining a pH above 5.3 ensures that the oxalate ion (C₂O₄²⁻) is the predominant species, which minimizes the solubility of calcium oxalate.[4] The highest risk of crystallization is often observed between pH 4.5 and 5.5.[1][2][5][6]
-
Temperature: Temperature affects both the rate of precipitation and the solubility of the precipitate.[7] While higher temperatures can increase the reaction rate, the solubility of calcium oxalate also increases with temperature, which can lead to incomplete precipitation.[8][9][10]
-
Concentration of Reactants: The concentrations of calcium and oxalate ions directly impact the supersaturation of the solution, which is the driving force for precipitation.[7][8][11] An excess of the precipitating agent is generally recommended to ensure all of the analyte reacts and to suppress the solubility of the precipitate.[7][12]
-
Presence of Interfering Ions: Certain ions can interfere with the precipitation process. For instance, magnesium ions can form complexes with oxalate, potentially hindering the formation of calcium oxalate precipitate.[13][14] Conversely, some ions can be co-precipitated, leading to impurities.[7]
-
Mixing and Stirring: The rate and method of mixing the reactant solutions can influence the particle size and purity of the precipitate. Slow and controlled addition with vigorous stirring helps to minimize supersaturation and promote the growth of larger, purer crystals.[5][6]
Q2: I suspect incomplete precipitation. How can I verify this and what are the immediate corrective actions?
Verification of incomplete precipitation typically involves analyzing the supernatant (the liquid remaining after precipitation) for the presence of unprecipitated calcium and/or oxalate ions.
Verification Methods:
-
Qualitative Analysis: A simple qualitative test involves adding a small amount of the precipitating agent to the clear supernatant. If more precipitate forms, it indicates that the initial precipitation was incomplete.
-
Quantitative Analysis: For more precise measurement, various analytical techniques can be employed to quantify the residual calcium or oxalate in the supernatant. These methods include:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the concentration of calcium ions.[15]
-
Titration with Potassium Permanganate: A common method to determine the oxalate content.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the simultaneous measurement of oxalate and other organic acids.[16][17]
-
Immediate Corrective Actions:
If incomplete precipitation is confirmed, the following steps can be taken:
-
Add Excess Precipitating Agent: Introduce an additional amount of the precipitating agent to the solution to drive the reaction to completion.
-
Adjust pH: Ensure the pH of the solution is in the optimal range (typically slightly alkaline) to minimize the solubility of calcium oxalate.[3]
-
Allow for Sufficient Digestion Time: "Digestion" refers to letting the precipitate stand in the mother liquor, usually at an elevated temperature. This process allows smaller, less-perfect crystals to dissolve and re-precipitate onto larger, more perfect ones, a process known as Ostwald ripening. This can improve the purity and filterability of the precipitate.
Q3: What is the role of the solubility product constant (Ksp) in calcium oxalate precipitation?
The solubility product constant (Ksp) is a critical thermodynamic parameter that quantifies the extent to which a sparingly soluble salt, like calcium oxalate, dissolves in a solution. For calcium oxalate (CaC₂O₄), the dissolution equilibrium and the Ksp expression are:
CaC₂O₄(s) ⇌ Ca²⁺(aq) + C₂O₄²⁻(aq)
Ksp = [Ca²⁺][C₂O₄²⁻]
The Ksp for calcium oxalate is approximately 2.3 x 10⁻⁹ at 25°C.[18] This low value indicates that calcium oxalate is poorly soluble in water.[19]
Precipitation occurs when the product of the molar concentrations of the calcium and oxalate ions in the solution, known as the ion product (Q), exceeds the Ksp. To ensure complete precipitation, experimental conditions are manipulated to maximize the ion product, thus driving the equilibrium to the left, favoring the formation of solid calcium oxalate.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during calcium oxalate precipitation.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Precipitate Formation | 1. Incorrect pH: The solution may be too acidic, increasing the solubility of calcium oxalate.[1][2] 2. Insufficient Reactant Concentration: The ion product of calcium and oxalate is below the Ksp. 3. Presence of Complexing Agents: Substances like citrate can form soluble complexes with calcium ions, preventing precipitation.[11][20] | 1. pH Adjustment: Gradually add a dilute base (e.g., ammonia solution) while monitoring the pH to bring it into the optimal range (typically pH 6-8). This shifts the oxalate equilibrium towards the C₂O₄²⁻ ion, favoring precipitation. 2. Increase Reactant Concentration: Add a more concentrated solution of the precipitating agent in a controlled manner. 3. Masking or Removal of Complexing Agents: If the presence of a complexing agent is known, its effect may be mitigated by adding a cation that forms a more stable complex with it, or by using a separation technique to remove it prior to precipitation. |
| Fine, Colloidal Precipitate (Difficult to Filter) | 1. High Supersaturation: Rapid mixing of concentrated reactant solutions can lead to the formation of a large number of small nuclei rather than the growth of larger crystals. 2. Inadequate Digestion: Insufficient time for the precipitate to age and for smaller particles to recrystallize onto larger ones. | 1. Homogeneous Precipitation: Employ a method where the precipitating agent is generated slowly and uniformly throughout the solution. For example, the hydrolysis of urea can slowly raise the pH, inducing gradual precipitation.[4] Alternatively, add the precipitating agent dropwise with constant, vigorous stirring. 2. Increase Digestion Time and Temperature: Allow the precipitate to stand in the mother liquor for several hours, or even overnight, at a slightly elevated temperature. This promotes the growth of larger, more easily filterable crystals. |
| Precipitate Contamination (Co-precipitation) | 1. Surface Adsorption: Impurities from the solution adsorb onto the surface of the precipitate particles. 2. Occlusion: Impurities are trapped within the growing crystal lattice. 3. Post-precipitation: A second, more soluble substance precipitates onto the surface of the initial precipitate.[7] | 1. Digestion and Washing: Digestion helps to expel some adsorbed impurities as the crystals perfect themselves. Thoroughly wash the precipitate with a suitable solvent (often a dilute solution of the precipitating agent to prevent dissolution of the precipitate) to remove surface contaminants. 2. Reprecipitation: Dissolve the initial, impure precipitate in a minimal amount of acid and then re-precipitate it under more controlled conditions. This significantly reduces the concentration of impurities during the second precipitation. 3. Prompt Filtration: Filter the precipitate soon after the digestion period is complete to minimize the chance of post-precipitation. |
III. Experimental Protocols & Workflows
Protocol 1: Standardized Calcium Oxalate Precipitation
This protocol is designed for the quantitative precipitation of calcium from a solution.
Materials:
-
Calcium-containing sample solution
-
Ammonium oxalate solution ((NH₄)₂C₂O₄), 5% (w/v)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ammonia solution (NH₄OH), dilute (e.g., 1:1)
-
Methyl red indicator
-
Ashless filter paper
Procedure:
-
Sample Preparation: Take a known volume of the sample solution in a beaker and dilute it with deionized water.
-
Acidification: Add a few drops of methyl red indicator and then add dilute HCl dropwise until the solution turns pink (pH ~4-5).
-
Addition of Precipitating Agent: Heat the solution to about 70-80°C and slowly add the ammonium oxalate solution with constant stirring. Add a slight excess to ensure complete precipitation.
-
pH Adjustment for Precipitation: While still hot, add dilute ammonia solution dropwise with continuous stirring until the indicator changes from pink to yellow (pH > 6). This neutralizes the excess acid and precipitates the calcium oxalate.
-
Digestion: Keep the beaker on a steam bath or hot plate at a low temperature for at least one hour to allow the precipitate to digest.
-
Filtration and Washing: Filter the hot solution through ashless filter paper. Wash the precipitate with a dilute ammonium oxalate solution several times to remove any adsorbed impurities. Finally, wash with a small amount of cold deionized water.
-
Drying and Weighing: Transfer the filter paper containing the precipitate to a crucible and heat it in an oven or furnace to a constant weight. The final form for weighing can be calcium oxalate monohydrate (CaC₂O₄·H₂O) by drying at 100-110°C, or calcium oxide (CaO) by igniting at a high temperature (~1000°C).
Workflow for Troubleshooting Incomplete Precipitation
The following diagram illustrates a logical workflow for addressing issues of incomplete precipitation.
Caption: Troubleshooting workflow for incomplete calcium oxalate precipitation.
IV. The Underlying Chemistry: A Deeper Dive
The precipitation of calcium oxalate is fundamentally an equilibrium process governed by Le Chatelier's principle.
Caption: Chemical equilibria influencing calcium oxalate precipitation.
As illustrated, the concentration of the oxalate ion (C₂O₄²⁻) is pH-dependent. In acidic solutions, the oxalate ion is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), neither of which readily precipitates with calcium ions. By maintaining a sufficiently high pH, the equilibrium is shifted towards the deprotonated oxalate ion, thus maximizing its availability to form the insoluble calcium oxalate salt.
V. References
-
Nucleation kinetics of calcium oxalate monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC - NIH. (n.d.). Retrieved from
-
Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis. (n.d.). Retrieved from
-
Kinetics of precipitation from solutions supersaturated in calcium oxalates and phosphates - RSC Publishing. (n.d.). Retrieved from
-
Coordination and Precipitation of Calcium Oxalate: Computation to Kinetics | Crystal Growth & Design - ACS Publications. (2021). Retrieved from
-
Calcium oxalate - Wikipedia. (n.d.). Retrieved from
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures - MDPI. (n.d.). Retrieved from
-
What is the molar solubility of calcium oxalate, CaC_2O_4, in a 0.203 M calcium chloride... (n.d.). Retrieved from
-
Coordination and Precipitation of Calcium Oxalate: Computation to Kinetics - ACS Publications. (2020). Retrieved from
-
The Effect of pH on the Risk of Calcium Oxalate Crystallization in Urine. (n.d.). Retrieved from
-
The Solubility of Calcium Oxalate as a Function of Dielectric Constant - DigitalCommons@URI. (1976). Retrieved from
-
The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed. (n.d.). Retrieved from
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - NIH. (n.d.). Retrieved from
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones | ACS Omega. (2021). Retrieved from
-
7.1: Solubility Product Constant, Ksp - Chemistry LibreTexts. (2019). Retrieved from
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures - ResearchGate. (2020). Retrieved from
-
Calcium Oxalate Precipitation Analysis - Atlas: School AI Assistant. (n.d.). Retrieved from
-
Evaluation of some analytical methods for determination of calcium oxalate in Amorphophallus muelleri flour - SciELO. (n.d.). Retrieved from
-
When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4 - Chemistry Stack Exchange. (2017). Retrieved from
-
4.5: Solubility Equilibria and the Solubility Product Constant (Ksp) - Chemistry LibreTexts. (2021). Retrieved from
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - OUCI. (n.d.). Retrieved from
-
Effect of temperature on the calcium oxalate reduction rate constants - ResearchGate. (2014). Retrieved from
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2025). Retrieved from
-
Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PubMed Central. (2023). Retrieved from
-
Oxalic Acid Metabolism and Hyperoxaluría Calcium Oxalate Solubility Studies'. (n.d.). Retrieved from
-
-
Factors Affecting Precipitation in Gravimetric Analysis 2. Stoichiometry 3. Errors in Gravimetric A - . (n.d.). Retrieved from
-
-
Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.). Retrieved from
-
Solubility of Calcium Oxalate Monohydrate in Concentrated Electrolyte Solutions | Journal of Chemical & Engineering Data - ACS Publications. (2020). Retrieved from
-
Analytical Procedures and Methods Validation for Oxalate Content Estimation. (2025). Retrieved from
-
Precipitation of Calcium Oxalate Monohydrate Under Nearly the Same Initial Supersaturation. (2021). Retrieved from
-
8.2: Precipitation Gravimetry - Chemistry LibreTexts. (2022). Retrieved from
-
[FREE] In gravimetry, the precipitating agent is added in excess because it - Brainly. (2024). Retrieved from
-
Correlation between Ion Composition of Oligomineral Water and Calcium Oxalate Crystal Formation - MDPI. (n.d.). Retrieved from
-
Inhibition by Citrate of Spontaneous Precipitation of Calcium Oxalate in Vitro - PubMed - NIH. (n.d.). Retrieved from
-
Stabilization of Calcium Oxalate Precursors during the Pre- and Post-Nucleation Stages with Poly(acrylic acid) - NIH. (2021). Retrieved from
-
Effect of magnesium on calcium and oxalate ion binding - PubMed. (n.d.). Retrieved from
-
8.2: Precipitation Gravimetry - Chemistry LibreTexts. (2019). Retrieved from
Sources
- 1. karger.com [karger.com]
- 2. The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas.org [atlas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. brainly.com [brainly.com]
- 13. Nucleation kinetics of calcium oxalate monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of magnesium on calcium and oxalate ion binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. homework.study.com [homework.study.com]
- 19. Calcium oxalate - Wikipedia [en.wikipedia.org]
- 20. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to increase the particle size of calcium oxalate precipitate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for controlling the particle size of calcium oxalate precipitates. This resource is designed for researchers, scientists, and drug development professionals who require precise control over their crystallization processes. Achieving a larger, more uniform particle size is often critical for improving filterability, purity, and handling of the precipitate. This guide moves from frequently asked questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for growing large calcium oxalate crystals?
The most critical factor is maintaining a low level of supersaturation throughout the precipitation process. Supersaturation is the driving force for crystallization. When it is high, the system favors rapid nucleation, forming a large number of small crystals.[1] Conversely, at low supersaturation, the process favors the growth of existing nuclei over the formation of new ones, resulting in fewer, larger, and more perfect crystals.[1]
Q2: How does pH affect the particle size of calcium oxalate?
Generally, increasing the pH of the precipitation medium leads to an increase in the final particle size.[2][3][4] This is partly because a higher pH increases the concentration of the reactive oxalate dianion (C₂O₄²⁻). However, the key is to raise the pH slowly and uniformly. A rapid increase in pH can create localized areas of high supersaturation, leading to the formation of fine particles. It is also important to note that at a pH above approximately 6.5, there is an increased risk of co-precipitating calcium phosphate, which can contaminate the final product.[5][6]
Q3: What is "digestion" and why is it recommended for increasing particle size?
Digestion, also known as aging, involves letting the precipitate stand in the hot mother liquor (the solution from which it precipitated) for a period, typically 30 minutes to an hour.[1] This process promotes a phenomenon called Ostwald Ripening .[7] During Ostwald ripening, smaller, less stable particles, which have higher surface energy, dissolve and re-precipitate onto the surfaces of larger, more stable crystals.[1][7][8] This effectively coarsens the precipitate, increasing the average particle size and improving its purity and filterability.
Q4: Should I perform the precipitation in a hot or cold solution?
Precipitating from a hot solution is highly recommended. Elevating the temperature increases the solubility of calcium oxalate.[1][9] This higher solubility reduces the level of supersaturation for a given concentration of reactants, which, as mentioned, favors crystal growth over nucleation. The resulting crystals are typically larger and more easily filtered.[1]
Troubleshooting Guides & In-Depth Protocols
Issue: My calcium oxalate precipitate is extremely fine, colloidal, and clogs the filter paper.
This is a classic symptom of excessively rapid nucleation caused by high supersaturation. To resolve this, you must modify your protocol to favor crystal growth. The following guides provide detailed methodologies to achieve this.
Guide 1: Controlling Supersaturation via Reagent Addition
Causality: The rate at which you mix the calcium and oxalate solutions directly controls the level of supersaturation. Rapid mixing creates a transient but intense state of high supersaturation, leading to a burst of nucleation and the formation of a fine, often gelatinous, precipitate. By adding the precipitating reagent slowly to a well-stirred solution, you maintain a state of low supersaturation where new material deposits onto existing crystals.
Experimental Protocol: Precipitation from Dilute Solution
-
Reagent Preparation: Prepare dilute solutions of your calcium salt (e.g., calcium chloride) and oxalate source (e.g., ammonium oxalate). Using dilute solutions is a primary method to minimize the supersaturation ratio (Q/S).[1]
-
Initial Setup: Place the calcium-containing solution in a beaker on a hot plate with a magnetic stirrer. Heat the solution to near boiling (e.g., 80-90°C). Ensure the solution is stirring vigorously enough to create a vortex, ensuring immediate dispersion of the added reagent.
-
Slow Addition of Precipitant: Using a burette or a syringe pump, add the ammonium oxalate solution dropwise to the hot, stirred calcium solution. The addition should be very slow, over a period of at least 20-30 minutes.
-
Digestion: Once the addition is complete, cover the beaker with a watch glass and keep the solution hot (just below boiling) while stirring for an additional 30-60 minutes. This allows for Ostwald ripening to occur.[1]
-
Cooling & Filtration: Allow the solution to cool slowly to room temperature. The larger crystals should settle at the bottom. Filter the precipitate using an appropriate medium. Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.
Guide 2: Homogeneous Precipitation via pH Control
Causality: This is an elegant and highly effective method for creating large, dense, and pure crystals. Instead of adding the precipitant directly, it is generated slowly and uniformly in situ throughout the entire solution. For calcium oxalate, this is achieved by starting with an acidic solution (where CaC₂O₄ is soluble) and slowly raising the pH. The thermal decomposition of urea is an ideal way to generate ammonia homogeneously, which gradually neutralizes the acid.[10][11][12]
Experimental Protocol: The Urea Hydrolysis Method
-
Initial Solution: Dissolve your calcium-containing sample in a minimal amount of dilute HCl. Add deionized water to dilute the solution. Then, add the ammonium oxalate precipitating reagent. At this acidic pH, no precipitation will occur.[11][12]
-
Add Urea: Add solid urea to the solution (a common amount is 10-15 g per sample).[11]
-
Heating and pH Shift: Cover the beaker with a watch glass and gently heat the solution to just below boiling (around 90-95°C). As the urea hydrolyzes, it produces ammonia, which will slowly and uniformly raise the pH of the solution.
-
NH₂CONH₂ + H₂O → 2 NH₃ + CO₂[10]
-
-
Precipitation and Digestion: As the pH rises into the precipitation range (typically above pH 4), calcium oxalate crystals will begin to form slowly. Continue heating for approximately 30 minutes after the initial signs of precipitation to ensure complete reaction and to allow for digestion.[11]
-
Filtration: Once the precipitation is complete, filter the hot solution. This method typically produces crystals that are very easy to filter.
Visualization of the Crystallization Process
The following diagram illustrates the key decision points and workflows for promoting the growth of large calcium oxalate crystals over the formation of fine particles.
Caption: Workflow for increasing calcium oxalate particle size.
Summary of Key Parameters
The table below summarizes the effect of critical experimental parameters on the particle size of calcium oxalate precipitate.
| Parameter | Recommended Action | Effect on Particle Size | Primary Mechanism |
| Supersaturation | Keep as low as possible | Increase | Favors crystal growth over nucleation.[1] |
| Rate of Addition | Slow (dropwise) | Increase | Maintains low supersaturation.[1] |
| Reagent Concentration | Dilute | Increase | Reduces the overall supersaturation ratio.[1] |
| Temperature | High (near boiling) | Increase | Increases solubility, reducing supersaturation.[1] |
| pH | High (e.g., >5), increased slowly | Increase | Influences aggregation and nucleation rates.[2][3][4] |
| Digestion Time | Long (30-60 min) | Increase | Promotes Ostwald Ripening.[1][7] |
| Stirring | Vigorous and constant | Increase | Ensures rapid homogenization of reagents, preventing localized high supersaturation. |
References
-
Breitbarth, F., Scheunemann, L., & Peuker, U. A. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega. [Link]
-
Breitbarth, F., Scheunemann, L., & Peuker, U. A. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2024). Crystallization ripening and erosion of calcium oxalate under the effect of bacteria and a polymer materials surface. RSC Publishing. [Link]
-
Zhang, Y., et al. (2024). Crystallization ripening and erosion of calcium oxalate under the effect of bacteria and a polymer materials surface. RSC Publishing. [Link]
-
Berg, C., & Tiselius, H. G. (1986). The Effect of pH on the Risk of Calcium Oxalate Crystallization in Urine. Karger Publishers. [Link]
-
Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. National Institutes of Health. [Link]
-
Breitbarth, F., Scheunemann, L., & Peuker, U. A. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ResearchGate. [Link]
-
Berg, C., & Tiselius, H. G. (1986). The effect of pH on the risk of calcium oxalate crystallization in urine. PubMed. [Link]
-
Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O). . [Link]
-
Wesson, J. A., & Ward, M. D. (2006). Adhesion at calcium oxalate crystal surfaces and the effect of urinary constituents. National Institutes of Health. [Link]
-
Li, Z., et al. (2024). Impact of Cooking Duration on Calcium Oxalate Needle-like Crystals in Plants: A Case Study of Vegetable Taro Flowers in Yunnan. PubMed Central. [Link]
-
Pak, C. Y., & Holt, K. (1976). Inhibition by Citrate of Spontaneous Precipitation of Calcium Oxalate in Vitro. PubMed. [Link]
-
Akyol, E., & Öner, M. (2014). Control of calcium oxalate crystallization by using polymeric additives. ResearchGate. [Link]
-
Sikiric, M., et al. (2003). Polymeric additives' effect on crystallization of calcium oxalate scales. Semantic Scholar. [Link]
-
White, E. T., & Nancollas, G. H. (1974). The Effect of Temperature on the Precipitation of Calcium-Oxalate. AMiner. [Link]
-
Grases, F., et al. (2019). Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis. MDPI. [Link]
-
Ostwald ripening. Wikipedia. [Link]
-
Kumoro, A. C., et al. (2016). Effect of temperature on the calcium oxalate reduction rate constants. ResearchGate. [Link]
-
Harvey, D. (2020). Gravimetric Methods of Analysis. LibreTexts Chemistry. [Link]
-
Holmes, R. P., & Kennedy, M. (2000). Role of Dietary Intake and Intestinal Absorption of Oxalate in Calcium Stone Formation. Karger Publishers. [Link]
-
Gordon, L., & Wroczynski, A. F. (1953). Precipitation of Calcium from Homogeneous Solution with Methyl Oxalate. ACS Publications. [Link]
-
Harris, D. C. (n.d.). Laboratory Experiment 2. Gravimetric Determination of Calcium as CaC2O4×H2O. Course Hero. [Link]
-
Holmes, R. P., & Kennedy, M. (2000). Role of dietary intake and intestinal absorption of oxalate in calcium stone formation. PubMed. [Link]
-
Cirino, E. (2018). Calcium Oxalate Crystals in Urine: Symptoms, Causes, Treatment. Healthline. [Link]
-
Influence of Calcium Oxalate Precipitation on Determination of Calcium Content in Dolomite. ResearchGate. [Link]
-
Gravimetric Determination of Calcium as CaC2O4·H2O. Scribd. [Link]
-
Alelign, T., & Petros, B. (2018). Hyperoxaluria. National Institutes of Health. [Link]
-
Crohn's disease. Wikipedia. [Link]
-
What Is Ostwald Ripening In Crystal Formation?. YouTube. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Impact of Cooking Duration on Calcium Oxalate Needle-like Crystals in Plants: A Case Study of Vegetable Taro Flowers in Yunnan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 11. staff.buffalostate.edu [staff.buffalostate.edu]
- 12. scribd.com [scribd.com]
Technical Support Center: Calcium Determination by Oxalate Precipitation
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenge of phosphate ion interference during the gravimetric or titrimetric determination of calcium using oxalate precipitation. As experienced scientists, we understand that accuracy is paramount, and this guide provides the causal explanations and validated protocols necessary to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why do phosphate ions interfere with the determination of calcium by oxalate precipitation?
A: The interference stems from the low solubility of calcium phosphate salts. In solution, a competitive precipitation reaction occurs between calcium ions (Ca²⁺) and both oxalate (C₂O₄²⁻) and phosphate (PO₄³⁻) ions. If conditions are not carefully controlled, calcium phosphate can co-precipitate with calcium oxalate, leading to a positively skewed result for the total mass of the precipitate and, consequently, an overestimation of the calcium content.
Q2: How does pH influence this interference?
A: The pH of the solution is the most critical factor in managing phosphate interference. The solubility of calcium phosphate is highly dependent on pH. In acidic solutions, phosphate ions exist predominantly as the more soluble dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) species. Conversely, calcium oxalate's solubility is less affected in the moderately acidic range. Therefore, by adjusting the pH to an acidic level, typically around 4 to 5, the precipitation of calcium oxalate can be maximized while keeping calcium phosphate in solution.[1][2] In neutral to alkaline conditions (pH > 6.5), the concentration of the PO₄³⁻ ion increases, significantly promoting the precipitation of various calcium phosphate phases.[2]
Q3: What is the optimal pH for precipitating calcium oxalate in the presence of phosphate?
A: The optimal pH for the selective precipitation of calcium oxalate in the presence of phosphate is in the weakly acidic range, specifically around pH 4.[1] At this pH, the oxalate ion is sufficiently available to quantitatively precipitate calcium, while the phosphate ions remain protonated and soluble, thus preventing their co-precipitation.
Q4: Can a buffer be used to maintain the optimal pH?
A: Yes, using a buffer system is highly recommended to maintain the pH at the optimal level throughout the precipitation process. An acetic acid-acetate buffer is a common choice for this application. The buffer ensures that the pH remains stable even if the sample itself has some buffering capacity or if there are slight variations in the reagents used.
Q5: Are there other ions that can cause similar interference?
A: Yes, other ions that form sparingly soluble salts with calcium in the given conditions can also interfere. These include sulfate, and in some cases, high concentrations of aluminum, which can co-precipitate as aluminum hydroxide.[1] The methods used to mitigate phosphate interference, such as pH control and double precipitation, are often effective against these interferents as well.
Troubleshooting Guide
Problem: My final calcium result is unexpectedly high, and I suspect phosphate interference.
| Possible Cause | Explanation | Recommended Solution |
| Incorrect pH | The pH of the solution was likely too high (neutral or alkaline), causing the co-precipitation of calcium phosphate along with calcium oxalate. | Ensure the pH of the solution is adjusted to approximately 4 before and during the addition of the oxalate precipitating agent. Use a calibrated pH meter for accurate measurement. |
| Incomplete Separation | Even with pH control, some phosphate may have been trapped within the calcium oxalate crystal lattice (occlusion). | Perform a double precipitation . This involves filtering the initial precipitate, re-dissolving it in dilute acid (e.g., HCl), and then re-precipitating the calcium oxalate by adjusting the pH again. This process significantly reduces the amount of co-precipitated impurities.[1] |
| Sample Matrix Effects | The sample may contain other substances that either interfere directly or affect the pH and solubility characteristics. | If possible, perform a matrix-matched calibration or use the method of standard additions to compensate for matrix effects. |
Problem: The precipitate formed is gelatinous and difficult to filter.
| Possible Cause | Explanation | Recommended Solution |
| Rapid Precipitation | Adding the oxalate precipitating agent too quickly can lead to the formation of very small, poorly formed crystals that clog the filter medium. | Add the ammonium oxalate solution slowly and with constant stirring. This promotes the growth of larger, more easily filterable crystals. |
| Precipitation at Room Temperature | Precipitation from a cold solution can also result in smaller particle sizes. | Perform the precipitation from a hot solution (around 80-90°C). This increases the solubility of the precipitate initially, favoring crystal growth over nucleation, which results in larger, purer crystals. |
The Chemistry of Interference: A Quantitative Look
The interference of phosphate is governed by the solubility product constants (Ksp) of the respective calcium salts. A lower Ksp value indicates a less soluble compound and a higher likelihood of precipitation.
| Compound | Formula | Solubility Product (Ksp) at 25°C | Notes |
| Calcium Oxalate Monohydrate | CaC₂O₄·H₂O | ~2.3 x 10⁻⁹ | Relatively insoluble across a wide pH range. |
| Tricalcium Phosphate | Ca₃(PO₄)₂ | ~2.07 x 10⁻³³ | Extremely insoluble, but its formation is highly pH-dependent due to the protonation of the phosphate ion.[3] |
| Dicalcium Phosphate (Brushite) | CaHPO₄·2H₂O | ~1 x 10⁻⁷ | More soluble than calcium oxalate, precipitates at less acidic pH than tricalcium phosphate. |
The key to separation lies in exploiting the pH dependence of the phosphate equilibria. In acidic solution, the concentration of the PO₄³⁻ ion is extremely low, thus preventing the Ksp of Ca₃(PO₄)₂ from being exceeded.
Visualizing the Competing Reactions
The following diagram illustrates the central challenge: the competition for calcium ions between oxalate and phosphate, and how pH control is used to direct the desired outcome.
Caption: pH control dictates the selective precipitation of calcium oxalate over calcium phosphate.
Experimental Protocol: Calcium Determination with Phosphate Interference Mitigation
This protocol details the double precipitation method , a robust technique for accurately determining calcium in the presence of significant phosphate concentrations.[1]
1. Sample Preparation: a. Accurately weigh a suitable amount of the dried sample into a 400 mL beaker. b. Dissolve the sample in a minimal amount of dilute HCl (e.g., 6 M HCl). Add dropwise until the sample is fully dissolved. c. Dilute the solution to approximately 150 mL with deionized water.
2. First Precipitation: a. Add 5 drops of methyl red indicator to the solution. b. Heat the solution to about 80°C. c. Slowly add a warm solution of 4% ammonium oxalate with constant stirring until the solution turns yellow, indicating a pH of ~5. Then add a slight excess. d. Add dilute ammonium hydroxide (1:1 v/v) dropwise, while stirring, until the solution turns a faint pink. This will bring the pH to the desired range for precipitation. e. Keep the solution hot for about one hour to allow the precipitate to digest. This encourages the formation of larger, purer crystals. f. Filter the hot solution through a quantitative filter paper (e.g., Whatman No. 42). g. Wash the precipitate with a few small portions of 0.1% ammonium oxalate solution.
3. Dissolution of the Precipitate: a. Place the original beaker under the filter funnel. b. Pour 50 mL of hot, dilute HCl (1:4 v/v) through the filter paper to dissolve the calcium oxalate precipitate. c. Wash the filter paper thoroughly with hot deionized water, collecting the washings in the same beaker.
4. Second Precipitation: a. Dilute the solution in the beaker to about 150 mL with deionized water. b. Add 5 drops of methyl red indicator. c. Add a few milliliters of the 4% ammonium oxalate solution. d. Heat the solution to ~80°C. e. Add dilute ammonium hydroxide (1:1 v/v) dropwise with stirring until the solution turns faint pink. f. Allow the solution to stand for at least one hour, or preferably overnight, to ensure complete precipitation.
5. Filtration and Weighing: a. Filter the precipitate through a new, pre-weighed sintered glass crucible. b. Wash the precipitate with several small portions of cold, dilute ammonium oxalate solution, followed by a final rinse with cold deionized water to remove any excess oxalate. c. Dry the crucible and precipitate in an oven at 110-120°C to a constant weight. d. Cool the crucible in a desiccator before weighing.
6. Calculation: a. Calculate the mass of CaC₂O₄·H₂O from the final weight of the precipitate. b. Use the molar masses to determine the mass of calcium in the precipitate and subsequently the percentage of calcium in the original sample.
Workflow for Mitigating Phosphate Interference
Caption: The double precipitation workflow for accurate calcium analysis in the presence of phosphate.
References
-
What is the solubility-constant expression for Ca3(PO4)2. McMurry 8th Edition Ch 17 Problem 12. Pearson. Available at: [Link]
-
Write the expression for the solubility product of Ca_3 (PO_4)_2. Allen Institute. Available at: [Link]
-
Determination of calcium in the presence of aluminium, phosphate and sulphate with a filter flamephotometer. Journal of the South African Chemical Institute. Available at: [Link]
-
What is the solubility product or ionproduct Ksp expression at equilibrium for calcium phosphate Ca3PO42. Brainly. Available at: [Link]
-
Aggregation of Calcium Phosphate and Oxalate Phases in the Formation of Renal Stones. Crystal Growth & Design. ACS Publications. Available at: [Link]
-
The effect of pH on the risk of calcium oxalate crystallization in urine. European Urology. PubMed. Available at: [Link]
-
18.5: Solubility Equilibria and the Solubility Product Constant. Chemistry LibreTexts. Available at: [Link]
-
Gravimetric Determination of Calcium As Calcium Oxalate: University of St. La Salle Experiment No. 3. Scribd. Available at: [Link]
-
Inhibition by Citrate of Spontaneous Precipitation of Calcium Oxalate in Vitro. The Journal of Urology. Available at: [Link]
-
Citrate salts for preventing and treating calcium containing kidney stones in adults. Cochrane Library. Available at: [Link]
-
Effects of Citrate on the Different Phases of Calcium Oxalate Crystallization. Urolithiasis. Available at: [Link]
-
Inhibition by citrate of spontaneous precipitation of calcium oxalate in vivo. ResearchGate. Available at: [Link]
-
Effect of citrate and pyrophosphate on the stability of calcium oxalate dihydrate. Urological Research. Available at: [Link]
-
Elimination of the Phosphate effect in Calcium Analysis. CR4 Discussion Thread. Available at: [Link]
-
Removal of Phosphorus from an Aqueous Solution by Nanocalcium Hydroxide Derived from Waste Bivalve Seashells: Mechanism and Kinetics. ACS Omega. Available at: [Link]
-
Phosphorus Removal from Water and Waste Water by Chemical Precipitation Using Alum and Calcium Chloride. An-Najah University Journal for Research. Available at: [Link]
-
Experiment 4: Phosphate Precipitation. PROCTECH 2EC3 Lab Manual. eCampusOntario Pressbooks. Available at: [Link]
-
Removal of phosphate from solution by adsorption and precipitation of calcium phosphate onto monohydrocalcite. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Sample Preparation for Calcium Determination
Topic: Removing Interfering Ions Before Precipitation with Ammonium Oxalate Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Pure Calcium Oxalate Precipitation
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting quantitative analyses. One of the most classic and reliable methods for determining calcium content is through its precipitation as calcium oxalate (CaC₂O₄). The elegance of this gravimetric analysis lies in its simplicity: precipitating an insoluble salt, isolating it, and weighing it to determine the original analyte concentration[1][2].
However, the accuracy of this method is critically dependent on the purity of the precipitate. Real-world samples—be it pharmaceutical intermediates, industrial water, or biological digests—are rarely simple solutions of calcium ions. They are often complex matrices containing a variety of other ions that can interfere with the analysis, leading to significant errors. These interfering ions can co-precipitate with the calcium oxalate or inhibit its formation altogether, yielding inaccurate results.
This guide provides a comprehensive, troubleshooting-focused approach to identifying and systematically removing these interfering ions. We will delve into the chemical principles behind each separation, providing not just the "how" but the critical "why" that underpins robust analytical methodology.
Core Principles: Understanding the Chemistry of Precipitation
Before troubleshooting, it's essential to grasp the fundamentals governing the precipitation of calcium oxalate.
Q1: What is the chemical basis for precipitating calcium with ammonium oxalate?
A1: The reaction involves the addition of a soluble oxalate salt, typically ammonium oxalate ((NH₄)₂C₂O₄), to a solution containing Ca²⁺ ions. This results in the formation of insoluble calcium oxalate monohydrate (CaC₂O₄·H₂O), a crystalline solid that can be filtered, dried, and weighed.
-
Reaction: Ca²⁺(aq) + C₂O₄²⁻(aq) → CaC₂O₄(s)
The success of this gravimetric method hinges on forcing this equilibrium to the right, ensuring that virtually all calcium ions are removed from the solution as a pure precipitate[3].
Q2: How does pH affect the precipitation of calcium oxalate?
A2: The pH of the solution is arguably the most critical variable in this procedure. The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄).
-
In strongly acidic solutions (low pH), the concentration of the free oxalate ion is very low because the equilibrium H₂C₂O₄ ⇌ 2H⁺ + C₂O₄²⁻ is shifted to the left[4]. This increases the solubility of calcium oxalate, and at a sufficiently low pH, it will not precipitate at all[5].
-
As the pH increases (becomes more alkaline), the concentration of the C₂O₄²⁻ ion rises, which decreases the solubility of calcium oxalate and promotes its precipitation[6].
This pH dependence is a powerful tool. Precipitation is often initiated at a weakly acidic pH (around 4.5-5.5) to promote the growth of larger, purer crystals and prevent the co-precipitation of metal hydroxides. The pH is then slowly raised by adding ammonia to ensure the quantitative precipitation of calcium[7].
Troubleshooting Guide: Diagnosing and Solving Precipitation Issues
This section addresses common problems encountered during calcium oxalate precipitation.
Q3: My final precipitate has a higher mass than expected, leading to erroneously high calcium results. What is the likely cause?
A3: This is a classic sign of co-precipitation, where interfering ions are incorporated into the calcium oxalate solid. The primary culprits are metals that form insoluble oxalates, hydroxides, or phosphates under the experimental conditions.
dot
Caption: Troubleshooting logic for unexpectedly high precipitate mass.
How to fix it:
-
Magnesium (Mg²⁺): Magnesium oxalate is somewhat soluble but can co-precipitate, especially if present in high concentrations. The separation of calcium from magnesium is a well-known challenge[8][9].
-
Solution: Perform a "double precipitation." First, precipitate the calcium oxalate and filter it. Then, dissolve the impure precipitate in dilute HCl, and re-precipitate the calcium oxalate by slowly adding ammonium oxalate and adjusting the pH. This process leaves the majority of the co-precipitated magnesium in the filtrate.
-
-
Iron (Fe³⁺), Aluminum (Al³⁺), Manganese (Mn²⁺): These ions form gelatinous hydroxides at the slightly alkaline pH required for complete calcium precipitation.
-
Solution: These must be removed before adding oxalate. Adjust the solution to be slightly acidic, add an oxidizing agent like bromine water or hydrogen peroxide to ensure all iron is Fe³⁺, and then add ammonium hydroxide. This precipitates Fe(OH)₃ and Al(OH)₃, which can be filtered off[10].
-
-
Phosphate (PO₄³⁻): Phosphate is a severe interferent because it can precipitate as calcium phosphate, especially in neutral or alkaline solutions[11][12].
Q4: My precipitate yield is very low or non-existent, even though I know calcium is in my sample.
A4: This issue points towards conditions that are preventing the formation of insoluble calcium oxalate.
-
Incorrect pH: The solution may be too acidic. As discussed, a low pH significantly increases the solubility of calcium oxalate[5].
-
Verification: Check the pH of the supernatant liquid after adding the precipitant. It should be at least neutral to slightly alkaline for quantitative precipitation.
-
-
Presence of Masking or Complexing Agents: Certain substances can form stable, soluble complexes with calcium ions, preventing them from reacting with oxalate.
-
Common Culprits: Citrate, EDTA, and other chelating agents are strong complexing agents[15]. High concentrations of sulfate can also slightly increase solubility by forming a soluble calcium sulfate species[5].
-
Solution: The removal of these agents can be difficult. It may require a digestion step (e.g., with nitric or perchloric acid) to destroy the organic chelators before proceeding with the precipitation.
-
Q5: The precipitate is very fine and difficult to filter, passing through the filter paper.
A5: The formation of very small particles is often a result of precipitating from a highly supersaturated solution too quickly[3].
-
Cause: Rapidly adding a concentrated precipitant to a concentrated sample solution creates a high degree of local supersaturation, favoring rapid nucleation of many small particles over the slow growth of larger crystals.
-
Solution (Promoting Crystal Growth):
-
Precipitate from Dilute Solution: Use larger volumes of both the sample and precipitant solutions.
-
Slow Addition: Add the ammonium oxalate solution dropwise while stirring vigorously.
-
Precipitate from a Hot Solution: Heating the solution increases the solubility of CaC₂O₄, which lowers the relative supersaturation and promotes the formation of larger, more easily filterable crystals[3].
-
Homogeneous Precipitation: A superior method involves generating the precipitating agent in situ. By adding urea to an acidic solution and heating, the urea slowly hydrolyzes to produce ammonia (NH₃). This gradually and uniformly raises the pH of the entire solution, causing slow, controlled precipitation and yielding large, pure crystals.
-
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for removing common classes of interfering ions prior to calcium oxalate precipitation.
Protocol 1: Removal of Silica (SiO₂) by Dehydration
-
Principle: Soluble silicic acid is converted to insoluble silicon dioxide by repeated evaporation with a strong acid.
-
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Place the sample solution in a porcelain or platinum crucible.
-
Add 5 mL of concentrated HCl.
-
Evaporate the solution to dryness on a steam bath or with a gentle hot plate. Do not bake at high temperatures.
-
Cool the residue, add another 5 mL of concentrated HCl, and repeat the evaporation to dryness. This ensures the complete conversion of silicic acid to insoluble SiO₂[13].
-
Add 5 mL of HCl and about 50 mL of deionized water to the cooled residue.
-
Heat to dissolve the soluble salts, then filter the solution through ashless filter paper to remove the insoluble silica.
-
Wash the filter paper and residue with hot, dilute HCl, and then with hot water.
-
The filtrate now contains the sample ions, free of silica.
-
Protocol 2: Removal of Group III Metals (Fe³⁺, Al³⁺)
-
Principle: Iron and aluminum are precipitated as their respective hydroxides from a slightly alkaline solution, leaving calcium in the solution.
-
Reagents:
-
Concentrated Nitric Acid (HNO₃) or Bromine Water
-
Ammonium Chloride (NH₄Cl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
-
Procedure:
-
To the silica-free filtrate from Protocol 1, add 1-2 mL of concentrated HNO₃ or a few mL of bromine water and boil for several minutes to ensure all iron is oxidized to the Fe³⁺ state.
-
Add about 1-2 g of solid ammonium chloride (this acts as a buffer to prevent precipitation of magnesium hydroxide).
-
Bring the solution to a boil and add concentrated NH₄OH dropwise until the solution is distinctly alkaline (smell of ammonia). A reddish-brown (Fe(OH)₃) or white gelatinous (Al(OH)₃) precipitate will form.
-
Boil the mixture for another minute to coagulate the precipitate.
-
Filter the hot solution immediately through ashless filter paper.
-
Wash the precipitate thoroughly with a hot solution containing a small amount of NH₄Cl and NH₄OH.
-
The filtrate is now ready for phosphate removal or direct calcium precipitation.
-
Protocol 3: Removal of Phosphate (PO₄³⁻)
-
Principle: In an acetic acid-acetate buffer, phosphate is quantitatively precipitated as highly insoluble ferric phosphate (FePO₄) upon addition of excess ferric ions.
-
Reagents:
-
Ferric Chloride (FeCl₃) solution (approx. 10%)
-
Ammonium Hydroxide (NH₄OH)
-
Acetic Acid (CH₃COOH)
-
-
Procedure:
-
Take the filtrate from the previous step (or the original sample if only phosphate is present).
-
Add a few drops of methyl red indicator. Add NH₄OH until the solution is just alkaline (yellow), then add dilute HCl dropwise until it is just acidic (red).
-
Add 2-3 mL of glacial acetic acid.
-
Add FeCl₃ solution dropwise while stirring until the solution turns a distinct reddish-brown color, indicating an excess of Fe³⁺.
-
Boil the solution for 1-2 minutes to coagulate the ferric phosphate precipitate.
-
Filter the hot solution to remove the FePO₄. Wash the precipitate with hot water.
-
Verification Step: To the clear filtrate, add another drop of FeCl₃ solution to ensure no further precipitation occurs, confirming complete phosphate removal[14]. The filtrate is now ready for calcium precipitation.
-
dot
Caption: Sequential workflow for systematic removal of interfering ions.
Quantitative Data Summary
The following table summarizes the solubility products (Ksp) for relevant compounds. A lower Ksp value indicates lower solubility and a higher tendency to precipitate. This data explains why certain separations are feasible.
| Compound | Formula | Ksp (at 25 °C) | Notes |
| Calcium Oxalate (monohydrate) | CaC₂O₄·H₂O | 2.3 x 10⁻⁹ | The desired precipitate. Its low solubility is key to the method[16]. |
| Magnesium Oxalate | MgC₂O₄ | 7.0 x 10⁻⁵ | Significantly more soluble than CaC₂O₄, allowing for separation. |
| Ferric Hydroxide | Fe(OH)₃ | 2.8 x 10⁻³⁹ | Extremely insoluble, facilitating its removal by pH adjustment. |
| Aluminum Hydroxide | Al(OH)₃ | 3.0 x 10⁻³⁴ | Extremely insoluble, precipitates along with Fe(OH)₃. |
| Calcium Phosphate | Ca₃(PO₄)₂ | 2.1 x 10⁻³³ | Very insoluble; will precipitate if phosphate is not removed[12]. |
| Ferric Phosphate | FePO₄ | 9.9 x 10⁻¹⁶ | Highly insoluble, allowing for the removal of phosphate ions. |
Note: Ksp values can vary slightly depending on the source and experimental conditions.
Frequently Asked Questions (FAQs)
Q6: Can I use a masking agent instead of precipitating the interfering ions?
A6: Yes, in some cases. Masking agents form stable, soluble complexes with interfering ions, preventing them from reacting. For example, triethanolamine (TEA) can be used to mask small amounts of iron and aluminum[17][18]. However, for a gravimetric analysis where the highest purity is desired, physical removal of the interfering ions through precipitation is generally the more robust and reliable method, especially when they are present in high concentrations.
Q7: Why is ashless filter paper specified in the protocols?
A7: In gravimetric analysis, the final step often involves igniting the filter paper to burn it away, leaving only the pure, weighed precipitate. Ashless filter paper is specially treated to leave a negligible amount of ash upon ignition (typically <0.1 mg), ensuring that the final measured mass is not erroneously inflated by residue from the paper itself.
Q8: What is the purpose of the "digestion" step after precipitation?
A8: Digestion involves letting the precipitate stand in the hot mother liquor (the solution from which it was precipitated) for a period, typically 30 minutes to an hour. This process promotes the recrystallization of the precipitate. Smaller, less perfect particles dissolve and re-precipitate onto the surface of larger, more perfect crystals. This results in a precipitate with larger particle size and improved purity, making it easier to filter and wash.
References
-
ASTM International. (n.d.). D511 - 03 Standard Test Methods for Calcium and Magnesium In Water. ASTM. Retrieved from [Link]
-
Schmiedel, K., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega. Retrieved from [Link]
-
American Public Health Association. (n.d.). 3500-Ca B: Calcium by EDTA. Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]
-
Harvey, D. (2021). 8: Gravimetric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. Retrieved from [Link]
-
Kim, H. J., et al. (2020). New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
ASTM International. (n.d.). E449 - 16 Standard Test Methods for Analysis of Calcium Chloride. ASTM. Retrieved from [Link]
-
Berg, C., & Tiselius, H. G. (1986). The effect of pH on the risk of calcium oxalate crystallization in urine. PubMed. Retrieved from [Link]
-
Ulmgren, P., & Rådeström, R. (1999). Solubility and mechanisms of precipitation of calcium oxalate in D (Chlorine Dioxide Stage) filtrates. ResearchGate. Retrieved from [Link]
-
Schmitz, D., et al. (2020). Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions. MDPI. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D1199 testing. Retrieved from [Link]
-
Scribd. (n.d.). Interfering: Qualitative Analysis. Retrieved from [Link]
- Erdey, L. (2013). Gravimetric Analysis: International Series of Monographs on Analytical Chemistry, Vol. 7. Google Books.
-
Flinn Scientific. (n.d.). Gravimetric Analysis of Calcium and Hard Water. OnCourse. Retrieved from [Link]
-
University of Technology. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2015). Removal of interfering radicals before IIIrd group analysis. Retrieved from [Link]
-
Ashworth, M. (2024). Gravimetric Determination of Calcium as CaC2O4•H2O. StuDocu. Retrieved from [Link]
-
Analyst. (1987). Stepwise complexometric determination of calcium and magnesium in the presence of a high manganese and iron content using potassium hexacyanoferrate(II) as a masking agent. Royal Society of Chemistry. Retrieved from [Link]
-
Pak, C. Y., & Holt, K. (1976). Inhibition by Citrate of Spontaneous Precipitation of Calcium Oxalate in Vitro. PubMed. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Experiment 4: Phosphate Precipitation. Retrieved from [Link]
-
Slideshare. (n.d.). Interfering radicals in qualitative analysis. Retrieved from [Link]
-
Holth, T. (2002). Separation of Calcium from Magnesium by Oxalate Method. ResearchGate. Retrieved from [Link]
-
Doherty, W. O. S. (2006). Effect of Calcium and Magnesium Ions on Calcium Oxalate Formation in Sugar Solutions. ResearchGate. Retrieved from [Link]
-
Hallson, P. C., & Rose, G. A. (1979). Magnesium reduces calcium oxalate crystal formation in human whole urine. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN106645561A - Method for determining content of calcium and magnesium ions in phosphoric acid solution.
-
Scribd. (n.d.). Interfering Acid Radicals and Their Elimination. Retrieved from [Link]
-
University of Babylon. (n.d.). Advanced chemistry Lecture 8 (The theoretical part) (Gravimetric methods of analysis). Retrieved from [Link]
-
ACS Publications. (1920). THE OXALATE METHOD FOR SEPARATING CALCIUM AND MAGNESIUM. Journal of the American Chemical Society. Retrieved from [Link]
-
Clinical Science. (1979). Magnesium reduces calcium oxalate crystal formation in human whole urine. Retrieved from [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. DSpace [soar.suny.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dl.astm.org [dl.astm.org]
- 11. NEMI Method Summary - 3500-Ca B [nemi.gov]
- 12. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 13. scribd.com [scribd.com]
- 14. Removal of interfering radicals before IIIrd group analysis - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 15. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stepwise complexometric determination of calcium and magnesium in the presence of a high manganese and iron content using potassium hexacyanoferrate(II) as a masking agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
minimizing loss of precipitate during filtration and washing
Welcome to the Technical Support Center for Gravimetric Analysis. As Senior Application Scientists, we understand that precision and accuracy are paramount in your research. Loss of precipitate during filtration and washing is a critical issue that can significantly impact the reliability of your results. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to minimize such losses and ensure the integrity of your experiments.
Troubleshooting Guide: Minimizing Precipitate Loss
This section addresses specific problems you might encounter during the filtration and washing of precipitates. Each issue is followed by a detailed explanation of its causes and a step-by-step protocol for resolution.
Issue 1: Precipitate Particles are Passing Through the Filter Paper.
Root Cause Analysis:
The most common reason for this issue is a mismatch between the particle size of your precipitate and the pore size of the filter paper.[1][2] Amorphous or gelatinous precipitates, like iron(III) hydroxide, and very fine crystalline precipitates, such as barium sulfate, are particularly prone to this problem.[3][4] Using a filter paper with a pore size that is too large for the precipitate will inevitably lead to product loss.[1]
Troubleshooting Protocol:
-
Select the Appropriate Filter Paper: For quantitative analysis, always use ashless filter paper to minimize residue upon ignition.[1][2][5] The choice of filter paper grade is crucial and depends on the nature of your precipitate.[1][3]
-
For fine crystalline precipitates (e.g., barium sulfate, metastatic acid): Use a slow-speed, fine-retention filter paper (e.g., Whatman Grade 42, with a particle retention of 2.5 µm).[4][6][7]
-
For medium-sized crystalline precipitates (e.g., calcium oxalate): A medium-speed filter paper is suitable.[3]
-
For coarse or gelatinous precipitates (e.g., iron or aluminum hydroxides): A fast-speed, wide-pore filter paper is recommended to prevent clogging.[3][4]
-
-
Ensure Proper Filter Paper Fit: The filter paper should fit snugly in the funnel.[8] Pre-wetting the filter paper with the solvent helps it adhere to the funnel and prevents precipitate from passing between the paper and the funnel.[9]
-
Controlled Pouring Technique: When transferring the supernatant and precipitate, pour the liquid down a stirring rod to guide the flow and prevent splashing.[10][11] Avoid filling the funnel more than two-thirds full to prevent precipitate from creeping over the top edge of the filter paper.[8][10]
Issue 2: The Precipitate Appears to be Dissolving During the Washing Step.
Root Cause Analysis:
This problem arises from the solubility of the precipitate in the wash liquid.[12][13] Washing with pure deionized water can sometimes lead to the dissolution of slightly soluble precipitates.[12] Additionally, for colloidal precipitates, washing with pure water can cause peptization, a process where the coagulated particles redisperse into a colloidal state and pass through the filter.[10]
Troubleshooting Protocol:
-
Choose an Appropriate Wash Liquid: The ideal wash liquid should not dissolve the precipitate but should effectively remove impurities.
-
For slightly soluble precipitates: Use a wash solution containing a common ion to reduce solubility through the common ion effect.[12][13] For example, wash lead sulfate with dilute sulfuric acid.[12]
-
For colloidal precipitates: Wash with a dilute electrolyte solution, such as dilute nitric acid for silver chloride, to prevent peptization.[12][14] The electrolyte should be volatile and removed during the final drying or ignition step.[10]
-
For precipitates of salts of weak acids or bases: The wash solution may need to be acidic or basic to prevent hydrolysis.[12] For instance, magnesium ammonium phosphate hexahydrate is washed with a dilute ammonia solution.[12]
-
-
Optimize Washing Technique:
-
Use multiple small-volume washes instead of a few large-volume washes.[8][13][15] This technique is more efficient at removing impurities.[15]
-
Allow the precipitate to drain completely between each wash.[8]
-
If possible, perform the initial washes by decantation while the precipitate is still in the beaker. This is faster and reduces the risk of clogging the filter paper.[10]
-
Issue 3: Incomplete Transfer of Precipitate from the Beaker to the Filter.
Root Cause Analysis:
Leaving behind precipitate in the beaker is a direct source of error in gravimetric analysis. This often happens due to the adherence of particles to the glass surfaces.
Troubleshooting Protocol:
-
Utilize a "Rubber Policeman": A rubber policeman (a flexible rubber spatula on a glass rod) is an essential tool for scraping the last traces of precipitate from the walls of the beaker.
-
Rinse Thoroughly: Use a stream of the appropriate wash liquid from a wash bottle to rinse the beaker and the stirring rod multiple times.[16] Ensure all rinsed liquid and suspended precipitate are transferred to the filter.
-
Systematic Rinsing and Transfer:
-
Decant the majority of the supernatant through the filter first, leaving the bulk of the precipitate in the beaker.[10]
-
Wash the precipitate in the beaker by adding a small amount of wash liquid, swirling, and allowing it to settle. Decant this wash liquid through the filter. Repeat this process several times.[13]
-
Finally, create a slurry of the remaining precipitate with the wash liquid and pour it into the filter. Use the wash bottle to rinse any remaining particles from the beaker and stirring rod into the funnel.[17]
-
Frequently Asked Questions (FAQs)
Q1: How does "digestion" help in minimizing precipitate loss?
A1: Digestion is the process of heating the precipitate in the solution from which it was formed (the mother liquor) for a period.[10] This process promotes the growth of larger crystals from smaller ones, a phenomenon known as Ostwald ripening. Larger crystals are easier to filter and less likely to pass through the filter paper.[16] Digestion also reduces the surface area of the precipitate, which minimizes the adsorption of impurities.[16]
Q2: What is the "common ion effect" and how does it help during washing?
A2: The common ion effect describes the decrease in the solubility of an ionic precipitate when a soluble compound containing one of the ions of the precipitate is added to the solution. By washing a precipitate with a solution that contains one of its constituent ions, you can significantly reduce its solubility and therefore minimize its loss during the washing process.[12][13]
Q3: Can the wash solvent itself cause precipitation and what are the implications?
A3: Yes, this is known as the anti-solvent effect. If the precipitate is soluble in the mother liquor but insoluble in the wash solvent, adding the wash solvent can cause the dissolved product and impurities to precipitate out of the solution trapped in the filter cake.[18] This can negatively impact the purity of the final product. To avoid this, one strategy is to use a chilled crystallization solvent as the initial wash, or select a wash solvent in which the active pharmaceutical ingredient (API) has a similar solubility to that in the mother liquor.[18]
Q4: How do I choose between gravity filtration and vacuum filtration?
A4: The choice depends on the nature of the precipitate and the volume of liquid to be filtered.
-
Gravity filtration is slower but gentler, making it suitable for fine precipitates that might be pulled through the filter under vacuum. It is the standard method for gravimetric analysis using filter paper.[2]
-
Vacuum filtration is much faster and is preferred for large volumes and for precipitates that are not too fine.[14] It is often used with Büchner funnels and hardened filter paper grades that have high wet strength.[4]
Q5: What are the best practices for handling colloidal precipitates?
A5: Colloidal particles are very small and can be challenging to filter.
-
Promote Coagulation: Colloids are best precipitated from hot, stirred solutions containing a sufficient concentration of an electrolyte to encourage the particles to clump together (coagulate).[10]
-
Digestion: As with crystalline precipitates, digesting a colloidal precipitate can help form a denser, more easily filterable mass.[10]
-
Washing: As mentioned earlier, wash colloidal precipitates with a dilute electrolyte solution to prevent peptization.[10][12]
Data & Protocols
Table 1: Filter Paper Selection Guide for Gravimetric Analysis
| Precipitate Type | Characteristics | Recommended Filter Paper Speed | Particle Retention | Example Whatman Grade |
| Fine Crystalline | Small, well-defined crystals | Slow | Fine (e.g., 2-3 µm) | Grade 42 |
| Medium Crystalline | Moderately sized crystals | Medium | Medium (e.g., 8 µm) | Grade 40 |
| Coarse/Gelatinous | Large particles or amorphous solids | Fast | Coarse (e.g., 20-25 µm) | Grade 41 |
Data synthesized from multiple sources.[2][3][4][6][7]
Protocol: Step-by-Step Filtration and Washing Procedure
This protocol outlines the best practices for minimizing precipitate loss during filtration and washing.
Caption: Workflow for optimal filtration and washing to minimize precipitate loss.
Decision Tree: Choosing the Right Wash Liquid
This diagram will guide you in selecting the most appropriate wash liquid for your precipitate.
Caption: Decision-making process for selecting an appropriate wash liquid.
We trust this guide will serve as a valuable resource in your laboratory work. Should you have further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.
References
- Brainly. (2023, April 4). Describe the technique for washing a precipitate. Place the steps in the correct order. A. Add deionized.
- EBSCO. Gravimetric analysis | Research Starters.
- Hawach. (2023, September 20). A Guide for You to Select the Right Filter Papers.
- JoVE. (2024, April 4). Video: Washing, Drying, and Ignition of Precipitates.
- Cytiva. (2019, May 29). Paper Filtration 101 – Precipitate.
- Quora. (2022, April 21). How to wash precipitate with distilled water.
- MSE Supplies LLC. (2025, January 30). Gravimetric Analysis General Guide.
- Hawach. (2025, September 25). Important Parameters for Choosing Suitable Filter Papers.
- BioSafe Tech by QUALIA. How to Troubleshoot Common In Situ Filter Issues.
- Chemistry LibreTexts. Gravimetric methods of analysis.
- Chemistry LibreTexts. (2022, August 8). 8.2: Precipitation Gravimetry.
- Chemistry Stack Exchange. (2019, January 12). How to effectively wash the precipitate or crystals on the filter and why?
- Cytiva. (2024, May 30). Quantitative filter paper grades.
- Hawach. (2024, January 10). Precipitation When Using Filter Paper.
- VWR International. Filter papers - a guide.
- Thomas Scientific. Whatman Grade 42 Ashless Filter Paper for Instrumental Analysis, 320mm Circle, 100/Pk.
- U.S. Environmental Protection Agency. Method IO-3.1 - Selection, Preparation and Extraction of Filter Material.
- DSCBalances. (2025, March 16). Best Filter Paper for Your Lab: Choosing the Right Grade and Size.
- University of Technology. Gravimetric and Separation Methods in Analytical Chemistry.
- University of Technology. Analytical Chemistry.
- United Filtration Systems. Troubleshooting Guide.
- Hawach. (2025, February 5). Gravimetric Analysis of Laboratory Filter Paper.
- ACS Publications. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity | Organic Process Research & Development.
- YouTube. (2014, January 12). Lab Techniques: Decanting and Filtering Precipitates.
- ResearchGate. (2025, August 9). Colloidal aspects of precipitation processes.
- 911Metallurgist. (2020, March 12). Continuous Filtration of Precipitates.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- CORE. (2015, August 17). Crack formation and prevention in colloidal drops.
- Mott Corporation. Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike.
- Chromatography Forum. (2006, June 13). Needle Wash solvent.
- MDPI. Depositing Au on TiAu from a Sulfite-Thiosulfate Electrolyte: Influence of the Electrochemical Process Conditions on the Properties of Gold Layers.
- ResearchGate. (2025, August 6). Crack formation and prevention in colloidal drops.
- YouTube. (2025, April 24). How Do Colloids Relate To Precipitation? - Chemistry For Everyone.
- Waters Help Center. (2025, May 1). Wash solvent guidelines.
- Chemistry LibreTexts. (2023, June 12). Solubility and Precipitation.
- Wako Blog | Laboratory Chemicals. [Chromatography Q & A] What solvents are used for washing and storage after using the column?
Sources
- 1. hawachfilterpaper.com [hawachfilterpaper.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hawachfilterpaper.com [hawachfilterpaper.com]
- 4. simada.co.il [simada.co.il]
- 5. dscbalances.com [dscbalances.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. tischscientific.com [tischscientific.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. hawachfilterpaper.com [hawachfilterpaper.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Washing, Drying, and Ignition of Precipitates [jove.com]
- 13. hawachfilterpaper.com [hawachfilterpaper.com]
- 14. msesupplies.com [msesupplies.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
- 17. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Calcium Analysis via Oxalate Precipitation
Introduction
Welcome to the Technical Support Center for Calcium Analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize ammonium oxalate precipitation for the quantitative analysis of calcium. Accurate calcium determination is critical in numerous fields, from assessing the purity of active pharmaceutical ingredients (APIs) to quality control in bioprocessing.
The precipitation of calcium as calcium oxalate, followed by gravimetric or titrimetric analysis, is a classic and robust method. However, its accuracy is highly dependent on precise control of experimental conditions. A frequent yet misunderstood variable is the concentration of the precipitating agent, ammonium oxalate. This guide provides an in-depth exploration of the dual-edged impact of excess ammonium oxalate, offering field-proven insights, troubleshooting guides, and best practices to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is adding a slight excess of ammonium oxalate recommended for calcium precipitation?
A slight excess of the oxalate common ion (C₂O₄²⁻) is necessary to decrease the solubility of the calcium oxalate (CaC₂O₄) precipitate. This phenomenon, known as the common ion effect , shifts the dissolution equilibrium (CaC₂O₄ ⇌ Ca²⁺ + C₂O₄²⁻) to the left, promoting more complete precipitation and minimizing calcium loss in the supernatant.[1][2][3]
Q2: Can I add a large excess of ammonium oxalate to be certain all the calcium precipitates?
No, this is a common and critical error. A large excess of oxalate ions leads to the formation of soluble complex ions, such as the dicarboxylato-calcium(II) complex, [Ca(C₂O₄)₂]²⁻.[4] The formation of these soluble complexes increases the overall solubility of calcium oxalate, causing the precipitate to redissolve. This leads to incomplete precipitation and a significant underestimation of the calcium concentration in your sample (a negative error).
Q3: My results show higher calcium content than expected. Could this be related to the ammonium oxalate addition?
Yes, indirectly. If your sample contains significant levels of magnesium, adding an excess of ammonium oxalate can promote the co-precipitation of magnesium oxalate along with the calcium oxalate.[5][6] Since the subsequent titration or gravimetric analysis measures the total oxalate content, the co-precipitated magnesium oxalate will be inadvertently measured as calcium, leading to a positive error and an overestimation of the calcium concentration.
Q4: What is the ideal pH for precipitating calcium oxalate?
The precipitation should be carried out in a solution that is initially slightly acidic (around pH 4-5) and then slowly neutralized or made slightly alkaline with ammonia.[7] Starting the precipitation in an acidic solution helps form larger, purer crystals. If the solution is too acidic, the oxalate ion (C₂O₄²⁻) will be protonated to form hydrogen oxalate (HC₂O₄⁻) or oxalic acid (H₂C₂O₄), which increases the solubility of calcium oxalate and prevents complete precipitation.[8] Conversely, a highly alkaline initial solution can risk the co-precipitation of metal hydroxides.
Q5: Why does my pink permanganate endpoint fade during titration?
A fading endpoint suggests that the excess permanganate ions are being consumed by a competing reaction after the oxalate has been depleted. Common causes include the presence of other reducing agents in your sample or glassware, or the air oxidation of other sample components like iron(II).[9] It is also crucial to perform the titration in a hot (60-70°C), acidic solution (using sulfuric acid) to ensure the reaction between permanganate and oxalate proceeds rapidly and completely.[9][10]
The Core Principle: A Balancing Act
The concentration of ammonium oxalate has a non-linear effect on the solubility of calcium oxalate. The relationship is a balance between two competing chemical principles: the Common Ion Effect and Soluble Complex Formation.
-
The Common Ion Effect Region (Desirable): Adding a small excess of (NH₄)₂C₂O₄ introduces a common ion (C₂O₄²⁻). According to Le Châtelier's principle, this pushes the equilibrium to favor the solid precipitate, reducing solubility and ensuring maximum recovery of calcium from the solution.[1]
-
The Complex Ion Formation Region (Detrimental): As the concentration of oxalate becomes excessively high, it acts as a ligand, complexing with the precipitated Ca²⁺ ions to form soluble species like [Ca(C₂O₄)₂]²⁻. This process effectively dissolves the precipitate back into the solution, leading to significant analytical error.[4]
The optimal amount of ammonium oxalate lies in a "sweet spot" where the common ion effect is maximized and complex formation is negligible.
Impact of Oxalate Concentration and Interferences on Calcium Analysis
The following table summarizes the expected outcomes under different experimental conditions.
| Condition | Primary Mechanism(s) | Expected Error in Calcium Result | Rationale |
| Insufficient Ammonium Oxalate | Incomplete Precipitation | Negative (Low Recovery) | Not enough oxalate ions are available to precipitate all the calcium ions from the solution. |
| Slight Excess of Ammonium Oxalate | Common Ion Effect | Optimal (Accurate) | The solubility of CaC₂O₄ is minimized, leading to the most complete precipitation and highest accuracy.[1][2] |
| Large Excess of Ammonium Oxalate | Soluble Complex Formation ([Ca(C₂O₄)₂]²⁻) | Negative (Low Recovery) | Excess oxalate ions complex with calcium, redissolving the precipitate and causing calcium to be lost in the filtrate.[4] |
| Excess Oxalate with High Mg²⁺ Present | Co-precipitation of Magnesium Oxalate | Positive (High Result) | Magnesium oxalate precipitates along with calcium oxalate. The analysis measures total oxalate, incorrectly attributing the magnesium portion to calcium.[5][6] |
| Precipitation in Highly Acidic Solution (pH < 4) | Protonation of Oxalate (C₂O₄²⁻ → HC₂O₄⁻) | Negative (Low Recovery) | The concentration of the precipitating ion, C₂O₄²⁻, is reduced, increasing the solubility of calcium oxalate.[8] |
Troubleshooting Guide
This guide addresses common problems encountered during calcium analysis, with a focus on issues originating from the precipitation step.
Logical Flow for Troubleshooting Calcium Analysis Errors
Caption: Troubleshooting decision tree for inaccurate calcium results.
Issue 1: Low Calcium Recovery / Negative Error
-
Symptom: The calculated calcium concentration is consistently lower than the expected value.
-
Primary Cause: A significant portion of the calcium oxalate was lost to the solution or during handling.
-
Mechanism A: Soluble Complex Formation. You added too much ammonium oxalate. This is the most common chemical reason for low recovery. The excess oxalate formed soluble [Ca(C₂O₄)₂]²⁻ complexes, preventing complete precipitation.
-
Solution: Carefully recalculate the stoichiometric amount of ammonium oxalate needed. A 10-20% excess is typically sufficient. If unsure, it is better to err on the side of a smaller excess.
-
-
Mechanism B: Incomplete Precipitation due to pH. The final pH of the solution after precipitation was too acidic (pH < 5). In acidic conditions, oxalate ions (C₂O₄²⁻) are converted to hydrogen oxalate (HC₂O₄⁻), which increases the solubility of the CaC₂O₄ precipitate.
-
Solution: Ensure the pH is adjusted correctly. After adding ammonium oxalate to the acidic sample solution, slowly add dilute ammonia solution dropwise until the solution is faintly alkaline (pH ~7-8), which can be checked with an indicator like methyl red or a pH meter.[7]
-
-
Mechanism C: Washing with Pure Water. The precipitate was washed with a large volume of deionized water. Calcium oxalate has a low but non-zero solubility in water. Washing with pure water will dissolve a small amount of the precipitate.
-
Solution: Wash the precipitate with a cold, dilute (0.1%) ammonium oxalate solution. This wash solution leverages the common ion effect to suppress the solubility of the calcium oxalate precipitate during the washing step.
-
-
Issue 2: High Calcium Result / Positive Error
-
Symptom: The calculated calcium concentration is consistently higher than the expected value.
-
Primary Cause: The weighed or titrated precipitate is not pure calcium oxalate.
-
Mechanism A: Co-precipitation of Magnesium Oxalate. Your sample contains magnesium. Magnesium oxalate is sparingly soluble and can co-precipitate, especially in solutions with a high concentration of oxalate ions.[5][6] This is the most common chemical interference leading to high results. To ensure complete calcium precipitation in the presence of magnesium, some protocols suggest adding enough oxalate to precipitate both cations.[4] However, this exacerbates co-precipitation.
-
Solution 1 (Best Practice): Perform a double precipitation . After the initial precipitation and filtration, dissolve the impure precipitate in dilute sulfuric acid. Then, re-precipitate the calcium oxalate by adding a small amount of ammonium oxalate and adjusting the pH again. This second precipitation occurs from a solution with a much lower concentration of the interfering magnesium ion, resulting in a purer final precipitate.
-
Solution 2 (For Low Mg²⁺): If magnesium concentration is low (e.g., < 5% of calcium concentration), a single precipitation may be acceptable, but the amount of excess ammonium oxalate must be minimized to reduce the extent of co-precipitation.[5]
-
-
Issue 3: Problems During Permanganate Titration
-
Symptom: A brown precipitate (manganese dioxide, MnO₂) forms during the titration.
-
Cause: The solution is not sufficiently acidic. The reduction of permanganate (MnO₄⁻) requires a large amount of H⁺. In neutral or weakly acidic solutions, it will be reduced to solid MnO₂ instead of soluble Mn²⁺.
-
Symptom: The reaction is very slow at the beginning, and the pink color persists for a long time before disappearing.
-
Cause: The reaction between permanganate and oxalate has a high activation energy and is autocatalytic, meaning it is catalyzed by one of its products (Mn²⁺).[10] The reaction is slow until a sufficient concentration of Mn²⁺ has been generated.
Experimental Protocol: Best Practices for Calcium Determination
This protocol for the titrimetric determination of calcium incorporates best practices to minimize errors related to ammonium oxalate addition.
Standard Calcium Analysis Workflow
Caption: Standard workflow for calcium analysis by permanganate titration.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh the sample and dissolve it in dilute hydrochloric acid. Dilute with deionized water.
-
Initial pH Adjustment: Add a few drops of methyl red indicator. The solution should be pink/red (acidic).
-
Precipitation: Heat the solution to boiling and add a pre-calculated, slight excess (10-20%) of hot, 4% (w/v) ammonium oxalate solution slowly and with constant stirring.[5][7]
-
Neutralization: Slowly add dilute (1:1) ammonia solution dropwise while stirring until the indicator changes from red to yellow (pH > 6).
-
Digestion: Keep the solution hot (without boiling) for at least one hour, or let it stand overnight at room temperature. This "digestion" process allows smaller crystals to dissolve and re-precipitate onto larger ones, resulting in a purer precipitate that is easier to filter.
-
Filtration and Washing: Decant the clear supernatant through a suitable filter paper (e.g., Whatman No. 42). Wash the precipitate in the beaker with several small portions of cold 0.1% ammonium oxalate solution, decanting the washings through the filter. Transfer the precipitate to the filter and continue washing until the filtrate is free of chloride (test with AgNO₃).
-
Dissolution for Titration: Place the filter paper with the precipitate into the original beaker. Add approximately 100 mL of deionized water and 20 mL of 3 M sulfuric acid.
-
Titration: Heat the solution to 60-70°C. Titrate the hot solution with a standardized potassium permanganate (KMnO₄) solution until the first persistent faint pink color appears and lasts for at least 30 seconds.[9][11] Record the volume of KMnO₄ used.
References
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. (n.d.). MDPI. [Link]
-
The Single Precipitation of Calcium Oxalate in the Presence of Magnesium. (n.d.). UNI ScholarWorks. [Link]
-
The precipitation and titration of magnesium oxyquinolate in the presence of calcium oxalate, and its application in the analysis. (n.d.). NIST. [Link]
-
Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O). (n.d.). Moodle@UOH. [Link]
-
A Simplified Method for the Determination of Calcium in Sea Water. (n.d.). ICES Journal of Marine Science. [Link]
-
Common Ion Effect vs Complexation. (2022). Chemistry Stack Exchange. [Link]
-
A Simplified Method for the Determination of Calcium in Sea Water. (n.d.). ICES. [Link]
-
The solubility of CaOx in pure water at 25 • C. In reports provided... (n.d.). ResearchGate. [Link]
-
Precipitation - 040. (n.d.). Proteus-VR. [Link]
-
Chemical Reactivity: Key Property #2. (n.d.). Liv Hospital. [Link]
-
Topic 5: Redox titration. Permanganatometric titration. (n.d.). ZSMU. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 040 – Precipitation – Proteus [proteus-vr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 8. Calcium Oxalate: 5 Key Properties and Uses - Liv Hospital [int.livhospital.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gsmu.by [gsmu.by]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of the Ammonium Oxalate Precipitation Method for Calcium Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of calcium is paramount across a multitude of disciplines, from pharmaceutical quality control to fundamental biological research.[1] The choice of analytical methodology can significantly impact the accuracy, precision, and efficiency of these measurements. This guide provides an in-depth validation perspective on the classical ammonium oxalate precipitation method for calcium analysis, juxtaposed with modern instrumental alternatives. By understanding the principles, performance characteristics, and validation requirements of each, researchers can make informed decisions to ensure data integrity and analytical excellence.
Section 1: The Ammonium Oxalate Precipitation Method: A Foundational Technique
The ammonium oxalate precipitation method is a gravimetric and titrimetric technique that has long served as a reliable, albeit traditional, approach for calcium determination. The core principle lies in the selective precipitation of calcium ions as calcium oxalate (CaC₂O₄) from a solution upon the addition of ammonium oxalate ((NH₄)₂C₂O₄).[2][3]
The Chemistry at its Core:
The fundamental reaction is the formation of the sparingly soluble salt, calcium oxalate monohydrate:
Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)
The success of this method hinges on controlling the reaction conditions, primarily pH, to ensure complete precipitation of calcium while minimizing the co-precipitation of other ions, such as magnesium.[4] The precipitate can then be quantified either gravimetrically, by drying and weighing the pure calcium oxalate, or titrimetrically, by dissolving the precipitate in acid and titrating the liberated oxalic acid with a standardized potassium permanganate solution.[5]
Diagram of the Chemical Reaction:
Caption: Precipitation of Calcium Oxalate.
Section 2: A Comparative Overview of Calcium Analysis Techniques
While the ammonium oxalate method is a cornerstone of classical analytical chemistry, several instrumental techniques offer advantages in terms of speed, sensitivity, and automation. The choice of method is often dictated by the specific application, sample matrix, and desired performance characteristics.
| Method | Principle | Advantages | Disadvantages |
| Ammonium Oxalate Precipitation | Gravimetric or titrimetric determination of calcium oxalate precipitate. | High accuracy and precision when performed carefully. Low-cost instrumentation. | Labor-intensive, time-consuming, and prone to interferences from other ions like magnesium.[4] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite furnace.[1] | High sensitivity and selectivity.[6] Rapid analysis. | Requires specialized equipment and skilled operators. Potential for chemical and ionization interferences. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited calcium ions in an argon plasma. | Multi-element analysis capabilities. High throughput and sensitivity.[7] Wide linear dynamic range. | High initial instrument cost. Complex instrumentation requiring expert operation. Potential for spectral interferences.[8] |
| Ion-Selective Electrode (ISE) Potentiometry | Measures the potential difference across a membrane selective for calcium ions. | Direct and rapid measurement of ionized calcium.[1] Portable and suitable for in-situ analysis.[9] | Susceptible to interferences from other ions.[10][11] Matrix effects can influence accuracy. Requires frequent calibration.[12] |
| Complexometric Titration (e.g., with EDTA) | Titration of calcium with a chelating agent (EDTA) using a colorimetric indicator. | Simple, rapid, and cost-effective. Good for routine quality control.[13] | Lower sensitivity compared to instrumental methods. Can be affected by the presence of other metal ions.[1] |
Section 3: Validation of the Ammonium Oxalate Precipitation Method: A Step-by-Step Protocol
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[14][15] The following protocol outlines the key parameters for validating the ammonium oxalate precipitation method, in line with guidelines from regulatory bodies like the FDA and organizations such as AOAC International.[16][17][18]
Experimental Workflow for Method Validation:
Caption: Validation Workflow.
Detailed Experimental Protocols:
1. Specificity and Selectivity:
-
Objective: To demonstrate that the method can accurately quantify calcium in the presence of other components, particularly potential interferences like magnesium.[4]
-
Procedure:
-
Prepare a series of synthetic samples containing a known concentration of calcium and varying concentrations of magnesium.
-
Perform the ammonium oxalate precipitation and subsequent titration.
-
Analyze the results to determine the extent of magnesium co-precipitation and its effect on the accuracy of the calcium measurement.
-
2. Linearity and Range:
-
Objective: To establish the concentration range over which the method provides results that are directly proportional to the concentration of calcium.
-
Procedure:
-
Prepare a series of at least five standard solutions of calcium of known concentrations, covering the expected range of the samples.
-
Analyze each standard in triplicate using the ammonium oxalate precipitation method.
-
Plot the measured calcium concentration (or titrant volume) against the known concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.[6]
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Analysis of Certified Reference Materials (CRMs): Analyze a CRM with a certified calcium concentration and compare the experimental result to the certified value.
-
Spike and Recovery: Add a known amount of calcium standard to a sample matrix and calculate the percentage of the added calcium that is recovered. Recovery should typically be within 98-102%.
-
4. Precision:
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of replicates. The RSD should be within acceptable limits, typically less than 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of calcium that can be reliably detected and quantified.
-
Procedure:
-
LOD: Can be estimated based on the standard deviation of the response of the blank and the slope of the calibration curve.
-
LOQ: The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to parameters such as pH, precipitation time, and digestion temperature.
-
Analyze the effect of these changes on the results to identify the critical control points of the method.
-
Section 4: Concluding Remarks
The ammonium oxalate precipitation method, while classic, remains a valuable tool for calcium analysis, particularly when high accuracy is required and modern instrumentation is unavailable. Its validation, however, is non-negotiable to ensure the reliability of the generated data. For high-throughput applications or when trace-level quantification is necessary, modern instrumental methods like AAS and ICP-OES are generally superior.[7][19] Ultimately, the selection of a suitable method for calcium analysis should be a well-considered decision based on a thorough evaluation of the analytical requirements, sample characteristics, and the strengths and limitations of each technique.
References
-
10.4 Determination of calcium – Precipitation method - Dairy Knowledge Portal. (n.d.). Retrieved from [Link]
-
Gravimetric Calcium Analysis Guide | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Laboratory Experiment 2. Gravimetric Determination of Calcium as CaC2O4×H2O. (n.d.). Retrieved from [Link]
-
Estimation of Calcium (Titrimetric Method) - BrainKart. (2017, November 13). Retrieved from [Link]
-
Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O) - . (n.d.). Retrieved from [Link]
-
Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - NIH. (2025, November 21). Retrieved from [Link]
-
Calcium measurement using ion selective electrode based on a benzo-18-crown-6 as an ionophore. (2020, December 4). Retrieved from [Link]
-
Calcium Ion Sensors with Unrivaled Stability and Selectivity Using a Bilayer Approach with Ionically Imprinted Nanocomposites - NIH. (2025, May 15). Retrieved from [Link]
-
Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PubMed. (2025, November 21). Retrieved from [Link]
-
Technical Specifications for the Calcium Ion-Selective Electrode - Nico2000.net. (n.d.). Retrieved from [Link]
-
Calcium Ion Selective Electrode Application Guide. (n.d.). Retrieved from [Link]
-
Calcium Ion Selective Electrode (ISE) - NT Sensors. (n.d.). Retrieved from [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). Retrieved from [Link]
-
(PDF) Development and Validation of Analytical Method for Estimation of Calcium in Herbomineral Formulation by Atomic Absorption Spectrophotometry - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Determination of calcium in tablets containing calcium citrate using thermogravimetry (TG) - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Determination of Calcium in Urine and Serum by Atomic Absorption Spectrophotometry (AAS) - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Gravimetric Calcium Analysis as CaC2O4·H2O | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
Guidelines for the Validation of Chemical Methods for the FDA Foods Program - ResearchGate. (2012, March 22). Retrieved from [Link]
-
Guidelines for the Validation of Chemical Methods for the FDA FVM Program - Regulations.gov. (n.d.). Retrieved from [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. (n.d.). Retrieved from [Link]
-
Gravimetric Determination Of Calcium As Calcium Oxalate Monohydrate - Fvs. (n.d.). Retrieved from [Link]
-
The Single Precipitation of Calcium Oxalate in the Presence of Magnesium - UNI ScholarWorks. (n.d.). Retrieved from [Link]
-
ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA - FDA). (n.d.). Retrieved from [Link]
-
Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - MDPI. (n.d.). Retrieved from [Link]
-
Comparison of acid ammonium oxalate-extractable aluminum (Al..) content... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Calcium Isolation from Large-Volume Human Urine Samples for 41Ca Analysis by Accelerator Mass Spectrometry - PMC - NIH. (2013, April 17). Retrieved from [Link]
-
Comparison of XRF and ICP-OES Methods to Determine Trace Element Concentrations of Kidney Stones in Iraqi Patients - Baghdad Science Journal. (2025, December 24). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. brainkart.com [brainkart.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. mt.com [mt.com]
- 10. journals.iau.ir [journals.iau.ir]
- 11. Calcium Electrode, Calcium ISE, Calcium Ion Selective Electrode, Calcium [nico2000.net]
- 12. Calcium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 13. Development and Validation of a Green Analytical Method for Calcium Determination in Pharmaceuticals Using Curcumin: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. aoac.org [aoac.org]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Water Hardness Determination: EDTA vs. Ammonium Oxalate Methods
This guide provides an in-depth comparison of two common analytical methods for determining water hardness: the complexometric titration with Ethylenediaminetetraacetic acid (EDTA) and the precipitation-redox titration using ammonium oxalate. This document is intended for researchers, scientists, and quality control professionals who require accurate and reliable measurement of water hardness for applications ranging from pharmaceutical manufacturing to environmental monitoring.
Understanding Water Hardness
Water hardness is fundamentally a measure of the concentration of polyvalent cations in water.[1] In practice, it is defined as the total concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, expressed as the equivalent of calcium carbonate (CaCO₃) in milligrams per liter (mg/L) or parts per million (ppm).[1][2] These ions are notorious for precipitating soap, forming scale on pipes and boilers, and interfering with industrial processes.[2][3]
Accurate determination of water hardness is critical for:
-
Industrial Processes: Preventing scale formation in boilers and cooling towers.
-
Pharmaceutical & Drug Development: Ensuring the quality and purity of water used in formulations and cleaning processes.
-
Environmental Science: Assessing water quality and the impact of mineral runoff.
This guide will dissect the chemistry, protocols, and performance of the two primary methods used for this determination.
Method 1: Complexometric Titration with EDTA
The EDTA titrimetric method is the most widely accepted and practiced technique for determining total water hardness.[4][5] It is recognized as a standard method by organizations like the American Public Health Association (APHA).[1][6][7] The method relies on the principle of complexometric titration, where a chelating agent, EDTA, forms stable, water-soluble complexes with Ca²⁺ and Mg²⁺ ions.[2][8]
The Chemistry of Chelation
EDTA is a remarkable hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively "caging" it in a stable complex.[2][9] The reaction is stoichiometric, with one molecule of EDTA binding to one divalent metal ion (a 1:1 ratio).[2][9]
The overall reaction for total hardness is: Ca²⁺ + Mg²⁺ + 2H₂Y²⁻ → [CaY]²⁻ + [MgY]²⁻ + 4H⁺ (where H₂Y²⁻ is the common disodium salt of EDTA)
Causality Behind Experimental Choices:
-
pH Control is Critical: The titration is performed at a pH of approximately 10.0.[2][10][11] This is achieved using an ammonia-ammonium chloride buffer.[2][11] At this pH, the EDTA molecule is sufficiently deprotonated to form stable complexes with both Ca²⁺ and Mg²⁺. A lower pH would lead to protonation of EDTA, reducing its chelating ability, while a significantly higher pH risks the precipitation of calcium carbonate (CaCO₃) or magnesium hydroxide (Mg(OH)₂), which would remove the ions from the solution and lead to inaccurate results.[3][12]
-
Indicator Selection: A metallochromic indicator, such as Eriochrome Black T (EBT), is used to detect the endpoint.[8][13] EBT forms a wine-red complex with the Mg²⁺ ions present in the sample. Since the Ca-EDTA complex is more stable than the Mg-EDTA complex, the EDTA titrant first complexes with all the free Ca²⁺ ions and then with the free Mg²⁺ ions. Finally, the EDTA displaces the Mg²⁺ from the Mg-EBT indicator complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to a distinct blue, signaling the endpoint.[10][13][14]
Workflow for Total Hardness Determination by EDTA Titration
Caption: Workflow for EDTA Titration.
Experimental Protocol: Total Hardness (EDTA)
-
Standardize EDTA Solution: Prepare a 0.01 M EDTA solution and standardize it against a primary standard calcium carbonate solution.
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL Erlenmeyer flask.
-
Buffering: Add 1-2 mL of ammonia-ammonium chloride buffer solution to bring the sample pH to 10.0 ± 0.1.
-
Inhibitor Addition (If Necessary): If interfering ions like copper or iron are suspected, add a small amount of a suitable masking agent.[2][15]
-
Indicator Addition: Add 2-3 drops of Eriochrome Black T indicator. The solution should turn wine-red if hardness is present.
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution, swirling the flask constantly.
-
Endpoint Detection: The endpoint is reached when the solution color changes from wine-red to sky blue.[13]
-
Calculation: Calculate the total hardness using the formula: Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample Where:
-
V_EDTA = Volume of EDTA used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of water sample (L)
-
Method 2: Precipitation with Ammonium Oxalate
This classical method is primarily used for the determination of calcium hardness . It is a gravimetric or, more commonly, a redox titration method that involves two main stages:
-
Precipitation: Calcium ions are selectively precipitated from the sample as calcium oxalate (CaC₂O₄) by adding ammonium oxalate, ((NH₄)₂C₂O₄).
-
Titration: The isolated and purified calcium oxalate precipitate is dissolved in acid, and the resulting oxalic acid is titrated with a standard solution of a strong oxidizing agent, typically potassium permanganate (KMnO₄).
The Chemistry of Precipitation and Redox Titration
Stage 1: Precipitation The reaction is a straightforward precipitation: Ca²⁺(aq) + C₂O₄²⁻(aq) → CaC₂O₄(s)
Causality Behind Experimental Choices:
-
pH Adjustment for Purity: The initial precipitation is carried out in a slightly acidic solution (pH ~4-5).[16][17] This increases the solubility of CaC₂O₄ slightly, which helps prevent the co-precipitation of impurities and promotes the formation of larger, more easily filterable crystals.[16] The pH is then slowly raised by adding ammonia, which decreases the solubility and ensures quantitative precipitation of the calcium oxalate.[17]
-
Hot Digestion: The solution is typically heated and allowed to stand for a period (digestion) to further encourage the growth of larger, purer crystals.[18]
Stage 2: Redox Titration The washed precipitate is dissolved in sulfuric acid to liberate oxalic acid: CaC₂O₄(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂C₂O₄(aq)
The solution is then heated to ~70-80°C and titrated with a standard KMnO₄ solution. The permanganate ion (MnO₄⁻) is a deep purple, while the manganese(II) ion (Mn²⁺) it is reduced to is nearly colorless.
5 H₂C₂O₄ + 2 MnO₄⁻ + 6 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O
The endpoint is detected by the first persistent pink color from a slight excess of the purple KMnO₄ titrant.
Workflow for Calcium Hardness Determination by Ammonium Oxalate
Caption: Workflow for Ammonium Oxalate Method.
Experimental Protocol: Calcium Hardness (Ammonium Oxalate)
-
Sample Preparation: Take a known volume of the water sample (e.g., 100 mL), and acidify with dilute HCl. Add a few drops of methyl red indicator.[19]
-
Precipitation: Heat the solution to boiling and add a hot saturated solution of ammonium oxalate slowly with constant stirring.[18][19]
-
pH Adjustment: Add dilute ammonia dropwise until the indicator changes color (e.g., from pink to yellow), indicating a pH of around 4-5.[17][19]
-
Digestion: Keep the solution hot for at least one hour to allow the precipitate to digest.
-
Filtration and Washing: Filter the precipitate through an ashless filter paper. Wash the precipitate thoroughly with a dilute ammonium oxalate solution to remove any impurities.[16][19]
-
Dissolution: Place the filter paper and precipitate back into the original beaker. Add distilled water and a sufficient volume of dilute sulfuric acid to dissolve the precipitate completely.
-
Titration: Heat the solution to 70-80°C and titrate with a standardized 0.1 N KMnO₄ solution until the first faint, persistent pink color appears.[19]
-
Calculation: Calculate the calcium hardness based on the stoichiometry of the reactions.
Comparative Analysis: EDTA vs. Ammonium Oxalate
The choice between these two methods depends heavily on the specific analytical requirements, including the need for total versus calcium-specific hardness, sample throughput, and potential interferences.
| Feature | EDTA Complexometric Titration | Ammonium Oxalate Precipitation Titration |
| Analyte | Total Hardness (Ca²⁺ + Mg²⁺). Can be adapted to find Ca²⁺ specifically by raising pH >12 to precipitate Mg(OH)₂.[3][13][20] | Primarily Calcium Hardness (Ca²⁺). Not suitable for Mg²⁺. |
| Principle | Complexation / Chelation | Precipitation followed by Redox Titration |
| Speed | Fast. A single titration takes minutes.[14] | Slow. Requires precipitation, digestion, filtration, and a final titration; can take several hours to overnight.[19] |
| Accuracy | High. A synthetic sample analyzed by 56 labs showed a relative standard deviation of 2.9% and a relative error of 0.8%.[5] | High, but operator-dependent. Prone to errors from incomplete precipitation, co-precipitation of impurities, or loss of precipitate during transfer. |
| Precision | High. Endpoint is typically sharp and reproducible. | Good to Moderate. Multiple transfer steps can introduce variability. |
| Interferences | Susceptible to interference from other metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) which also complex with EDTA.[2][12] | Magnesium can co-precipitate if conditions are not carefully controlled. Other ions that form insoluble oxalates can also interfere. |
| Mitigation | Use of masking agents (e.g., cyanide, hydroxylamine) can eliminate most metal interferences.[2][21] | Careful control of pH during precipitation minimizes co-precipitation.[17] |
| Ease of Use | Simple and convenient. A direct, one-step titration.[14] | Complex and labor-intensive. Involves multiple steps including precipitation, digestion, and filtration. |
| Reagent Safety | EDTA and its salts are relatively safe. The ammonia buffer is corrosive and should be handled in a well-ventilated area.[8] | Ammonium oxalate is toxic. Potassium permanganate is a strong oxidizer. Sulfuric acid is highly corrosive. Requires greater safety precautions. |
Conclusion and Recommendations
For the routine determination of total water hardness , the EDTA complexometric titration is unequivocally the superior method . Its speed, simplicity, accuracy, and convenience make it the industry standard for most applications.[4][14] The procedure is robust and, with the use of appropriate masking agents, can be applied to a wide variety of water samples.
The ammonium oxalate method should be reserved for specific situations where an independent determination of calcium hardness is required, and other methods are unavailable. While accurate when performed meticulously, its labor-intensive and time-consuming nature, coupled with a higher potential for procedural error, makes it impractical for high-throughput analysis.
For laboratories focused on drug development and manufacturing, where water quality is paramount and efficiency is key, the EDTA titration method is the recommended and validated choice for monitoring water hardness.
References
- Standard Methods Committee of the American Public Health Association, American Water Works Association, Water Environment Federation. (2023). 2340 Hardness. In: Lipps WC, Braun-Howland EB, Baxter TE, eds.
- Olympian Water Testing, LLC. (2025).
- ResearchGate. (2014).
- Metrohm. (n.d.).
- Journal of Chemical Education. (n.d.).
- University of Canterbury. (n.d.).
- Scribd. (n.d.).
- Analyst (RSC Publishing). (n.d.).
- VSSUT. (n.d.).
- cke.edu.hk. (n.d.).
- Hach SEA. (n.d.).
- Dairy Knowledge Portal. (n.d.). 10.
- Shaalaa.com. (2019). Explain the Principle of Edta Method.
- APHA. (n.d.).
- Standard Methods. (n.d.).
- Jahagirdar, A. (2021).
- Standard Methods. (2017).
- YouTube. (2020).
- Quora. (2018). What is EDTA titration?
- Science Info. (2023).
- uobabylon.edu.iq. (n.d.). Experiment No.
- Chesapeake Bay Program. (2006). SOP 209-Hardness.pdf.
- Google Patents. (n.d.). CN104390956A - Rapid determination method for calcium content in stone powder.
- Quora. (2017). Why do we use EDTA to determine the hardness?.
- Quora. (2018).
-
. (n.d.). Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O).
- University of Maryland Center for Environmental Science. (2019). Hardness Method 2019-1.pdf.
- Samyang Corpor
- csus.edu. (n.d.).
- ResearchGate. (n.d.).
- Frederick National Laboratory. (n.d.).
- academia.edu. (n.d.).
- University of Toronto. (n.d.).
- ResearchGate. (n.d.).
- Pool & Spa Marketing. (2019). Recreational water testing: Tips for anticipating and removing interferences and errors.
- ResearchGate. (2013). What is the best technique for the determination of water hardness, and its main constituents (Ca2 + and Mg2 +) in situ?.
- Standard Methods. (2018). 2340 C. EDTA TITRIMETRIC METHOD.
- PubMed. (1981).
- VITS. (n.d.).
- Hach. (n.d.). What are the interferences for the Nitrogen, Ammonia-Nessler Method 8038?.
Sources
- 1. standardmethods.org [standardmethods.org]
- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. Standard Methods for the Examination of Water and Wastewater | Hach SEA [sea.hach.com]
- 7. wef.org [wef.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. medium.com [medium.com]
- 10. shaalaa.com [shaalaa.com]
- 11. Determination of Hardness of Water [staff.buffalostate.edu]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 14. bspublications.net [bspublications.net]
- 15. samyangtrilite.com [samyangtrilite.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 18. CN104390956A - Rapid determination method for calcium content in stone powder - Google Patents [patents.google.com]
- 19. dairyknowledge.in [dairyknowledge.in]
- 20. quora.com [quora.com]
- 21. Complexometric determination of calcium and magnesium in calcite and limestone after selective precipitation of magnesium quinolin-8-olate from a homogeneous solution - Analyst (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide: Ammonium Oxalate vs. Sodium Citrate as Anticoagulants for Blood Studies
In the landscape of hematological and clinical chemistry research, the choice of anticoagulant is a critical pre-analytical variable that can significantly influence experimental outcomes. Among the array of options, ammonium oxalate and sodium citrate are two conventional anticoagulants, each with distinct mechanisms and applications. This guide provides an in-depth comparison to assist researchers, scientists, and drug development professionals in making an informed decision for their specific blood studies.
Mechanism of Action: Interrupting the Coagulation Cascade
The prevention of blood clotting by both ammonium oxalate and sodium citrate hinges on the removal of free calcium ions (Ca²⁺) from the sample. Calcium is an indispensable cofactor for the activation of multiple clotting factors in the coagulation cascade.[1][2]
Sodium Citrate: This anticoagulant operates by chelation. Citrate ions bind with calcium ions in the blood to form a soluble calcium-citrate complex.[1][3][4] This action effectively sequesters calcium, making it unavailable for the coagulation process and thus maintaining the blood in a fluid state.[1][3][4]
Ammonium Oxalate: In contrast, ammonium oxalate works by precipitation. Oxalate ions react with calcium ions to form an insoluble calcium oxalate precipitate.[5][6][7] This precipitation removes calcium from the plasma, thereby inhibiting the clotting cascade.[5][6]
Caption: Simplified coagulation cascade showing intrinsic, extrinsic, and common pathways. Red text highlights the critical, calcium-dependent steps that are inhibited by both sodium citrate and ammonium oxalate.
Head-to-Head Comparison: Performance in Blood Studies
The choice between these two anticoagulants is dictated by the specific requirements of the downstream application. Their effects on cellular morphology, hematological parameters, and biochemical assays differ significantly.
| Parameter | Ammonium Oxalate | Sodium Citrate |
| Mechanism | Precipitates calcium as insoluble calcium oxalate.[5][6][7] | Chelates calcium to form a soluble complex.[1][3][4] |
| Cell Morphology | Can cause significant alterations. Ammonium oxalate alone causes RBC swelling, while potassium oxalate causes shrinkage.[5][7][8] A balanced mixture is required to maintain cell size.[5][7] Can distort leukocyte morphology.[9] | Generally preserves cell morphology well.[10] Considered superior for maintaining the stability of coagulation factors.[1] |
| Hematology (CBC) | Not ideal. The "balanced" double oxalate mixture is intended to preserve cell volume for parameters like PCV.[5] However, it is not recommended for routine automated cell counts due to potential morphological changes.[9] | Can be used as an alternative to EDTA for some hematological parameters, though it causes a ~10% dilution effect that must be corrected for.[11][12] Platelet counts may be lower compared to EDTA samples.[11][12] |
| Coagulation Studies | Not suitable. It can interfere with the tests and distort cellular components.[9] | Gold Standard. The anticoagulant of choice for coagulation assays like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[1][9] Usually used in a 3.2% or 3.8% concentration.[9] |
| Biochemical Assays | Significant interference. Inhibits several enzymes like acid phosphatase, amylase, and LDH.[6] The added ammonium ions interfere with ammonia and urea tests. Precipitates calcium, making its measurement impossible.[6] | Can interfere with assays for calcium and may affect pH-sensitive tests.[13] Contamination can lead to erroneous results mimicking hypocalcemia and metabolic acidosis.[13] |
| ESR Determination | A balanced oxalate mixture is used for the Wintrobe method of ESR estimation.[5] | The standard for the Westergren method of ESR estimation, typically in a 1:4 ratio of anticoagulant to blood.[5] |
| Primary Use Cases | Historically used for Packed Cell Volume (PCV) and ESR (Wintrobe).[5][7] Also used as a hemolyzing agent for manual platelet counting.[14] | Coagulation studies (PT, aPTT), ESR (Westergren), and as an alternative for CBC in cases of EDTA-induced platelet clumping.[5][9][10] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable results.
Protocol 1: Preparation of Sodium Citrate Anticoagulated Plasma for Coagulation Studies
-
Tube Selection: Use a light blue top vacutainer tube containing 3.2% (0.109 mol/L) or 3.8% (0.129 mol/L) buffered sodium citrate solution.
-
Blood Collection: Ensure a proper fill volume to maintain the critical 9:1 blood-to-anticoagulant ratio.[4][12] Under-filling the tube will lead to an excess of citrate, which can falsely prolong clotting times.
-
Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood and anticoagulant. Avoid vigorous shaking to prevent hemolysis and platelet activation.
-
Centrifugation: Within one hour of collection, centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) into a clean, plastic tube, ensuring not to disturb the buffy coat layer.
-
Storage: Analyze the plasma immediately. If storage is necessary, cap the tube and store at 2-8°C for up to 4 hours, or freeze at -20°C or below for longer-term storage.
Protocol 2: Preparation of Balanced (Double) Oxalate Anticoagulant for Hematocrit (PCV)
Note: This method is largely historical and has been superseded by automated hematology analyzers, which typically use EDTA.
-
Anticoagulant Preparation: Prepare a stock solution containing 1.2% ammonium oxalate and 0.8% potassium oxalate in distilled water.[5] This 3:2 ratio is designed to balance the swelling effect of ammonium oxalate with the shrinking effect of potassium oxalate.[5][15]
-
Tube Preparation: Add 0.5 mL of the double oxalate solution to a test tube for every 5 mL of blood to be collected.[5]
-
Drying: Evaporate the solution to dryness in an incubator or oven at a temperature not exceeding 60°C.
-
Blood Collection: Add 5 mL of whole blood to the prepared tube.
-
Mixing: Invert the tube gently several times to dissolve the dried anticoagulant and mix it with the blood.
-
Analysis: Proceed with the determination of Packed Cell Volume (PCV) using the Wintrobe method.
Caption: Experimental workflow from blood collection to analysis, highlighting the divergent paths based on the choice of anticoagulant.
Conclusion and Recommendations
The selection between ammonium oxalate and sodium citrate is not a matter of superiority, but of suitability for the intended application.
-
Sodium Citrate is the undisputed standard for all coagulation studies.[9] Its gentle chelation mechanism effectively preserves the integrity of labile coagulation factors, which is paramount for accurate PT and aPTT measurements.[1] It is also the required anticoagulant for the Westergren ESR method. While it can be an alternative for complete blood counts in specific situations (e.g., EDTA-induced pseudothrombocytopenia), the dilution factor must be considered.[11][12]
-
Ammonium Oxalate , particularly as a balanced double oxalate mixture, is now largely of historical interest. Its primary use was for manual PCV and Wintrobe ESR determinations, applications that have been mostly replaced by automated methods using EDTA.[5] Its detrimental effects on cell morphology and significant interference with a wide range of biochemical assays make it unsuitable for most modern laboratory investigations.[6][9]
For today's researcher, sodium citrate is the more versatile and reliable choice for the vast majority of applications outside of routine hematology, for which EDTA remains the gold standard. The use of ammonium oxalate should be restricted to specific, often historical, manual methods where it is explicitly required by the protocol.
References
- Understanding the Importance of Sodium Citrate as the Preferred Anticoagulant for Coagulation Tests in the United States: A Guide for Clinical Labs and Hospitals. Needle.Tube.
- What is the mechanism of Sodium Citrate Hydrate?.
- Sodium Citrate Anticoagulant Solution: Package Insert / Prescribing Info / MOA. Drugs.com.
- Comparing the Efficacy of Different Anticoagulants in Blood Sample Stability for Hematological Analysis: A Quantitative Assessment. International Journal of Innovative Research in Engineering & Multidisciplinary Physical Sciences.
- What are the effects and usage of sodium citr
- Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination.
- ANTICOAGULANTS in Hematologic Investigations.
- Comparison of Complete Blood Count Parameters using EDTA, Sodium Citrate, and Heparin Anticoagulants. Research Journal of Pharmacy and Technology.
- Anticoagulant. Online Biology Notes.
- Which anticoagulant is preferably used for coagul
- Comparison of Hematologic Values in Blood Samples With Lithium Heparin or Dipotassium Ethylenediaminetetraacetic Acid Anticoagul. College of Veterinary Medicine.
- Comparison of Complete Blood Count Parameters using EDTA, Sodium Citrate, and Heparin Anticoagulants. Universitas Airlangga.
- Chapter-03 Study of Anticoagulants. JaypeeDigital.
- Comparison of different anticoagulant associations on haemostasis and biochemical analyses in feline blood specimens. PubMed Central.
- Blood Collection and handling. Unknown Source.
- Common Anticoagulant M
- EFFECTS OF ANTICOAGULANTS ON BLOOD CELLS MORPHOLOGY AND BIOCHEMISTRY. Biological and Clinical Sciences Research Journal.
- (PDF) EFFECTS OF ANTICOAGULANTS ON BLOOD CELLS MORPHOLOGY AND BIOCHEMISTRY.
- Anticoagulant, preparing method of anticoagulant and method of preparing blood smear with same.
- Oxalate Anticoagulant mechanism of action and uses. YouTube.
- Specimen Collection and Preparation.
- The effects of sodium citrate and potassium ammonium oxalate on the erythrocyte sedimentation r
- Why does ammonium oxal
- Blood sample Types, Anticoagulants, Preservatives, Adverse effects of Additives. Labpedia.net.
- Download. Unknown Source.
- Why does ammonium oxalate cause swelling of RBCs?. Biology Stack Exchange.
- Sample collection - Hematology.
- pubdoc_11_28175_819.docx. Unknown Source.
- Effect of Anticoagulants on Blood Cell Counts, Cell Morphology, and Leukocyte Immune Functions of Rainbow Trout (Oncorhynchus mykiss). PubMed Central.
- Ammonium Oxal
- (PDF) Effect of sodium citrate on red blood cell count in wistar rat.Scientia Africana. vol 10 (2),101-104, 2011..
- The effect of sodium citrate in arterial catheters on acid-base and electrolyte measurements. Unknown Source.
- On the value of the use of Ammonium Oxalate in Blood Culture Technic. PubMed Central.
Sources
- 1. needle.tube [needle.tube]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 4. Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]
- 5. ANTICOAGULANTS in Hematologic Investigations - Pathology Made Simple [ilovepathology.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. echemi.com [echemi.com]
- 9. testbook.com [testbook.com]
- 10. Comparing the Efficacy of Different Anticoagulants in Blood Sample Stability for Hematological Analysis: A Quantitative Assessment - IJIRMPS - International Journal of Innovative Research in Engineering & Multidisciplinary Physical Sciences [ijirmps.org]
- 11. rjptonline.org [rjptonline.org]
- 12. eclinpath.com [eclinpath.com]
- 13. The effect of sodium citrate in arterial catheters on acid-base and electrolyte measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. uomus.edu.iq [uomus.edu.iq]
A Senior Application Scientist's Guide to Calcium Quantification: ICP-OES vs. Gravimetric Analysis Post-Oxalate Precipitation
Executive Summary
For researchers, scientists, and drug development professionals, the accurate quantification of calcium is a frequent and critical analytical challenge. While numerous techniques exist, the choice often narrows to two powerful methods, especially when dealing with complex matrices: classical gravimetric analysis following oxalate precipitation and modern Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This guide provides an in-depth, objective comparison of these two methodologies, moving beyond a simple list of pros and cons to explore the nuanced causality behind experimental choices. We will dissect their core principles, present detailed validation protocols, and offer field-proven insights to guide your selection for specific applications, from regulatory submission to high-throughput screening.
The Analytical Imperative: Why Isolate Calcium?
In many sample types, from pharmaceutical formulations to biological matrices, calcium does not exist in isolation. The presence of other elements and complex organic components can introduce significant interferences in instrumental analysis. Oxalate precipitation serves as an elegant and effective separation and pre-concentration step. By reacting calcium ions (Ca²⁺) with oxalate ions (C₂O₄²⁻), we form a highly insoluble calcium oxalate (CaC₂O₄) precipitate.[1] This process selectively removes calcium from the bulk matrix, thereby eliminating many potential interferences and concentrating the analyte for subsequent, more accurate measurement.[2] The fundamental choice then becomes how to quantify the calcium captured in this precipitate: by weighing it (gravimetry) or by re-dissolving it for spectroscopic analysis (ICP-OES).
The Contenders: A Tale of Two Techniques
Gravimetric Analysis: The Gold Standard of Stoichiometry
Gravimetric analysis is an absolute analytical technique, meaning it relies on the direct measurement of mass and the known stoichiometry of a compound, not on calibration against standards.[3] Its trustworthiness is rooted in fundamental principles of chemistry.
The Principle: The method hinges on the complete precipitation of calcium as calcium oxalate monohydrate (CaC₂O₄·H₂O).[1] This precipitate is meticulously filtered, washed to remove impurities, and then dried or ignited to a stable, known chemical form. The final mass is measured on a high-precision analytical balance. The mass of calcium is then calculated using a gravimetric factor derived from the molar masses of calcium and the final weighed compound.[1]
-
Causality in Action: The choice of drying temperature is critical. Drying at 105-110°C yields the stable monohydrate, CaC₂O₄·H₂O.[1] However, igniting at higher temperatures (~500°C) converts it to calcium carbonate (CaCO₃), and even higher temperatures (~900°C) yield calcium oxide (CaO).[3] Each form has a different gravimetric factor, so precise temperature control is paramount for accuracy. The self-validating nature of this protocol comes from the practice of drying or igniting to a "constant weight," a process where the sample is repeatedly heated, cooled in a desiccator, and weighed until two consecutive measurements agree within a tight tolerance (e.g., ±0.2 mg). This ensures all volatile impurities and water have been removed.
ICP-OES: The Power of Plasma and Light
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for elemental analysis known for its high sensitivity and speed.[4]
The Principle: In this workflow, the purified calcium oxalate precipitate is re-dissolved in an acid (typically nitric acid). This solution is then introduced into a nebulizer, which creates a fine aerosol. The aerosol is swept into an argon plasma, an electrically-induced gas heated to extreme temperatures (8,000–10,000 K).[5] Within the plasma, calcium atoms and ions are intensely energized, causing them to emit light at specific, characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light at a calcium-specific wavelength is measured by a detector.[5] This intensity is directly proportional to the concentration of calcium in the sample, which is determined by comparing it against a calibration curve generated from certified standards.[5]
-
Causality in Action: The oxalate precipitation step is not redundant for ICP-OES; it is a powerful sample preparation tool. High concentrations of other alkali or alkaline earth metals can cause matrix effects in the plasma, suppressing or enhancing the calcium signal.[6][7] By first isolating calcium as an oxalate, we create a much cleaner, simpler matrix for introduction into the ICP, significantly improving accuracy and reliability.[2] Method validation according to guidelines like ICH Q2(R1) requires demonstrating specificity, linearity, accuracy, and precision, all of which are bolstered by this initial purification.[8]
Head-to-Head Comparison: Performance Metrics
The choice between these techniques is a trade-off between speed, sensitivity, cost, and the required level of accuracy. The following table summarizes their key performance characteristics.
| Feature | Gravimetric Analysis (as CaC₂O₄·H₂O) | ICP-OES Analysis |
| Principle | Absolute measurement of mass based on stoichiometry.[3] | Comparative measurement of light emission against standards.[4] |
| Accuracy | Very high; often considered a primary or reference method.[3][9] | High, but dependent on the quality of calibration standards and matrix matching.[10] |
| Precision (%RSD) | Excellent (<0.2%) with meticulous technique.[1] | Excellent (<2%) is routinely achievable.[11] |
| Sensitivity / LOD | Low (milligram range). Requires a weighable amount of precipitate. | High (parts-per-billion, ppb, or µg/L range).[4][12] |
| Dynamic Range | Narrow. Best suited for assaying major components (>1% by weight). | Wide (several orders of magnitude).[12][13] |
| Throughput | Very low. Slow, labor-intensive process (hours to days per sample).[9][14] | High. Rapid analysis (minutes per sample) after initial setup and calibration.[14] |
| Interferences | Co-precipitation of other metal oxalates (e.g., Mg, Sr). Incomplete precipitation. | Spectral overlaps from other elements and non-spectral matrix effects (largely mitigated by oxalate precipitation).[6][15] |
| Cost | Low initial equipment cost (balance, oven, glassware). High labor cost.[14] | High initial instrument cost. Lower cost per sample for high throughput.[14] |
| Ideal Application | Purity assessment of raw materials, certification of reference materials, definitive quantification where traceability to SI units is key.[16][17] | Routine quality control, high-throughput screening, analysis of trace to major calcium levels, multi-elemental surveys.[4][18] |
Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. The following methodologies include critical steps for ensuring data integrity, referencing standards like NIST SRM® 915c Calcium Carbonate for method validation.[16][17][19]
Workflow for Gravimetric Determination of Calcium
This protocol details the precipitation of calcium as calcium oxalate monohydrate and its determination by mass.
Caption: Workflow for the gravimetric analysis of calcium.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.4 g of the sample into a 400 mL beaker. Add 10 mL of distilled water, followed by 5 mL of concentrated HCl to dissolve the sample. Dilute to approximately 200 mL with distilled water.[1]
-
Precipitation: Add 5 drops of methyl red indicator to the solution. Heat the solution to about 80°C. Slowly, and with constant stirring, add an excess of 5% ammonium oxalate solution.[20]
-
pH Adjustment: While still hot, add 1:1 ammonia solution dropwise until the indicator changes from red to yellow (pH ≈ 5). This ensures complete precipitation of calcium oxalate while minimizing co-precipitation of magnesium, which tends to precipitate at higher pH.[1]
-
Digestion: Keep the solution hot (without boiling) for at least one hour. This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable and purer precipitate.
-
Filtration and Washing: Prepare a pre-weighed sintered glass crucible (Gooch crucible). Filter the supernatant liquid through the crucible. Wash the precipitate in the beaker with several portions of cold, dilute (0.1%) ammonium oxalate solution, transferring the washings to the crucible. Finally, wash the precipitate in the crucible with a small amount of cold distilled water to remove excess oxalate.
-
Validation Check: To ensure complete precipitation, combine the filtrate and initial washings and add a few drops of ammonium oxalate solution. The absence of further turbidity confirms complete precipitation.
-
Drying and Weighing: Dry the crucible in an oven at 105-110°C for at least two hours. Transfer to a desiccator to cool to room temperature, then weigh on an analytical balance. Repeat the drying, cooling, and weighing cycle until a constant weight is achieved (two consecutive readings agree within ±0.2 mg).[1]
-
Calculation: Mass of Ca (g) = Mass of CaC₂O₄·H₂O (g) × (Molar Mass of Ca / Molar Mass of CaC₂O₄·H₂O) Gravimetric Factor = 40.078 / 146.112 ≈ 0.2743
Workflow for ICP-OES Determination of Calcium
This protocol uses the same initial precipitation step but diverges for instrumental analysis.
Caption: Workflow for the ICP-OES analysis of calcium after precipitation.
Step-by-Step Methodology:
-
Precipitation and Purification: Follow steps 1-6 of the gravimetric protocol to precipitate and wash the calcium oxalate. A thorough wash is critical to remove soluble salts that could interfere with the ICP-OES measurement.
-
Re-dissolution: Instead of drying, quantitatively transfer the filter paper and precipitate back into the original beaker. Add 20-30 mL of 5% (v/v) high-purity nitric acid to dissolve the precipitate completely. Gentle heating may be required.
-
Sample Preparation: Quantitatively transfer the dissolved solution into a 100 mL (or other appropriate size) volumetric flask. Rinse the beaker and filter paper multiple times with distilled water, adding the rinsings to the flask. Dilute to the mark with distilled water and mix thoroughly.
-
Calibration: Prepare a series of calibration standards from a certified reference material, such as NIST SRM® 3109a Calcium Standard Solution. The standards should bracket the expected concentration of the sample and be prepared in the same acid matrix (5% HNO₃).
-
Instrumental Analysis: Set up the ICP-OES according to the manufacturer's instructions. Select appropriate, interference-free wavelengths for calcium (e.g., 317.933 nm or 393.366 nm). Aspirate the calibration blank, standards, and sample solution.
-
Validation and QC: The analytical run must comply with validation criteria outlined in guidelines like ICH Q2(R1).[21] This includes analyzing a calibration blank and a quality control (QC) check standard after every 10-15 samples to monitor for instrument drift and ensure accuracy.
-
Calculation: The instrument software will generate a calibration curve and automatically calculate the calcium concentration in the prepared solution. This value is then used to calculate the amount of calcium in the original solid sample, accounting for all dilution factors.
The Senior Application Scientist's Verdict: Choosing the Right Tool for the Job
The theoretical superiority of one method over the other is irrelevant without context. The optimal choice is dictated entirely by the analytical objective.
-
Choose Gravimetric Analysis when:
-
Absolute Accuracy is Paramount: For certifying in-house reference materials, performing purity assays on active pharmaceutical ingredients (APIs), or in legal disputes, the traceability and fundamental nature of gravimetry are unmatched. It is a definitive method.[3]
-
Instrumentation is Limited: In labs without access to expensive spectroscopic equipment, gravimetry provides a highly accurate, albeit labor-intensive, alternative.[14]
-
You are analyzing a major component: When calcium is a primary constituent of the sample, gravimetry is in its element, providing exceptional precision.
-
-
Choose ICP-OES when:
-
Throughput and Speed are Essential: In a quality control environment or during drug development where dozens of samples must be analyzed daily, the speed of ICP-OES is a clear winner.[4]
-
High Sensitivity is Required: If you need to quantify trace levels of calcium, or if your initial sample size is very small, ICP-OES is the only viable option of the two.[22]
-
Multi-element Analysis is Needed: The initial oxalate precipitation isolates calcium. However, the supernatant liquid could be analyzed by ICP-OES to quantify other elements (like magnesium, sodium, potassium) that were not precipitated, providing a more comprehensive sample profile from a single preparation.
-
References
-
ASTM International. (2018). E1019-18, Standard Test Methods for Determination of Carbon, Sulfur, Nitrogen, and Oxygen in Steel, Iron, Nickel, and Cobalt Alloys by Various Combustion and Fusion Techniques. ASTM International. [Link][23][24]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][25][26]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link][21]
-
Vetter, T. W., Waters, J., & Pintar, A. L. (2022). Certification of Standard Reference Material® 915c Calcium Carbonate. National Institute of Standards and Technology. [Link][16][19]
-
Korenová, M., et al. (2021). Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. Molecules, 26(20), 6269. [Link][6][11]
-
Moodle@UOH. (n.d.). Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O). University of Human Development. [Link][1]
-
NIST. (2022). Certificate of Analysis, Standard Reference Material® 915c Calcium Carbonate. National Institute of Standards and Technology. [Link][17]
-
SAIMM. (n.d.). Spectral Interferences in ICP-OES. The Southern African Institute of Mining and Metallurgy. [Link][15]
-
NPTEL. (2020). Gravimetric Analysis Module: 7 Estimation of Ca as Calcium oxalate monohydrate. YouTube. [Link][20]
-
Eksplorium. (2022). Validation of The Gravimetry Method for Determining Rare Earth Elements Oxides. BRIN Publishing. [Link][14]
-
University of Technology - Iraq. (n.d.). Gravimetric Analysis. [Link][3]
-
Mora, J., et al. (2017). Evaluation of calcium-, carbon- and sulfur-based non-spectral interferences in high-power MIP-OES: comparison with ICP-OES. Journal of Analytical Atomic Spectrometry, 32(5), 1044-1052. [Link][7]
-
Husakova, L., et al. (2013). Multi-element analysis of milk by ICP-oa-TOF-MS after precipitation of calcium and proteins by oxalic and nitric acid. Talanta, 108, 104-11. [Link][2]
-
Spectroscopy Online. (2021). Interferences Explained, ICP-OES Part 1. [Link][27]
-
Testups. (2022). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. [Link][12][13]
-
Polish Chemical Society. (2006). ICP-OES Determination of Select Metals in Surface Water – a Metrological Study. [Link][10]
-
Agilent. (2023). ICP-OES Analysis of Nutrient Elements for Labeling Compliance of Dietary Food Supplements. [Link][18]
-
University of Wisconsin-Madison. (n.d.). Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. [Link][5]
Sources
- 1. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 2. Multi-element analysis of milk by ICP-oa-TOF-MS after precipitation of calcium and proteins by oxalic and nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 6. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of calcium-, carbon- and sulfur-based non-spectral interferences in high-power MIP-OES: comparison with ICP-OES - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pjoes.com [pjoes.com]
- 11. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES | MDPI [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. ejournal.brin.go.id [ejournal.brin.go.id]
- 15. saimm.co.za [saimm.co.za]
- 16. Certification of Standard Reference Material® 915c Calcium Carbonate | NIST [nist.gov]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. agilent.com [agilent.com]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. store.astm.org [store.astm.org]
- 25. ICH Official web site : ICH [ich.org]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Selecting Ammonium Oxalate Monohydrate for Analytical Work
This guide provides an in-depth comparison of the different grades of ammonium oxalate monohydrate, offering field-proven insights to help researchers, scientists, and drug development professionals make informed decisions. We will delve into the specifications of common grades, explore the causal relationships between purity and experimental outcomes, and provide self-validating protocols for key applications.
Understanding the Grades: A Matter of Purity and Purpose
Chemicals are available in various grades, each defined by its level of purity and the stringency of its specifications.[3][4][5] For this compound, the most frequently encountered grades in analytical laboratories are ACS Reagent Grade, Analytical Grade (AR), and Laboratory or Technical Grade.
| Grade | Typical Purity | Key Characteristics & Intended Use |
| ACS Reagent Grade | ≥99.0%[6][7] | Meets or exceeds the stringent purity standards set by the American Chemical Society (ACS).[3][5] This grade is characterized by low levels of specific impurities such as heavy metals, chloride, and sulfate, making it the preferred choice for quantitative analysis and applications requiring high accuracy.[6][7][8] |
| Analytical Grade (AR) | ~99.5% - 99.9%[4][9] | Of high purity and suitable for most analytical and research applications.[3] While often interchangeable with ACS grade, it's crucial to check the certificate of analysis for specific impurity limits. |
| Laboratory/Technical Grade | Purity can vary significantly | Intended for general laboratory use, such as cleaning, or in industrial applications where high purity is not a primary concern.[10][11] This grade is not recommended for quantitative analytical work due to the potential for significant impurities that can interfere with results.[12] |
Expert Insight: The adage "you get what you pay for" holds true for chemical reagents. While Technical Grade ammonium oxalate may be more cost-effective, the potential for inaccurate results and the need for repeat experiments often negate any initial savings. For any form of quantitative analysis, investing in ACS Reagent Grade or a high-purity Analytical Grade is a non-negotiable aspect of good laboratory practice.
The Impact of Impurities in a Critical Application: Gravimetric Determination of Calcium
One of the most common applications of ammonium oxalate is the gravimetric determination of calcium.[13][14][15] In this method, calcium ions are precipitated as calcium oxalate monohydrate (CaC₂O₄·H₂O). The precipitate is then filtered, dried, and weighed to determine the original calcium concentration.[13][14]
The accuracy of this method is highly dependent on the purity of the ammonium oxalate precipitating agent.[1] Let's consider the potential impact of common impurities found in lower-grade ammonium oxalate:
-
Insoluble Matter: If the ammonium oxalate contains insoluble impurities, these will be co-precipitated with the calcium oxalate, leading to a falsely high mass measurement and an overestimation of the calcium content. ACS grade ammonium oxalate has a very low limit for insoluble matter (typically ≤0.005%).[6][7]
-
Sulfate (SO₄²⁻): If sulfate ions are present, they can co-precipitate with calcium as calcium sulfate (CaSO₄), especially in acidic solutions. This will also lead to a positive error in the final mass.
-
Heavy Metals (as Pb): The presence of heavy metals can interfere with the analysis, potentially forming their own insoluble oxalates and contributing to the mass of the precipitate. ACS specifications for heavy metals are typically very low (≤5 ppm).[6][7]
-
Iron (Fe): Iron can also precipitate as iron oxalate, leading to inaccurate results.[7]
Experimental Protocol: Gravimetric Determination of Calcium
To ensure a self-validating system, the following protocol for the gravimetric determination of calcium is recommended. This method is designed to minimize errors and produce accurate, reproducible results, highlighting the importance of using high-purity reagents.
Objective: To accurately determine the concentration of calcium in a sample by precipitation as calcium oxalate monohydrate.
Materials:
-
This compound, ACS Reagent Grade
-
Unknown calcium-containing sample
-
Hydrochloric Acid (HCl), concentrated
-
Methyl Red Indicator
-
Urea
-
Deionized Water
-
Sintered glass crucibles (medium porosity)
-
Drying oven
-
Desiccator
-
Analytical balance
Workflow for Gravimetric Determination of Calcium
Caption: Decision tree for selecting the appropriate grade of ammonium oxalate.
Conclusion: Upholding Scientific Integrity
In analytical chemistry, precision and accuracy are paramount. The selection of high-purity reagents is a foundational requirement for achieving reliable and reproducible results. [1]For critical applications such as the gravimetric determination of calcium, the use of ACS Reagent Grade this compound is strongly recommended. The stringent limits on impurities in this grade help to ensure that the experimental outcome is a true reflection of the analyte concentration, free from interferences that could compromise the integrity of the data. By understanding the specifications of different chemical grades and the potential impact of impurities, researchers can make informed decisions that uphold the principles of scientific rigor.
References
- American Chemical Society. (2017, February 28).
- Scribd. (n.d.). Gravimetric Calcium Analysis as CaC2O4·H2O.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Fisher Scientific. (n.d.). This compound (Crystalline/Certified ACS), Fisher Chemical 500 g.
- Scribd. (n.d.). Gravimetric Calcium Analysis Guide.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- YouTube. (2020, November 15).
- Allan Chemical Corporation. (n.d.).
-
. (n.d.). Experiment Six: Gravimetric Determination of Calcium as Calcium Oxalate (CaC2O4.H2O).
- American Elements. (n.d.).
- Studylib. (2007, January 3). Calcium Gravimetric Analysis: Lab Procedure.
- National Institutes of Health. (2013, April 17).
- Unknown. (n.d.). Laboratory Experiment 2.
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Okchem. (2024, September 27).
- Midland Scientific. (n.d.).
- PubChem. (n.d.).
- Amaris Chemical Solutions. (n.d.).
- Google Patents. (n.d.).
- TradeIndia. (n.d.). Ammonium Oxalate 99% Purity - Best Price for Quality Analytical Reagent.
- Proteus-vr.com. (n.d.).
- Lab Manager Magazine. (n.d.). The Most Common Grades of Reagents and Chemicals.
- UNI ScholarWorks. (n.d.).
- Kalstein. (n.d.). Analytical Grade Reagents: Accuracy and Purity for Reliable Results in Scientific Research.
- Lab Manager Magazine. (2022, June 1). What to Consider When Purchasing Different Grades of Chemicals.
- Noah Tech. (2025, October 8). What Is The Difference Between Analytical Grade and Lab Grade Chemicals?
- Fisher Scientific. (n.d.). This compound, ACS Reagent Grade, Ricca Chemical 500 g.
- Chemistry Stack Exchange. (2012, June 2). What do the different grades of chemicals mean?
- CP Lab Safety. (n.d.).
- SciSpace. (2007).
- ReAgent. (2020, August 19). What Do The Different Grades Of Chemical Mean?
- GoldBio. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | ACS Grade – Supplier [allanchem.com]
- 3. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 4. msesupplies.com [msesupplies.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound, 99+%, ACS reagent 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, ACS, 99.0-101.0% 4 x 500 g | Request for Quote [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, 99.5%, for analysis | Fisher Scientific [fishersci.ca]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. goldbio.com [goldbio.com]
- 12. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of Ammonium Oxalate with Divalent Cations
Authored for Researchers, Scientists, and Drug Development Professionals
In analytical chemistry and material science, the selective precipitation of ions is a cornerstone technique for separation and quantification. Ammonium oxalate is widely employed as a precipitating agent, most notably for the gravimetric determination of calcium. However, its utility is often complicated by its cross-reactivity with other divalent cations present in the sample matrix. This guide provides an in-depth comparison of this reactivity, grounded in thermodynamic principles and supported by actionable experimental protocols, to empower researchers to anticipate and mitigate these interferences.
The Underlying Chemistry: Solubility Product and Competitive Precipitation
The reaction between ammonium oxalate, (NH₄)₂C₂O₄, and a divalent metal cation (M²⁺) in aqueous solution is a precipitation reaction, governed by the solubility product constant (Kₛₚ).[1][2] Ammonium oxalate first dissociates to provide oxalate ions (C₂O₄²⁻).[3]
(NH₄)₂C₂O₄ (aq) ⇌ 2NH₄⁺ (aq) + C₂O₄²⁻ (aq)
The oxalate ions then react with divalent cations to form a sparingly soluble metal oxalate salt:
M²⁺ (aq) + C₂O₄²⁻ (aq) ⇌ MC₂O₄ (s)
The equilibrium for this reaction is defined by the Kₛₚ:
Kₛₚ = [M²⁺][C₂O₄²⁻]
A smaller Kₛₚ value indicates a less soluble salt and, therefore, a greater tendency to precipitate from solution.[1] When multiple divalent cations are present, they compete for the available oxalate ions. The cation forming the oxalate salt with the lowest Kₛₚ will precipitate first and most completely.[4] This principle of selective precipitation is fundamental to understanding cross-reactivity.[4][5]
Comparative Reactivity: A Quantitative Look at Divalent Cations
The potential for cross-reactivity is directly related to the solubility of the respective metal oxalates. The following table summarizes the Kₛₚ values for several common divalent cations at 25°C, providing a clear hierarchy of precipitation tendency.
| Cation | Compound | Kₛₚ at 25°C | Relative Insolubility |
| Calcium (Ca²⁺) | CaC₂O₄ | 2.3 x 10⁻⁹ | Very High |
| Strontium (Sr²⁺) | SrC₂O₄ | 1.6 x 10⁻⁷ | High |
| Barium (Ba²⁺) | BaCO₃ | 2.6 x 10⁻⁹ | Very High (for carbonate) |
| Barium (Ba²⁺) | BaC₂O₄ | 1.6 x 10⁻⁶ | Moderate |
| Magnesium (Mg²⁺) | MgC₂O₄ | 4.8 x 10⁻⁶ | Moderate |
| Iron(II) (Fe²⁺) | FeC₂O₄ | 3.2 x 10⁻⁷ | High |
| Manganese(II) (Mn²⁺) | MnC₂O₄ | 2.0 x 10⁻⁷ | High |
| Copper(II) (Cu²⁺) | CuC₂O₄ | 4.4 x 10⁻¹⁰ | Extremely High |
| Zinc (Zn²⁺) | ZnC₂O₄ | 2.8 x 10⁻⁸ | Very High |
Note: Data compiled from various chemical data sources.[6] Kₛₚ values can vary slightly between sources.
From this data, it is evident that while calcium oxalate is highly insoluble, other divalent cations like copper(II), zinc, and iron(II) form even less soluble or similarly insoluble oxalates.[6] This highlights a significant potential for co-precipitation and interference in analytical methods targeting calcium.[5] The alkaline earth metals strontium and barium also form insoluble oxalates, though to a lesser extent than calcium.[7][8] Magnesium, while an alkaline earth metal, forms a comparatively more soluble oxalate and is less likely to interfere unless present in very high concentrations.[9]
Visualizing Competitive Precipitation
The following diagram illustrates the competitive nature of oxalate precipitation. When ammonium oxalate is introduced to a solution containing multiple divalent cations, a series of parallel precipitation reactions are initiated, with the equilibrium of each dictated by its specific Kₛₚ.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rhsapchem.weebly.com [rhsapchem.weebly.com]
- 3. Ammonium Oxalate: Formula, Properties & Structure Explained [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 7. The oxalates of calcium, strontium, barium, and magnesium - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Magnesium on Calcium and Oxalate Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]
literature review of ammonium oxalate applications in analytical chemistry
An In-Depth Guide to the Applications of Ammonium Oxalate in Analytical Chemistry
Authored by a Senior Application Scientist
Ammonium oxalate, the diammonium salt of oxalic acid, is a versatile and indispensable reagent in the analytical chemistry laboratory. Its utility stems from the reactivity of the oxalate anion (C₂O₄²⁻), which acts as an excellent precipitating agent for numerous metal cations and as a bidentate ligand in complexometry and chromatography. This guide provides a comprehensive review of its principal applications, comparing its performance with common alternatives and furnishing detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Principles: The Chemical Versatility of Ammonium Oxalate
Ammonium oxalate ((NH₄)₂C₂O₄) is a colorless, crystalline salt typically available as a monohydrate.[1][2] Its primary function in analytical chemistry is rooted in two key properties of the oxalate ion:
-
Formation of Insoluble Salts: The oxalate anion forms highly insoluble precipitates with divalent and trivalent metal ions, most notably calcium (Ca²⁺), lead (Pb²⁺), and rare earth elements.[3] This property is the cornerstone of its use in gravimetric analysis.
-
Chelation and Complex Formation: As a bidentate ligand, the oxalate ion can coordinate with metal ions through its two carboxylate groups, forming stable chelate complexes.[2][4] This enables its use as a masking agent in titrations and as a component of the mobile phase in ion chromatography.[5][6]
A significant advantage of using the ammonium salt over other oxalate salts (e.g., sodium or potassium oxalate) is that the ammonium ion (NH₄⁺) and any excess ammonia can be easily removed by heating (volatilization) during subsequent analytical steps, preventing interference.[7]
Gravimetric Analysis: The Gold Standard for Calcium Determination
Gravimetric analysis, which relies on the measurement of mass, remains a highly accurate and precise primary analytical method.[8] Ammonium oxalate is the quintessential precipitating agent for the quantitative determination of calcium.[3][9] The reaction proceeds as follows:
Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) → CaC₂O₄(s) + 2NH₄⁺(aq)
The resulting calcium oxalate precipitate is dense, crystalline, and has very low solubility, ensuring near-quantitative recovery.[7][10]
Comparative Performance of Calcium Precipitants
The choice of precipitating agent is critical and depends on the sample matrix, required accuracy, and potential interferences. Oxalate-based precipitants are renowned for their high efficiency in forming insoluble calcium salts, making them ideal for gravimetric analysis.[7]
| Precipitant | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Ca²⁺ Salt ( g/100 mL) | Key Advantages | Key Disadvantages |
| Ammonium Oxalate | (NH₄)₂C₂O₄ | 124.10 | 0.00067 (CaC₂O₄ at 20°C)[7] | High precipitation efficiency; ammonia can be removed by heating.[7] | pH-sensitive; potential for ammonia to affect downstream processes.[7] |
| Sodium Oxalate | Na₂C₂O₄ | 134.00 | 0.00067 (CaC₂O₄ at 20°C)[7] | High precipitation efficiency; stable precipitate.[7] | Oxalate can interfere with certain biological assays; potential for co-precipitation of other metal oxalates.[7] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.0013 (CaCO₃ at 25°C)[7] | Cost-effective.[7] | Lower precipitation efficiency due to higher solubility of CaCO₃; precipitate can be gelatinous and difficult to filter.[7][10] |
Causality in Experimental Protocol: The Importance of Homogeneous Precipitation
For the highest accuracy, the precipitation of calcium oxalate should be performed slowly from a homogeneous solution. This technique, often achieved by the thermal decomposition of urea, yields larger, more easily filtered, and purer crystals.[11] Rapid precipitation leads to the formation of many small crystals that can pass through the filter and are more prone to co-precipitation of impurities.
Experimental Protocol: Gravimetric Determination of Calcium
Based on established laboratory procedures.[11]
-
Sample Preparation: Accurately weigh approximately 0.3-0.5 g of the dried unknown sample into a 250 mL beaker. Dissolve the sample in 5-10 mL of 6 M HCl. Dilute with approximately 100 mL of deionized water.
-
Precipitation: Add 2-3 drops of methyl red indicator. While stirring, slowly add approximately 20 mL of a 4% (w/v) ammonium oxalate solution.[9][11] Add approximately 12 g of solid urea.
-
Digestion: Cover the beaker with a watch glass and gently boil the solution for 30-45 minutes. The urea will slowly decompose, raising the pH and causing the calcium oxalate to precipitate. The solution will turn from red to yellow as the pH increases.[11]
-
Filtration: While the solution is hot, filter the precipitate through a pre-weighed, medium-porosity sintered-glass funnel (Gooch crucible) under suction.
-
Washing: Wash the precipitate in the funnel with several small portions of ice-cold 0.1% ammonium oxalate solution to remove co-precipitated impurities. Finally, wash with two 10 mL portions of ice-cold deionized water to remove excess ammonium oxalate.
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 105°C for 1-2 hours. Cool in a desiccator and weigh. Repeat the drying and cooling cycle until a constant mass (to within 0.3 mg) is achieved.
-
Calculation: Calculate the weight percentage of calcium in the unknown sample based on the mass of the CaC₂O₄·H₂O precipitate.
Complexometry: Selective Masking of Metal Ions
In complexometric titrations, a chelating agent like EDTA is used to determine the concentration of metal ions. The selectivity of this method can be dramatically improved by using a masking agent to prevent certain ions from reacting with the titrant. Ammonium oxalate serves as an effective masking agent, particularly for manganese (Mn²⁺), due to the high stability of the Mn(II)-oxalate complex.[6][12]
Principle of Masking and Demasking
A study by Perdur et al. describes a method where Mn²⁺ is determined in the presence of other ions.[12] The procedure involves adding an excess of EDTA to complex all metal ions. The unreacted EDTA is back-titrated. Subsequently, ammonium oxalate is added, which selectively displaces EDTA from the Mn(II)-EDTA complex because the Mn(II)-oxalate complex is more stable under the experimental conditions.[6] The newly released EDTA is then titrated, allowing for the quantification of manganese.
Experimental Protocol: Determination of Manganese
Adapted from Perdur et al.[12]
-
Initial Titration: To an aliquot of the sample solution containing Mn(II) and other metal ions, add a known excess of standard 0.01 M EDTA solution. Adjust the pH to 5-6 using a hexamine buffer. Titrate the surplus EDTA with a standard 0.01 M zinc sulfate solution using xylenol orange as an indicator until the color changes from yellow to red.
-
Masking and Release: To the same solution, add a known excess of 5% aqueous ammonium oxalate solution and swirl well. The ammonium oxalate will displace EDTA from the Mn(II)-EDTA complex.
-
Final Titration: Titrate the EDTA released from the complex with the standard zinc sulfate solution to the same xylenol orange endpoint.
-
Calculation: The volume of zinc sulfate solution used in the second titration is equivalent to the amount of EDTA complexed with Mn(II), and thus to the amount of manganese in the sample. The method is effective for manganese concentrations in the range of 2.19–21.96 mg with a relative error of ±0.46%.[12]
Chromatography: A Mobile Phase Component for Metal Ion Separation
In ion-exchange chromatography, ammonium oxalate can be used as a component of the mobile phase (eluent) for the separation of divalent metal cations.[5] The oxalate ions in the eluent form complexes with the metal ions, influencing their retention behavior on the stationary phase. The stability of the metal-oxalate complexes and the pH of the eluent are critical parameters that control the separation.
A study on the separation of Pb²⁺, Cu²⁺, Cd²⁺, Co²⁺, Zn²⁺, and Ni²⁺ on a mixed ion-exchanger found that eluents containing oxalate were effective.[5] The retention of the metal ions was dependent on the pH, the concentration of the oxalate, and the nature of the cation (ammonium, sodium, or potassium). While sodium and potassium oxalate were found to be successful for simultaneous separation, ammonium oxalate also serves as a viable complexing agent in such systems.[5]
Soil and Environmental Analysis: Extraction of Amorphous Minerals
In soil science and environmental chemistry, an acidified ammonium oxalate solution (pH 3.0), often called "acid ammonium oxalate" or the "Tamm's reagent," is widely used as a selective extractant.[1][13] This reagent is employed to dissolve and quantify poorly-crystalline (amorphous) forms of iron (Fe) and aluminum (Al) oxides and hydroxides (like ferrihydrite) as well as organically complexed Fe and Al.[1][14][15]
The extraction is performed in the dark to prevent the photolytic reduction of any crystalline Fe(III) oxides, which would lead to an overestimation of the amorphous fraction.[15] This method is crucial for soil classification and for understanding pedogenic processes and the environmental mobility of metals.[14]
Experimental Protocol: Acid Ammonium Oxalate Extraction
Based on the procedure by McKeague and Day.[15]
-
Reagent Preparation: Prepare a 0.2 M acid ammonium oxalate solution by mixing 700 mL of 0.2 M ammonium oxalate (28.3 g/L) with 535 mL of 0.2 M oxalic acid (25.2 g/L). Adjust the final pH to 3.0 by adding small amounts of either solution.[14][15]
-
Extraction: Weigh 0.25 g of finely ground, dried soil into a 50 mL centrifuge tube. Add 25 mL of the acid ammonium oxalate extraction fluid.
-
Shaking: Cap the tubes, cover them completely to exclude light (e.g., with aluminum foil), and shake on a benchtop shaker for four hours.[15]
-
Separation: Immediately after shaking, centrifuge the tubes at high speed (e.g., 9,000 rpm) for 15 minutes to separate the solid phase.[15]
-
Analysis: Decant the clear supernatant. The concentrations of Fe and Al in the extract are then determined by an appropriate analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[15]
Conclusion
Ammonium oxalate is a powerful and versatile reagent in analytical chemistry with well-established applications. Its superiority in the gravimetric determination of calcium is founded on the low solubility of calcium oxalate and the volatility of the ammonium cation. As a complexing agent, it provides selectivity in titrimetric methods and serves as a modulator in chromatographic separations. Furthermore, its role as a selective extractant in soil science highlights its importance in environmental analysis. For researchers and drug development professionals, a thorough understanding of the principles behind its application and the nuances of its experimental use is essential for achieving accurate and reliable analytical results.
References
- Brainly.in. (2023, July 26). give example of precipitating agent used in gravimetric analysis.
- Benchchem. (2025). A Comparative Guide to Calcium Precipitants for Researchers and Drug Development Professionals.
- LabChem Inc.
- Vedantu. Ammonium Oxalate: Formula, Properties & Structure Explained.
- Chem-Impex.
- PubMed.
- VAST JOURNALS SYSTEM. (2015, April 20).
- eGyanKosh. UNIT 13 GRAVIMETRIC ANALYSIS.
- NINGBO INNO PHARMCHEM CO.,LTD. Ammonium Oxalate: A Vital Component in Chemical Analysis and Blood Sample Integrity.
- Testbook. Ammonium Oxalate: Structure, Formula, Properties, Uses & Hazards.
- Wikipedia.
- BYJU'S.
- Perdur, N., Nellikalaya, G. B., & Gopalakrishnayya, C. K. (2015). Ammonium oxalate as a masking agent for the complexometric determination of manganese(II). Vietnam Journal of Chemistry, 53(2), 151–155.
- Amaris Chemical Solutions.
- University course material. Laboratory Experiment 2.
- Gordon, L., & Wroczynski, A. F. (1966). A comparative study of methods for precipitating calcium oxalate from homogeneous solution. Talanta, 13(8), 1123-1128.
- Ghasemi, S., Rafiei, N., & Heidarpour, A. (2022). Theoretical analysis and experimental Validation of selective oxalate precipitation. Mineral Processing and Extractive Metallurgy, 131(3), 169-181.
- Canadian Soil Information Service. (1984). Analytical methods manual 1984.
- The Ohio State University.
Sources
- 1. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chromatographic separation of certain metal ions using a bifunctional quaternary ammonium-sulfonate mixed bed ion-exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.in [brainly.in]
- 9. labdepotinc.com [labdepotinc.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. staff.buffalostate.edu [staff.buffalostate.edu]
- 12. Ammonium oxalate as a masking agent for the complexometric determination of manganese(II) | Vietnam Journal of Chemistry [vjs.ac.vn]
- 13. Ammonium Oxalate: Formula, Properties & Structure Explained [vedantu.com]
- 14. sis.agr.gc.ca [sis.agr.gc.ca]
- 15. swel.osu.edu [swel.osu.edu]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Calcium Measurement Using Ammonium Oxalate Precipitation
Introduction: The Imperative for Precision in Calcium Measurement
In the realms of biomedical research and pharmaceutical development, the precise quantification of calcium is paramount. Calcium ions are a ubiquitous second messenger, critical to signaling pathways that govern everything from neurotransmission to cellular proliferation. Consequently, the accuracy and reproducibility of calcium measurements can profoundly impact experimental outcomes and the clinical relevance of new therapeutics.
The ammonium oxalate precipitation method, often followed by titration with potassium permanganate (KMnO₄), represents a classic and foundational technique for calcium determination.[1][2] While modern methods like atomic absorption spectrometry exist, the oxalate method remains a valuable, cost-effective tool, particularly for validating newer techniques and for use in settings where advanced instrumentation is unavailable.[3][4] However, its multi-step nature introduces potential for variability.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) study for calcium measurement using the ammonium oxalate method. Such studies are essential for establishing method robustness, identifying sources of analytical error, and ensuring that data generated across different sites are comparable and reliable. We will delve into the chemical principles, provide a detailed, self-validating protocol, and outline the statistical approach for data interpretation, grounded in the principles of ISO/IEC 17043 for proficiency testing.[5][6]
The Chemical Principle: A Three-Act Play
The determination of calcium via this method unfolds in three distinct chemical stages: Precipitation, Acidification, and Redox Titration. Understanding the stoichiometry and the "why" behind each step is critical for troubleshooting and ensuring accuracy.
-
Act I: Selective Precipitation. Calcium ions (Ca²⁺) in the sample are selectively precipitated as calcium oxalate (CaC₂O₄) by adding ammonium oxalate ((NH₄)₂C₂O₄).[1] This reaction is typically performed in a solution buffered to a specific pH to ensure complete precipitation of calcium while minimizing co-precipitation of other ions like magnesium, which can occur under more alkaline conditions.[7][8]
-
Reaction: CaCl₂ + (NH₄)₂C₂O₄ → CaC₂O₄(s) + 2NH₄Cl[1]
-
-
Act II: Liberation of Oxalic Acid. The insoluble calcium oxalate precipitate is carefully washed to remove any excess precipitating agent and then dissolved in hot, dilute sulfuric acid (H₂SO₄). This step liberates free oxalic acid (H₂C₂O₄).[1]
-
Reaction: CaC₂O₄(s) + H₂SO₄ → CaSO₄ + H₂C₂O₄[1]
-
-
Act III: Redox Titration. The liberated oxalic acid is then titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent.[9] In the acidic environment, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the oxalic acid is oxidized to carbon dioxide and water.[9]
-
Overall Reaction: 5H₂C₂O₄ + 2KMnO₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O[1]
-
The endpoint of the titration is reached when all the oxalic acid has been oxidized. The very next drop of KMnO₄ solution will not be reduced and will impart a persistent faint pink color to the solution, signaling the completion of the reaction.[1][10] KMnO₄ thus acts as its own indicator.[1]
Caption: Workflow of the Ammonium Oxalate Precipitation-Titration Method.
Designing the Inter-Laboratory Comparison (ILC) Study
A successful ILC hinges on meticulous planning and clear communication. The goal is to isolate the analytical performance of the laboratories from variables introduced by the study design itself.
Key Design Pillars:
-
Coordinator: A designated coordinating laboratory or individual is responsible for preparing and distributing samples, collecting data, and performing the statistical analysis.
-
Homogenous Samples: The cornerstone of the ILC is the provision of identical, homogenous samples to all participants. This can include:
-
Reference Materials: Certified Reference Materials (CRMs) with a known calcium concentration.
-
Spiked Samples: A base matrix (e.g., pooled serum, buffer) spiked with a known quantity of calcium.
-
Blinded Duplicates: Providing two identical samples with different labels to assess intra-laboratory precision.[11]
-
-
Standardized Protocol: All participating laboratories must adhere to the exact same analytical protocol, including reagent preparation, incubation times, and temperature.
-
Clear Instructions & Reporting: Provide unambiguous instructions for the entire procedure and a standardized template for reporting results, including raw titration volumes and calculated concentrations.
-
Timeline: Establish a clear schedule for sample distribution, analysis, and data submission.
Caption: High-level workflow for conducting an Inter-Laboratory Comparison.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including a standard of known concentration. All glassware must be scrupulously cleaned, and reagents should be of analytical grade.
Reagents:
-
Ammonium Oxalate Solution (Saturated): Dissolve approx. 4 g of (NH₄)₂C₂O₄·H₂O in 100 mL of deionized water.[7]
-
Dilute Sulfuric Acid (approx. 1 M): Slowly add 56 mL of concentrated H₂SO₄ to ~900 mL of deionized water in an ice bath. Cool and dilute to 1 L.
-
Standard Potassium Permanganate (KMnO₄) Solution (approx. 0.02 N / 0.004 M): Accurately weigh ~0.32 g of KMnO₄, dissolve in 1 L of deionized water. Store in a dark bottle. This solution must be standardized against a primary standard (e.g., sodium oxalate) before use. For this ILC, a pre-standardized solution from the coordinator is recommended.
-
Calcium Standard (100 mg/dL): Accurately dissolve 0.250 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C, in a minimum of dilute HCl and dilute to 100 mL with deionized water.
Procedure:
-
Sample Preparation: Pipette 2.0 mL of each unknown sample, the calcium standard, and a deionized water blank into separate 15 mL conical centrifuge tubes.
-
Precipitation: To each tube, add 1.0 mL of saturated ammonium oxalate solution.[12] Mix thoroughly by vortexing. Allow the tubes to stand for a minimum of 30 minutes to ensure complete precipitation.[12]
-
Isolation: Centrifuge the tubes at 2000 x g for 10 minutes. Carefully decant the supernatant without disturbing the white CaC₂O₄ precipitate.
-
Washing: Resuspend the precipitate in 5 mL of dilute (2% v/v) ammonium hydroxide. This removes excess oxalate without dissolving the precipitate. Centrifuge again and decant the supernatant. Repeat this washing step.
-
Acidification: Add 2.0 mL of 1 M H₂SO₄ to each tube.[1] Vortex to dissolve the precipitate completely.
-
Heating: Place the tubes in a water bath at 60-70°C.[13] Heating is crucial as the reaction between permanganate and oxalate is slow at room temperature.[9]
-
Titration: While hot, titrate each sample with the standardized KMnO₄ solution using a 10 mL burette. Add the KMnO₄ dropwise, swirling constantly, until a faint pink color persists for at least 30 seconds.[13] Record the volume of KMnO₄ used.
Calculation:
The concentration of calcium is proportional to the volume of titrant used.
Calcium (mg/dL) = ( (V_sample - V_blank) / (V_standard - V_blank) ) * C_standard
Where:
-
V_sample: Volume of KMnO₄ used for the unknown sample.
-
V_blank: Volume of KMnO₄ used for the water blank.
-
V_standard: Volume of KMnO₄ used for the 100 mg/dL standard.
-
C_standard: Concentration of the calcium standard (100 mg/dL).
Data Analysis and Performance Evaluation
The goal of the statistical analysis is to assess both the precision (agreement between a lab's own results) and accuracy (agreement with the consensus or reference value) of each participant.
Data Collection:
| Laboratory ID | Sample 1 (mL KMnO₄) | Sample 2 (mL KMnO₄) | Sample 3 (mL KMnO₄) | Standard (mL KMnO₄) | Blank (mL KMnO₄) | Calculated Ca (mg/dL) Sample 1 | Calculated Ca (mg/dL) Sample 2 | Calculated Ca (mg/dL) Sample 3 |
| Lab A | 2.55 | 3.10 | 2.58 | 5.05 | 0.05 | 50.0 | 61.0 | 50.6 |
| Lab B | 2.50 | 3.01 | 2.52 | 4.95 | 0.04 | 50.1 | 60.5 | 50.5 |
| Lab C | 2.65 | 3.25 | 2.63 | 5.10 | 0.06 | 51.4 | 63.3 | 51.0 |
| Lab D | 2.90 | 3.50 | 2.88 | 5.00 | 0.05 | 57.6 | 69.7 | 57.2 |
Table 1: Example data submission format with raw titration volumes and calculated concentrations.
Statistical Evaluation:
-
Consensus Value: For samples without a certified value, a consensus mean and standard deviation are calculated from the participants' results after removing any statistical outliers.[14] Robust statistical methods like Algorithm A from ISO 13528 are recommended.[15]
-
Performance Scoring (Z-score): Each laboratory's result for each sample is converted into a Z-score, which indicates how many standard deviations their result is from the consensus mean.[5][16]
Z = (x - X) / σ
Where:
-
x: The result from the participant laboratory.
-
X: The assigned value (consensus mean or certified value).
-
σ: The standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (Warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (Action signal).
| Laboratory ID | Sample 1 (mg/dL) | Z-score (Sample 1) | Sample 2 (mg/dL) | Z-score (Sample 2) | Performance |
| Lab A | 50.0 | -0.65 | 61.0 | -0.71 | Satisfactory |
| Lab B | 50.1 | -0.59 | 60.5 | -0.90 | Satisfactory |
| Lab C | 51.4 | 0.18 | 63.3 | 0.38 | Satisfactory |
| Lab D | 57.6 | 3.31 | 69.7 | 2.81 | Action/Warning |
Table 2: Example performance evaluation using Z-scores. (Consensus for Sample 1: Mean=51.2, SD=1.9; Sample 2: Mean=62.8, SD=2.6)
Troubleshooting and Sources of Error
The multi-step nature of this assay presents several potential sources of error that an ILC can help identify.
-
Incomplete Precipitation: Insufficient incubation time or incorrect pH can lead to falsely low calcium values.
-
Co-precipitation: The presence of high levels of magnesium or phosphate can cause co-precipitation, leading to falsely high results.[8]
-
Loss of Precipitate: Poor technique during decanting and washing steps can lead to physical loss of the CaC₂O₄ precipitate, resulting in low values.
-
Titration Errors:
-
Temperature: Titrating at a temperature below 60°C can cause the reaction to proceed too slowly, leading to over-titration.[13]
-
Endpoint Detection: Inconsistent judgment of the pink endpoint color between technicians or labs is a common source of variability.
-
KMnO₄ Instability: Potassium permanganate solutions can decompose over time, especially when exposed to light, altering their concentration.
-
Comparison with Alternative Methods
While the oxalate precipitation method is robust, it is essential to understand its place relative to other common techniques.
| Method | Principle | Advantages | Disadvantages |
| Ammonium Oxalate | Precipitation & Redox Titration | Low cost, no specialized equipment needed, good for validating other methods. | Labor-intensive, time-consuming, susceptible to chemical interferences (e.g., from magnesium), less precise than modern methods.[12][17] |
| Atomic Absorption (AAS) | Absorption of light by ground-state atoms | High specificity and sensitivity, considered a reference method.[18] | Requires expensive instrumentation, potential for phosphate interference that needs mitigation (e.g., with lanthanum).[19] |
| Ion-Selective Electrode (ISE) | Potentiometry | Measures biologically active ionized calcium directly, rapid results. | Requires dedicated analyzer, sensitive to pH and sample handling. |
| Colorimetric (e.g., Arsenazo III) | Dye-binding | Easily automated, high throughput, stable reagents.[20] | Potential for interference from other ions, less accurate than AAS.[20] |
Conclusion
The ammonium oxalate precipitation method, while classic, remains a relevant and educational tool for calcium quantification. An inter-laboratory comparison, when designed and executed with scientific rigor, serves as a powerful mechanism for quality assurance. It not only validates the performance of participating laboratories but also highlights the critical control points within the analytical procedure. By fostering a culture of precision and cross-validation, such studies ensure that the data generated in research and clinical settings are reliable, reproducible, and ultimately, trustworthy.
References
-
Calcium Estimation Principle . (2025). Filo. Available at: [Link]
-
Wells, R. W. (n.d.). DETERMINATION OF SERUM CALCIUM BY TURBIDIMETRY . Available at: [Link]
-
Pybus, J. (1968). Urinary Calcium Determination Three Newer Methods Compared with the Clark-Collip Procedure . Clinical Chemistry, 14(12), 1197–1205. Available at: [Link]
-
Fales, F. W. (1953). The determination of serum calcium a comparison between the method of clark and collip and the titration with ethylenediamine te . Journal of Biological Chemistry, 204(2), 577-582. Available at: [Link]
-
Quantitative Determination of Serum Calcium by KMnO4 (Clark and Collip Method) . (n.d.). Available at: [Link]
-
Determination of calcium by quantitative precipitation and titration . (2021). YouTube. Available at: [Link]
-
Laboratory Experiment 2. Gravimetric Determination of Calcium as CaC2O4×H2O . (n.d.). Available at: [Link]
-
Wang, C., et al. (2018). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods . ResearchGate. Available at: [Link]
-
CALCIUM . (n.d.). ClearChem Diagnostics. Available at: [Link]
-
Determination of calcium – Precipitation method . (n.d.). Dairy Knowledge Portal. Available at: [Link]
-
Analysis of interlaboratory comparison when the measurements are not normally distributed . (2014). Archimer. Available at: [Link]
-
Zettner, A., & Seligson, D. (1964). Determination of Calcium in Urine and Serum by Atomic Absorption Spectrophotometry (AAS) . ResearchGate. Available at: [Link]
-
Abaza, R. H., et al. (1969). Oxalate determination: analytical problems encountered with certain plant species . CABI Digital Library. Available at: [Link]
-
Solved CALCIUM OXALATE AND TITRATION WITH POTASSIUM . (2023). Chegg.com. Available at: [Link]
-
Rodgerson, D. O., & Moran, I. K. (1968). Comparison of atomic absorption spectrophotometry and fluorometry for the measurement of serum calcium . ResearchGate. Available at: [Link]
-
Sundberg, O. (1932). A Simplified Method for the Determination of Calcium in Sea Water . ICES Journal of Marine Science, 7(3), 363-369. Available at: [Link]
-
PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS . (n.d.). Available at: [Link]
-
Abaza, R. H., Blake, J. T., & Fisher, E. J. (1969). Oxalate Determination: Analytical Problems Encountered with Certain Plant Species . Journal of AOAC INTERNATIONAL, 52(2), 403-407. Available at: [Link]
-
Chapter 8.09: Quantitative Analysis Using Titration . (2023). Chemistry LibreTexts. Available at: [Link]
-
Kmno4 Titration . (n.d.). Scribd. Available at: [Link]
-
Analytical Errors of Calcium Testing . (n.d.). Scribd. Available at: [Link]
-
Menache, R. (1976). Determination of oxalic acid in urine by atomic absorption spectrophotometry . Clinica Chimica Acta, 70(2), 269-276. Available at: [Link]
-
Flouda, I. (n.d.). Awareness of ISO/IEC 17043- Statistical Methods . Eastern Partnership. Available at: [Link]
-
Endres, D. B., & Cafaro, J. L. (1990). Method Comparison for Calcium Determination by Flame Atomic Absorption Spectrophotometry in the Presence of Phosphate . Clinical Chemistry, 36(2), 351-354. Available at: [Link]
-
Titration of Oxalic Acid with KMnO4: Step-by-Step Guide . (n.d.). Vedantu. Available at: [Link]
-
Mauras, Y., & Allain, P. (1988). Comparison of an inductively coupled plasma-atomic emission spectrometry method for the determination of calcium, magnesium, sodium, potassium, copper and zinc with atomic absorption spectroscopy and flame photometry methods . Science of The Total Environment, 74, 249-262. Available at: [Link]
-
Van den Berg, D., et al. (2016). The Effect of Oxalate on the Concentrations of Ca2+ and Mg2+ in Milk Samples Determined by Complexometric Titration . UBC Library Open Collections. Available at: [Link]
-
Test for the Presence of Calcium in Water . (2011). Frederick National Laboratory. Available at: [Link]
-
TITRIMETRICANALYSIS (REDOX REACTIONS) . (n.d.). NCERT. Available at: [Link]
-
Proficiency testing . (2022). Eurachem. Available at: [Link]
-
Test for the Presence of Calcium in Water SOP 22131 Rev. 03 . (n.d.). Frederick National Laboratory. Available at: [Link]
-
Al-Bayati, M. A. F., & Al-Azzawi, A. M. J. (2017). Analytical procedures and methods validation for oxalate content estimation . Journal of Applied Biotechnology & Bioengineering, 3(3), 302-306. Available at: [Link]
-
Knight, J., & Holmes, R. P. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion . MDPI. Available at: [Link]
-
Siener, R., et al. (2016). Variability in urinary oxalate measurements between six international laboratories . Urolithiasis, 44(6), 497-503. Available at: [Link]
-
Siener, R., et al. (2016). Variability in urinary oxalate measurements between six international laboratories . NIH. Available at: [Link]
Sources
- 1. Calcium Estimation Principle: Calcium is determined by precipitation. It.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Eurachem [eurachem.org]
- 7. dairyknowledge.in [dairyknowledge.in]
- 8. academic.oup.com [academic.oup.com]
- 9. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Variability in urinary oxalate measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. eastern-partnership.ptb.de [eastern-partnership.ptb.de]
- 15. szk.fce.vutbr.cz [szk.fce.vutbr.cz]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Method comparison for calcium determination by flame atomic absorption spectrophotometry in the presence of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clearchemdiagnostics.com [clearchemdiagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ammonium Oxalate Monohydrate
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. It's not just about achieving groundbreaking results; it's about ensuring the well-being of the dedicated professionals who make those results possible. Ammonium oxalate monohydrate is a common reagent in many laboratories, used for everything from the detection of calcium to the manufacture of metal polishes.[1] However, its utility is matched by its potential hazards, making proper handling and disposal a matter of non-negotiable importance.
This guide is structured to provide a clear, logical, and technically grounded framework for the disposal of this compound. We will move from understanding the inherent risks of the chemical to the practical, step-by-step procedures for its safe removal from your laboratory, ensuring compliance and safety at every stage.
Part 1: Hazard Identification and Risk Assessment
The foundation of any safety protocol is a deep understanding of the substance . This compound is not benign; it is classified as harmful and an irritant.[2] The primary risks are associated with ingestion, skin contact, and eye exposure.[3][4]
The causality here is linked to the oxalate ion, which can interfere with calcium in the body, potentially leading to kidney damage with significant exposure.[5] Furthermore, when heated to decomposition, it can release toxic and corrosive fumes, including ammonia and nitrogen oxides.[4][6] Therefore, our disposal strategy must be designed to mitigate these risks by preventing any route of exposure to personnel and avoiding its release into the environment.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] |
Part 2: Pre-Disposal Planning and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with a clear and compliant waste accumulation strategy.
Step 1: Designate a Hazardous Waste Accumulation Area Your laboratory should have a designated satellite accumulation area for hazardous waste. This area must be under the control of the laboratory personnel, at or near the point of generation. For ammonium oxalate waste, ensure this area is away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]
Step 2: Use Appropriate Waste Containers All waste, whether it's the original chemical, a solution, or contaminated labware, must be collected in containers that are:
-
Compatible: Use containers made of materials that do not react with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Secure: Containers must have tightly closing lids to prevent spills and the escape of any dust or vapors.[2][7]
-
Labeled: This is a critical step. From the moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
Step 3: Waste Segregation Do not mix ammonium oxalate waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Mixing incompatible chemicals, such as oxalates and strong acids or oxidizers, can lead to violent reactions.[2][5] Keep solid waste separate from liquid waste.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide clear methodologies for handling different forms of ammonium oxalate waste. Central to this process is the use of appropriate Personal Protective Equipment (PPE).
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Part | Required PPE | Standard |
|---|---|---|
| Eyes | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[9] | NIOSH (US) or EN 166 (EU)[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[7][9] | |
| Body | Lab coat or other protective clothing. An apron may be necessary for larger quantities.[10][11] |
| Respiratory | A NIOSH-approved respirator with a dust cartridge should be used if ventilation is poor or if dust is generated.[4][11] | |
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Preparation: Don your full PPE as outlined in Table 2. Ensure your work area is well-ventilated, preferably within a chemical fume hood.[7]
-
Container Placement: Place your labeled hazardous waste container in a stable position within your work area.
-
Chemical Transfer: Carefully transfer the solid ammonium oxalate from its original container into the hazardous waste container. Use a scoop or spatula. The primary goal is to avoid creating dust.[4] Do not crush or grind the material.
-
Seal and Store: Securely close the hazardous waste container. Wipe the exterior of the container to remove any residual contamination. Place it in your designated satellite accumulation area.
-
Decontamination: Clean any tools used for the transfer with soap and water. The resulting rinse water should be collected as hazardous liquid waste.
Protocol 2: Disposal of Contaminated Materials (e.g., Gloves, Weigh Boats, Paper Towels)
-
Collection: Place all solid materials that have come into direct contact with ammonium oxalate into a designated, labeled hazardous waste container for solid debris.[4] This includes gloves, contaminated wipes, and disposable labware.
-
Packaging: It is best practice to double-bag this waste in clear plastic bags before placing it in the final, rigid hazardous waste container. This provides an extra layer of containment.
-
Seal and Store: Securely close the main waste container and move it to the satellite accumulation area.
Protocol 3: Disposal of Empty Original Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[7]
-
Decontamination: The preferred method is triple rinsing.[7]
-
Rendering Unusable: After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.[7]
-
Final Disposal: The now-decontaminated and punctured container can typically be disposed of with non-hazardous solid waste or recycled, depending on institutional policy. Consult your EHS department for confirmation.
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal decision workflow for this compound.
Part 4: Emergency Procedures
Even with the best planning, accidents can happen. Rapid, informed responses are essential.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.[3][7]
-
Containment: Prevent the spill from spreading or entering drains.[7][12]
-
Cleanup: For a solid spill, gently sweep or vacuum the material. Avoid any actions that create dust.[4][13] Place the collected material into a labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and water as hazardous waste.[3][4]
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][13]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][13]
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][13]
Part 5: Regulatory Context
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][14] this compound waste must be managed as hazardous waste. This means that from the point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), the waste must be tracked using a hazardous waste manifest system.[8] It is your legal and ethical responsibility to ensure your disposal practices comply with all local, state, and federal regulations.[6][15]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship.
References
-
Loba Chemie. (n.d.). This compound AR/ACS Safety Data Sheet. Retrieved from .
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - this compound. Retrieved from a major chemical supplier's website.
-
ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from .
-
Carl ROTH. (2024, March 3). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from .
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - this compound. Retrieved from a major chemical supplier's website.
- Penta chemicals. (2024, November 26). This compound Safety Data Sheet.
- Science Lab. (2013, June 20). This compound Safety Data Sheet.
- Cater Chemicals. (n.d.). This compound - Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet. Retrieved from .
- Thermo Fisher Scientific. (2009, September 22). Ammonium Oxalate - SAFETY DATA SHEET. Retrieved from a major chemical supplier's website.
-
ChemicalBook. (2025, September 27). This compound - Safety Data Sheet. Retrieved from .
-
ChemicalBook. (2025, September 25). This compound | 6009-70-7. Retrieved from .
- Scholar Chemistry. (2009, January 23). This compound Material Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC Safety Data Sheet. Retrieved from .
- West Liberty University. (n.d.). Material Safety Data Sheet this compound. Retrieved from a university's public safety documents.
- ProSciTech. (2012, January 17). This compound - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ammonium Oxalate. Retrieved from a state government health department website.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium oxalate monohydrate, p.a.. Retrieved from .
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from .
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. lobachemie.com [lobachemie.com]
- 4. e2ccb-ny.newlook.safeschoolssds.com [e2ccb-ny.newlook.safeschoolssds.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. westliberty.edu [westliberty.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. msds.nipissingu.ca [msds.nipissingu.ca]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ammonium Oxalate Monohydrate
Ammonium oxalate monohydrate is a common reagent in analytical chemistry, particularly for the detection and determination of calcium, lead, and rare earth metals.[1] While indispensable in many laboratory workflows, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using personal protective equipment (PPE) when working with this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Understanding the Risks: A Proactive Approach to Safety
This compound presents several health hazards that dictate the required level of personal protection. It is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.[2][3][4] In some cases, it can cause severe skin burns and eye damage. Inhalation of its dust can lead to irritation of the respiratory tract.[1] Prolonged or repeated exposure may have cumulative health effects.[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task being performed, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE for handling this compound, explaining the rationale behind each recommendation.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound dust or solutions with the eyes can cause serious irritation and damage.[1][2]
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards should be worn for all tasks involving this compound.[5][6]
-
Enhanced Protection: When there is a higher risk of splashes or dust generation, such as when weighing larger quantities or preparing solutions, chemical safety goggles are required.[6]
-
Maximum Protection: For tasks with a significant risk of splashing, such as during transfers of large volumes or in the event of a spill, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[7][8]
It is important to note that contact lenses can pose a special hazard as they may absorb and concentrate irritants.[1] It is highly recommended to avoid wearing contact lenses when handling this chemical.[1]
Hand and Body Protection: Preventing Dermal Absorption and Irritation
This compound is harmful upon skin contact, and absorption through the skin can lead to systemic effects.[1][3] Therefore, appropriate hand and body protection is crucial.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material: Look for gloves made of nitrile rubber, PVC, or neoprene.[1] The suitability and durability of the glove material depend on the specific operational conditions, including the duration of contact and the concentration of the solution.[1]
-
Inspection and Technique: Always inspect gloves for any signs of damage before use.[8] Employ proper glove removal techniques to avoid contaminating your hands.[8] After use, dispose of contaminated gloves in accordance with institutional and local regulations.[8] Always wash your hands thoroughly with soap and water after removing gloves.[1][9]
-
-
Protective Clothing:
-
Lab Coat: A standard lab coat is sufficient for routine, small-scale work.
-
Coveralls/Apron: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, additional protection in the form of overalls or a chemical-resistant apron is recommended.[7]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in areas with a risk of spills, safety footwear or rubber boots should be worn.[1]
-
Respiratory Protection: Mitigating Inhalation Hazards
Inhalation of this compound dust can cause irritation to the respiratory tract.[1] Engineering controls should always be the primary method for controlling airborne contaminants.
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust generation is likely (e.g., weighing, transferring powder).[5][8]
-
Respiratory Protective Equipment (RPE): When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
-
Respirator Type: A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter is recommended.[6][10] The specific type of filter will depend on the potential concentration of airborne dust. For instance, a P2 (EN 143) or N100 (US) filter is often suggested.[5][8]
-
Fit Testing: It is crucial that any tight-fitting respirator be properly fit-tested to ensure a protective seal.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Safe Handling Protocol
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[11]
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3][8]
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Handling: Avoid all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8][10]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items properly.
-
Hygiene: Wash hands and other exposed areas with mild soap and water after handling.[9]
Spill Response Protocol
-
Evacuate: Clear the area of all personnel.[9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[9]
-
Contain: Prevent the spillage from entering drains or water courses.[1]
-
Clean-up: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6] Clean the affected area with water.[9]
-
Major Spills: For larger spills, alert your institution's emergency response team.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[5][7]
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.[5]
-
Container Management: Do not mix with other waste.[5] Handle uncleaned containers as you would the product itself.[5]
-
Disposal Method: Consult with your institution's environmental health and safety (EHS) department for approved disposal methods. Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
By adhering to these rigorous PPE, handling, and disposal protocols, you can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Loba Chemie. (2024). This compound AR/ACS Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet this compound. Retrieved from [Link]
- Fluka. (2012). This compound - Safety Data Sheet.
- West Liberty University. (n.d.). Material Safety Data Sheet this compound.
- Penta chemicals. (2024). This compound Safety Data Sheet.
-
Carl ROTH. (2024). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from [Link]
- Cater Chemicals Corporation. (n.d.). This compound Safety Data Sheet.
- Purdue University Physics Department. (2014). Safety Data Sheet - this compound (Certified ACS).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. westliberty.edu [westliberty.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. physics.purdue.edu [physics.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
